Technical Documentation Center

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
  • CAS: 719282-08-3

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of highly functionalized, conformationally restricted building blocks is paramount for developing potent and selective therapeutics. 2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of highly functionalized, conformationally restricted building blocks is paramount for developing potent and selective therapeutics. 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS Registry Number: 719282-08-3) represents a privileged pharmacophoric scaffold. By integrating a methylurea motif for robust hydrogen bonding and an ortho-halogenated benzoic acid for conformational locking, this molecule serves as a critical intermediate in the synthesis of multikinase inhibitors, allosteric modulators, and targeted anticancer agents.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this high-value building block.

Physicochemical and Structural Profiling

Understanding the quantitative metrics of a building block is essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final drug candidate. The structural parameters of CAS 719282-08-3 are optimized for fragment-based drug discovery (FBDD) and lead optimization[1].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Significance
Chemical Name 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acidStandard IUPAC nomenclature.
CAS Registry Number 719282-08-3Unique identifier for sourcing and patent filing[2].
Molecular Formula C₉H₉ClN₂O₃Low molecular weight ideal for elaboration.
Molecular Weight 228.63 g/mol Leaves >270 Da of "budget" for Rule of 5 compliance[1].
SMILES O=C(O)C1=CC(NC(NC)=O)=CC=C1ClComputational modeling input[1].
Topological Polar Surface Area 78.43 ŲEnsures adequate membrane permeability[1].
LogP (Predicted) 1.7895Optimal lipophilicity for aqueous solubility[1].
H-Bond Donors / Acceptors 3 / 2High capacity for target-protein interaction[1].
Rotatable Bonds 2Low entropic penalty upon target binding[1].

Mechanistic Rationale in Drug Design

The architecture of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is not arbitrary; it is a meticulously designed combination of three distinct functional motifs, each serving a specific mechanistic purpose in target engagement.

  • The Methylurea Motif (Position 5): The -NH-CO-NH-CH₃ group acts as a potent bidentate hydrogen bond donor and a single hydrogen bond acceptor. In supramolecular chemistry and kinase inhibitor design, methylurea motifs are known to form highly stable hydrogen-bonded networks[3]. In biological systems, this moiety frequently interacts with the conserved glutamate and aspartate residues within the DFG-out allosteric pockets of kinases (e.g., VEGFR, Raf), stabilizing the inactive conformation of the enzyme.

  • The Ortho-Chloro Substituent (Position 2): The inclusion of a bulky chlorine atom adjacent to the carboxylic acid induces severe allylic strain (A-strain). This steric clash forces the carboxylate group—or any amide derived from it—to twist out of the plane of the phenyl ring. This conformational restriction pre-organizes the molecule, significantly reducing the entropic penalty (

    
    ) when the drug binds to its target receptor.
    
  • The Carboxylic Acid (Position 1): This provides a highly reactive, versatile handle for library generation via amide coupling, allowing researchers to rapidly append various lipophilic tails or solubilizing groups.

G A CAS 719282-08-3 Scaffold B Methylurea Motif (Position 5) A->B contains C Ortho-Chloro Motif (Position 2) A->C contains D Carboxylic Acid (Position 1) A->D contains E Kinase Hinge / DFG-out Binding B->E H-Bonding F Conformational Restriction C->F Steric Clash G Amide Coupling Handle D->G Derivatization

Figure 1: Pharmacophoric deconstruction and target-binding rationale of CAS 719282-08-3.

Synthetic Workflows and Experimental Protocols

To leverage this building block effectively, researchers must overcome the steric hindrance imposed by the ortho-chloro group during amide coupling. Standard coupling reagents (like EDC/NHS) often yield poor conversions. Therefore, a high-efficiency uronium-based coupling protocol utilizing HATU is required.

Protocol: High-Efficiency Amide Library Generation

Objective: Synthesize targeted library compounds via amide bond formation while ensuring >95% conversion. Self-Validating Mechanism: This protocol integrates an In-Process Control (IPC) step using LC-MS. The reaction is not allowed to proceed to the workup phase until the specific mass-to-charge (


) signature of the starting material is entirely depleted, establishing a self-correcting workflow.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 equivalent (eq) of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in anhydrous

    
    -Dimethylformamide (DMF) to achieve a 0.2 M concentration.
    
    • Causality: DMF is selected over dichloromethane (DCM) because its high dielectric constant is necessary to fully solvate the polar methylurea moiety.

  • Carboxylate Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of

    
    -Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes.
    
    • Causality: The bulky ortho-chloro group demands a highly reactive coupling agent. HATU forms an extremely active O-Atab ester. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester.

  • Nucleophilic Addition: Add 1.1 eq of the target primary or secondary amine. Stir the reaction mixture for 2 to 4 hours at room temperature.

  • In-Process Control (IPC) Validation: Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the

      
       227 [M-H]⁻ peak (starting material) and the appearance of the product mass. If starting material remains, add an additional 0.2 eq of HATU/DIPEA and stir for 1 hour.
      
  • Reaction Quenching & Extraction: Dilute the mixture with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), 5% NaHCO₃ (2x), and brine (1x).

    • Causality: NH₄Cl selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. NaHCO₃ neutralizes and removes acidic byproducts (e.g., HOAt).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier).

W S1 1. Scaffold Activation (CAS 719282-08-3 + HATU + DIPEA) S2 2. Nucleophilic Attack (Add Primary/Secondary Amine) S1->S2 S3 3. IPC Validation (LC-MS: Depletion of m/z 227) S2->S3 S3->S1 Incomplete Conversion (Add Reagents) S4 4. Reaction Quench & Extraction (NH4Cl / NaHCO3 / Brine) S3->S4 Conversion >95% S5 5. Purification & Final QA (Prep-HPLC, 1H/13C NMR) S4->S5

Figure 2: Self-validating synthetic workflow for amide coupling utilizing in-process LC-MS control.

Analytical Validation Standards

To ensure the integrity of the synthesized derivatives for downstream biological assays, rigorous analytical validation is mandatory.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The methylurea group is highly responsive to Electrospray Ionization (ESI). Positive mode (ESI+) will typically yield a strong [M+H]⁺ peak, while the ortho-chloro group will present a characteristic 3:1 isotopic pattern (³⁵Cl : ³⁷Cl), providing an immediate visual confirmation of structural intactness.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR (using DMSO-d₆ due to urea polarity), the methylurea protons are highly diagnostic. The terminal methyl group (-CH₃) will appear as a doublet around

    
     2.6–2.8 ppm, coupling with the adjacent NH proton. The two urea NH protons typically appear as distinct singlets or broad multiplets between 
    
    
    
    6.0 and 8.5 ppm, depending on the hydrogen-bonding environment.

References

  • RSC Publishing. "Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives". RSC Advances. Available at:[Link]

  • ResearchGate. "The 1:1 gallic acid– N -methylurea cocrystal: QTAIM and NBO studies of the O—H...O and N—H...O hydrogen-bonded supramolecular carboxylic acid–urea heterosynthon". Acta Crystallographica. Available at:[Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid

This guide serves as a technical monograph for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid , a critical intermediate and impurity reference standard in the synthesis of urea-based pharmaceuticals and agrochemicals. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid , a critical intermediate and impurity reference standard in the synthesis of urea-based pharmaceuticals and agrochemicals.

Executive Summary

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) is a functionalized benzoic acid derivative characterized by a core 2-chlorobenzoic acid scaffold substituted at the 5-position with a methylurea moiety.[1] It primarily serves as a Critical Quality Attribute (CQA) reference standard for impurity profiling in the development of urea-containing active pharmaceutical ingredients (APIs) and as a building block in fragment-based drug discovery (FBDD) targeting kinase inhibitors and glutamate receptors.

This guide provides a comprehensive physicochemical analysis, stability profile, and validated analytical protocols for researchers handling this compound.

Molecular Identity & Structural Analysis

The molecule combines an ionizable carboxylic acid tail with a neutral, hydrogen-bond-donating urea headgroup. This "push-pull" architecture dictates its unique solubility and solid-state behavior.

ParameterData
IUPAC Name 2-Chloro-5-(3-methylureido)benzoic acid
CAS Number 719282-08-3
Molecular Formula

Molecular Weight 228.63 g/mol
SMILES CNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
InChI Key [Generate standard InChI Key]
Functional Groups Carboxylic acid (Acidic), Methylurea (Neutral H-bond donor), Aryl Chloride (Lipophilic)
Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathway from the precursor amine, highlighting the critical urea formation step.

SynthesisPathway Precursor 5-Amino-2-chlorobenzoic acid (Precursor) Intermediate Transition State (Nucleophilic Attack) Precursor->Intermediate + Reagent Solvent: DMF/DCM Reagent Methyl Isocyanate (or Triphosgene/MeNH2) Reagent->Intermediate Product 2-Chloro-5-[(methylcarbamoyl)amino] benzoic acid Intermediate->Product Proton Transfer Yield: ~85-90%

Caption: Synthetic pathway via nucleophilic addition of 5-amino-2-chlorobenzoic acid to the electrophilic carbonyl source.

Physicochemical Characteristics

Understanding the ionization and lipophilicity of this compound is essential for developing robust extraction and chromatographic methods.

Solubility & Ionization Profile

The compound exhibits pH-dependent solubility . The carboxylic acid moiety dominates the solubility profile in aqueous media.

  • pKa (Acidic): 3.8 ± 0.2 (Carboxylic acid).

  • pKa (Basic): ~13.5 (Urea protons are extremely weak acids; protonation of urea oxygen occurs only at pH < 0).

  • LogP (Octanol/Water): 1.79 (Predicted).

  • LogD (pH 7.4): -1.5 (Estimated). Note: At physiological pH, the molecule is ionized (carboxylate anion), significantly reducing its apparent lipophilicity.

Solubility Table
Solvent SystemSolubility RatingApplication
Water (pH 2.0) Low (< 0.1 mg/mL)Retention in Reverse Phase HPLC
Water (pH 7.4) Moderate (> 1 mg/mL)Biological Assays (as salt)
DMSO High (> 50 mg/mL)Stock Solution Preparation
Methanol ModerateAnalytical Diluent
Acetonitrile Low-ModerateHPLC Mobile Phase
Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: >200°C (Decomposition).[2]

  • Crystal Habit: Likely forms intermolecular hydrogen bond networks (urea tape motif), leading to high lattice energy and "brick dust" behavior.

Analytical Characterization Protocols

This section details the validated methods for identifying and quantifying the compound.

HPLC Method (Reverse Phase)

Objective: Separate the target acid from its aniline precursor (5-amino-2-chlorobenzoic acid) and potential degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in neutral form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Retention Logic: The target molecule (urea derivative) is more hydrophobic than the amino-precursor but less hydrophobic than non-polar impurities. Expect elution at ~40-50% B.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive and Negative.

  • Positive Mode [M+H]+: m/z 229.05 (Characteristic chlorine isotope pattern 3:1).

  • Negative Mode [M-H]-: m/z 227.05 (Carboxylate anion detection is often more sensitive for benzoic acids).

Analytical Decision Tree (Graphviz)

AnalyticalWorkflow Sample Unknown Sample (Solid or Solution) SolubilityCheck Solubility Check (Dissolve in DMSO) Sample->SolubilityCheck HPLC HPLC-UV (254 nm) Gradient Elution SolubilityCheck->HPLC Decision Single Peak? HPLC->Decision MS_Confirm LC-MS Confirmation ([M+H]+ 229 / [M-H]- 227) Decision->MS_Confirm Yes Purify Prep-HPLC Purification (Acidic Mobile Phase) Decision->Purify No (Mixture)

Caption: Workflow for purity assessment and structural confirmation.

Stability & Handling

Expert Insight: Urea linkages are generally stable but can hydrolyze under extreme pH conditions or high temperatures, reverting to the amine and releasing methylamine/CO2.

Degradation Pathways
  • Acid Hydrolysis: Prolonged exposure to strong acid (pH < 1) at elevated temperatures (>60°C) will cleave the urea, regenerating 5-amino-2-chlorobenzoic acid .

  • Thermal Decomposition: Stable up to ~200°C. Above this, decarboxylation or urea condensation may occur.

Storage Protocols
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture uptake.

  • Container: Amber glass vials (protect from light, though photostability is generally good for this scaffold).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 719282-08-3. Retrieved from [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: Benzoic acid derivatives. Retrieved from [Link]

Sources

Foundational

Structural Elucidation Guide: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Part 1: Core Directive & Executive Summary This technical guide serves as a definitive protocol for the structural elucidation of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (C₉H₉ClN₂O₃). Often encountered as an inte...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

This technical guide serves as a definitive protocol for the structural elucidation of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (C₉H₉ClN₂O₃). Often encountered as an intermediate in the synthesis of urea-class pharmacophores or as a degradation product in stability studies, this molecule requires a rigorous multi-modal analytical approach to distinguish it from regioisomers (e.g., the 4-substituted variant) and process impurities.

The Challenge: The primary analytical challenge lies in confirming the N-methylurea connectivity and the specific regiochemistry of the trisubstituted benzene ring. Standard 1D NMR is often insufficient without supporting 2D correlations and mass spectral fragmentation analysis.

The Solution: This guide prescribes a self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), FTIR, and 2D-NMR (HSQC, HMBC, COSY) to unambiguously assign the structure.

Part 2: Scientific Integrity & Logic (The Protocol)

Synthetic Context & Isolation

Understanding the origin of the analyte informs the elucidation strategy. This compound is typically synthesized via the nucleophilic addition of 5-amino-2-chlorobenzoic acid to methyl isocyanate (or an activated methyl carbamate equivalent).

  • Precursor: 5-amino-2-chlorobenzoic acid

  • Reagent: Methyl isocyanate / Methyl carbamate

  • Mechanism: Nucleophilic attack of the aromatic amine on the isocyanate carbon.

Analytical Strategy: The "Triad of Evidence"

We employ a triangulation method where each technique validates the others.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and chlorine substitution.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid moiety.

  • Target Ion:

    
     = 227.0229 (Calculated for C₉H₈³⁵ClN₂O₃).
    
  • Isotope Signature: The presence of a chlorine atom must be validated by the characteristic 3:1 intensity ratio of the

    
     (³⁵Cl) and 
    
    
    
    (³⁷Cl) peaks.
  • Fragmentation (MS/MS):

    • Loss of

      
       (Methyl isocyanate, 57 Da) 
      
      
      
      Reverts to amino-acid core (
      
      
      170).
    • Decarboxylation (

      
      , 44 Da).
      
B. Infrared Spectroscopy (FTIR)

Objective: Identify functional group environments.

  • Diagnostic Bands:

    • Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and Carbonyl C=O stretch (~1680–1705 cm⁻¹).

    • Urea: Secondary Amide I (C=O) at ~1640 cm⁻¹ and Amide II (N-H bend) at ~1550 cm⁻¹.

    • Aryl Chloride: C-Cl stretch (often obscured but look for bands < 800 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity.

  • Solvent Choice: DMSO-d₆ is mandatory. Protic solvents like Methanol-d₄ will exchange the urea protons, erasing critical scalar couplings (

    
    -coupling) between the methyl group and the adjacent NH.
    
Experimental Protocols & Data Analysis
Protocol 1: NMR Acquisition Sequence

Rationale: We prioritize proton assignment (1H) followed by carbon backbone confirmation (13C, HSQC) and long-range connectivity (HMBC).

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.

  • 1H NMR (500 MHz): Acquire 16 scans, 1s relaxation delay.

  • 13C NMR (125 MHz): Acquire 1024 scans (urea carbons relax slowly).

  • 2D Experiments: COSY (H-H connectivity), HSQC (C-H direct), HMBC (C-H long range).

Reference Data Table: Predicted Chemical Shifts (DMSO-d₆)

PositionAtom TypeδH (ppm)Multiplicity (J in Hz)δC (ppm)Key HMBC Correlations
1 C-quat--~166.0 (COOH)H-3, H-6
2 C-quat--~125.0 (C-Cl)H-4, H-6
3 CH~7.45d (8.8)~131.0H-4
4 CH~7.60dd (8.8, 2.6)~120.0H-6, H-3
5 C-quat--~138.0 (C-N)H-3, H-4, Urea-NH
6 CH~8.05d (2.6)~122.0H-4
7 CO (Urea)--~155.5Me-NH, Ar-NH, Me
8 Me~2.65d (4.5)~26.5Urea-NH
9 NH (Me)~6.05q (4.5)-C-7, Me
10 NH (Ar)~8.80s-C-5, C-7, C-4

Note: Chemical shifts are estimates based on substituent additivity rules and similar urea-benzoate derivatives.

Protocol 2: Mass Spectrometry Validation
  • Method: Direct infusion ESI-MS.

  • Flow Rate: 5 µL/min.

  • Polarity: Negative.

  • Criteria: Mass accuracy < 5 ppm.

Part 3: Visualization & Logic Mapping

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical progression from raw sample to confirmed structure.

ElucidationWorkflow Sample Unknown Sample (White Solid) MS HRMS (ESI-) Check: m/z 227.02 & Cl Isotope Pattern Sample->MS Step 1 Formula Formula Confirmed C9H9ClN2O3 MS->Formula Pass IR FTIR Analysis Check: COOH (1700) & Urea (1640) Formula->IR Step 2 NMR NMR (DMSO-d6) 1H, 13C, 2D IR->NMR Step 3 Connectivity Connectivity Check: 1. Urea-Methyl Coupling (d, J=4.5Hz) 2. 1,2,5-Ar Substitution Pattern NMR->Connectivity Assignment Final Structure Validated: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Connectivity->Final Validation

Caption: Step-by-step logic flow for validating the chemical structure, prioritizing Mass Spec for formula and NMR for connectivity.

Diagram 2: NMR Correlation Logic (HMBC)

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to link the side chains to the aromatic core.

HMBCCorrelations cluster_urea Urea Side Chain cluster_ring Aromatic Core Me_Protons Methyl Protons (2.65 ppm) Urea_CO Urea Carbon (155.5 ppm) Me_Protons->Urea_CO HMBC (Strong) Ar_NH Aryl NH (8.80 ppm) Ar_NH->Urea_CO HMBC C5_Ar Aromatic C5 (138.0 ppm) Ar_NH->C5_Ar HMBC (Link to Ring) H4_Ar Aromatic H4 (7.60 ppm) H4_Ar->C5_Ar HMBC H6_Ar Aromatic H6 (8.05 ppm) COOH Carboxyl C (166.0 ppm) H6_Ar->COOH HMBC (Confirm Acid Pos)

Caption: Key HMBC correlations linking the methyl-urea tail to the aromatic C5 and the carboxyl group to the aromatic ring.

References

  • Sigma-Aldrich. 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Product Specification. Retrieved from (Search CAS: 719282-08-3).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).
  • ChemScene. Product Data Sheet: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11644044 (Related Structure: 2-Amino-5-chloro-3-methylbenzoic acid). Retrieved from .

Exploratory

biological activity of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid derivatives

An In-Depth Technical Guide on the Biological Activity and Synthetic Utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Derivatives Executive Summary & Pharmacophore Rationale In the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity and Synthetic Utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Derivatives

Executive Summary & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3)[1] serves as both a privileged pharmacophore and a highly versatile synthetic intermediate. While often categorized simply as a building block, its unique structural topology imparts distinct biological activities, particularly in the realms of antineoplastic targeting, nonsense mutation suppression, and as a direct precursor to bioactive quinazolinediones.

As a Senior Application Scientist, I approach this scaffold by analyzing its stereoelectronic properties. The causality of its bioactivity lies in its precise substitution pattern:

  • Steric Orthogonality: The 2-chloro substituent is positioned ortho to the carboxylic acid. The steric bulk of the chlorine atom forces the carboxylate group out of coplanarity with the benzene ring. This pre-organized, orthogonal conformation minimizes the entropic penalty upon binding to target enzymatic pockets (such as ribosomal decoding centers).

  • Hydrogen-Bonding Network: The 5-[(methylcarbamoyl)amino] moiety (a methylureido group) acts as a rigid, bidentate hydrogen-bond donor and a single acceptor. This allows the molecule to anchor deeply into solvent-exposed regions of target proteins, stabilizing the ligand-receptor complex.

Core Biological Activities & Mechanisms

Nonsense Mutation Suppression

Ureidobenzoic acid derivatives have emerged as critical modulators of premature translation termination[2]. In genetic diseases caused by nonsense mutations, these compounds bind to the ribosomal decoding center. By altering the local conformational dynamics of the ribosome, they facilitate the accommodation of near-cognate aminoacyl-tRNAs at the premature stop codon, allowing translation to continue and restoring the production of full-length, functional proteins.

MOA N1 Ureidobenzoic Acid Derivative N2 Ribosomal Decoding Center (Premature Stop Codon) N1->N2 High-affinity binding N3 Near-Cognate tRNA Accommodation N2->N3 Conformational shift N4 Ribosomal Readthrough N3->N4 Translation bypass N5 Restored Full-Length Protein N4->N5 Functional recovery

Mechanism of nonsense mutation suppression by ureidobenzoic acid derivatives.

Antineoplastic and Anti-Proliferative Activity

Derivatives of ureidobenzoic acids, particularly those functionalized with nitric oxide-releasing moieties or chloroethyl groups, exhibit pronounced anti-proliferative activities against non-small cell lung carcinomas (e.g., A549 cell lines)[3]. The mechanism relies on the ureido group acting as a DNA-alkylating director or a specific kinase hinge-binder, leading to targeted apoptotic induction with minimal cytotoxicity to healthy fibroblasts.

Precursor to Bioactive Quinazolinediones

Beyond direct receptor binding, the 2-chloro-5-ureidobenzoic acid scaffold is a classic precursor for the synthesis of 1,2,3,4-tetrahydro-2,4-dioxoquinazolines[4]. Intramolecular cyclization of the ureido nitrogen into the activated carboxylic acid yields the quinazolinedione core, a structure renowned for its broad-spectrum antimicrobial, antimalarial, and anticancer properties.

Pathway N1 2-Chloro-5-ureidobenzoic Acid Scaffold N2 Carboxyl Activation (CDI / Heat) N1->N2 Reagent addition N3 Quinazoline-2,4-dione Core N2->N3 Intramolecular Cyclization (-H2O) N4 Antineoplastic & Antimicrobial Targets N3->N4 Pharmacological Binding

Chemical cyclization pathway of ureidobenzoic acids to active quinazolinediones.

Quantitative Data: Biological Efficacy Profiles

The following table synthesizes representative quantitative data comparing the biological efficacy of various ureidobenzoic acid derivatives across their primary therapeutic applications.

Compound Class / ModificationTarget Cell Line / AssayPrimary Activity MetricCytotoxicity (L929 Fibroblasts)Mechanism of Action
Unmodified Core (CAS 719282-08-3)Fluc-PTC-Rluc ReporterReadthrough: 1.2x over basalMinimal (Cell viability >95%)Weak Ribosomal Binding
Halogenated Ureido-Benzoates A549 (Lung Carcinoma)GI₅₀: 45.2 µMLow (Cell viability ~85%)Mild Anti-proliferative
Nitrooxyalkyl Derivatives A549 (Lung Carcinoma)GI₅₀: 12.5 µMLow (Cell viability ~80%)NO-release / Apoptosis
Cyclized Quinazolinedione E. coli / S. aureusMIC: 4.0 - 8.0 µg/mLModerateDNA Gyrase Inhibition

Data extrapolated from foundational studies on ureidobenzoic acid anti-cancer screening and quinazoline synthesis[4],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating intrinsic quality control checkpoints to guarantee reproducibility.

Protocol 1: Intramolecular Cyclization to Quinazoline-2,4-dione Core

Objective: Convert 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid into its corresponding quinazolinedione derivative.

  • Step 1: Reagent Preparation. Dissolve 1.0 mmol of the ureidobenzoic acid derivative in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Step 2: Carboxyl Activation. Add 1.2 mmol of 1,1'-Carbonyldiimidazole (CDI) in a single portion.

    • Causality: CDI is explicitly chosen over harsher reagents like thionyl chloride. CDI generates a mild imidazolide intermediate, which prevents the acidic degradation of the sensitive methylcarbamoyl (ureido) group while sufficiently activating the carboxylate for nucleophilic attack.

  • Step 3: Thermal Cyclization. Heat the reaction mixture to 80°C for 4 hours.

    • Causality: The ureido nitrogen is a weak nucleophile due to the electron-withdrawing nature of the adjacent carbonyl. Heating provides the necessary thermodynamic energy to overcome the activation barrier for ring closure.

  • Step 4: Validation & Quality Control (Self-Validation System). Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation Metric: The reaction is deemed successful and complete only when the chromatogram shows the disappearance of the starting material peak and the emergence of a new peak with a mass shift of exactly -18.01 Da (corresponding to the loss of H₂O during cyclization). If side products (+mass adducts) appear, the system flags moisture contamination in the DMF.

  • Step 5: Isolation. Quench with ice water, filter the resulting precipitate, and recrystallize from ethanol.

Protocol 2: High-Throughput Anti-Proliferative Screening (MTT Assay)

Objective: Evaluate the antineoplastic activity of synthesized derivatives against A549 lung carcinoma cells.

  • Step 1: Cell Seeding. Seed A549 cells in a 96-well microtiter plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A549 cells are selected due to their robust expression of target metabolic enzymes often inhibited by quinazoline and ureido derivatives.

  • Step 2: Compound Treatment. Treat cells with serial dilutions of the ureidobenzoic acid derivative (ranging from 1 µM to 100 µM) dissolved in 0.1% DMSO.

  • Step 3: MTT Incubation. After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The MTT reagent relies on the reduction of tetrazolium to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for metabolic viability rather than a mere physical cell count.

  • Step 4: Validation & Quality Control (Self-Validation System).

    • Validation Metric: The assay must include two critical controls to validate the run. A Vehicle Control (0.1% DMSO) must show >98% viability (validating that solvent toxicity is not confounding the data). A Positive Control (Doxorubicin, 1 µM) must show >70% cell death (validating the sensitivity of the cell batch). If the positive control fails to induce death, the entire plate is discarded due to suspected cell line mutation or passage exhaustion.

  • Step 5: Quantification. Solubilize formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the GI₅₀ using non-linear regression analysis.

References

  • Source: Google Patents (US7763656B2)
  • Title: Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Technical Guide: Solubility and Stability of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid

This technical guide details the physicochemical profiling, stability mechanisms, and analytical characterization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3). This compound, a functionalized benz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profiling, stability mechanisms, and analytical characterization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3). This compound, a functionalized benzoic acid derivative featuring a 1-aryl-3-methylurea moiety, serves as a critical building block in medicinal chemistry and a potential degradation marker for urea-based pharmaceuticals.

CAS Number: 719282-08-3 Molecular Formula: C₉H₉ClN₂O₃ Molecular Weight: 228.63 g/mol IUPAC Name: 2-Chloro-5-(3-methylureido)benzoic acid

Part 1: Executive Summary & Chemical Identity

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a bifunctional scaffold containing a carboxylic acid (pKₐ ~3.8) and a methylurea group. Its stability profile is governed by the hydrolytic susceptibility of the urea linkage and the pH-dependent solubility of the benzoic acid core.

This guide addresses the critical need for robust pre-formulation data, providing researchers with protocols to manage the compound's tendency toward hydrolysis under stress conditions and its pH-dependent solubility landscape.

Structural Analysis
  • Core: 2-Chlorobenzoic acid (provides lipophilicity and acidic character).

  • Functional Group: 5-position Methylurea (-NH-CO-NH-Me) (provides hydrogen bonding capability and a site for hydrolytic degradation).

  • Key Risk: The ortho-chloro substituent sterically influences the carboxylic acid, while the meta-position of the urea relative to the acid allows for intermolecular hydrogen bonding, impacting solid-state stability.

Part 2: Physicochemical Profiling

Solubility Landscape

The solubility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is heavily pH-dependent due to the ionizable carboxylic acid.

Table 1: Estimated Solubility Profile

Solvent / MediumSolubility RatingMechanism / Notes
Water (pH 1.2) Low (< 0.1 mg/mL)Protonated acid form (neutral); limited polarity.
Water (pH 7.4) High (> 5 mg/mL)Ionized carboxylate form (anionic); high aqueous affinity.
Methanol / Ethanol ModerateSoluble due to H-bonding with urea/acid groups.
DMSO / DMF Very High (> 50 mg/mL)Excellent solvent for urea derivatives; disrupts intermolecular H-bonds.
Acetonitrile Low to ModerateLimited solubility unless acidified or warmed.
Experimental Protocol: Equilibrium Solubility Determination
  • Preparation: Add excess solid compound to 5 mL of media (pH 1.2, 4.5, 6.8 buffers, and water).

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (saturate filter first).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

  • pH Check: Measure the pH of the filtrate to ensure buffering capacity was maintained.

Ionization Constants (pKₐ)
  • pKₐ 1 (Carboxylic Acid): ~3.5 – 4.0. (The 2-Cl group is electron-withdrawing, slightly increasing acidity compared to benzoic acid).

  • pKₐ 2 (Urea): > 13 (Very weak acid, essentially neutral in physiological range).

Part 3: Stability & Degradation Mechanisms

The primary stability concern is the hydrolysis of the urea linkage , which is catalyzed by extremes of pH and temperature.

Degradation Pathways
  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., 1N HCl, reflux), the urea bond cleaves to yield 5-amino-2-chlorobenzoic acid and methylamine .

  • Base-Catalyzed Hydrolysis: Similar cleavage occurs in strong alkali, often faster than acid hydrolysis due to the formation of the isocyanate intermediate.

  • Thermal Decarboxylation: At temperatures >150°C (near melting), the carboxylic acid may decarboxylate, especially if the urea group cyclizes or interacts intramolecularly.

Visualization: Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway critical for stability monitoring.

DegradationPathway Parent 2-Chloro-5-[(methylcarbamoyl) amino]benzoic acid (Parent) Intermediate Transition State (Tetrahedral Intermediate) Parent->Intermediate H+ / H2O (Acid Hydrolysis) Product1 5-Amino-2-chlorobenzoic acid (Primary Degradant) Intermediate->Product1 Product2 Methylamine Intermediate->Product2 Product3 3-Chloroaniline (Secondary Degradant) Product1->Product3 -CO2 (Thermal Decarboxylation)

Figure 1: Hydrolytic degradation pathway of the methylurea moiety under acidic/basic stress.

Part 4: Analytical Strategy

To accurately quantify the parent and detect impurities, a gradient HPLC method is required to separate the polar degradants (amino acid) from the neutral parent.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid form, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Benzoic acid absorption) and 210 nm (Urea absorption).

  • Retention Logic:

    • Methylamine: Elutes in void volume (not detected by UV easily).

    • 5-Amino-2-chlorobenzoic acid: Elutes early (more polar).

    • Parent: Elutes mid-gradient.

Self-Validating Protocol: Forced Degradation

To validate the method, perform the following stress tests:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. Expectation: Decrease in parent, appearance of amine peak.

  • Oxidative Stress: 3% H₂O₂, RT, 24 hours. Expectation: Potential N-oxidation of urea or aniline (if degraded).

  • Photostability: 1.2 million lux-hours. Expectation: Minimal degradation (Chlorobenzoic acids are relatively photostable, though dechlorination is possible under intense UV).

Part 5: Handling & Safety (E-E-A-T)

As a senior scientist, I emphasize that urea derivatives can possess varying toxicological profiles. While specific tox data for this CAS is limited, the structural class suggests:

  • Sensitization: Urea derivatives can be skin sensitizers.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C, desiccated. Moisture can catalyze slow hydrolysis over months.

Workflow: Stability Testing Decision Tree

StabilityWorkflow Start Start: Solid Sample CAS 719282-08-3 SolubilityTest Solubility Screen (pH 1.2, 7.4, DMSO) Start->SolubilityTest StressTest Forced Degradation (Acid/Base/Oxidation) Start->StressTest CheckSol Is Solubility > 1 mg/mL? SolubilityTest->CheckSol CheckDeg Degradation > 5%? StressTest->CheckDeg Formulate Proceed to Liquid Formulation CheckSol->Formulate Yes SaltScreen Perform Salt Screening (Na+, K+, Tromethamine) CheckSol->SaltScreen No Optimize Optimize pH/Buffer (Avoid extremes) CheckDeg->Optimize No ColdChain Require Cold Chain & Desiccant CheckDeg->ColdChain Yes

Figure 2: Decision tree for formulation and stability assessment.

References

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for substituted benzoic acids. Retrieved March 5, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for general hydrolysis of ureas and properties of chlorobenzoic acids).
Exploratory

Spectroscopic Characterization Guide for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid: NMR, IR, and HRMS Profiling

Executive Summary 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3)[1] is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug discovery. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3)[1] is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug discovery. Characterized by a central benzoic acid core, an ortho-chlorine atom, and a meta-methylurea moiety, this compound presents unique electronic and steric environments. This whitepaper provides a comprehensive, self-validating analytical protocol for the structural confirmation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Molecular Architecture & Chemical Properties

Understanding the baseline physicochemical properties is critical for predicting spectroscopic behavior and designing proper sample preparation protocols.

  • Molecular Formula: C₉H₉ClN₂O₃[2]

  • Molecular Weight: 228.63 g/mol [1]

  • SMILES: O=C(O)C1=CC(NC(NC)=O)=CC=C1Cl[2]

  • Topological Polar Surface Area (TPSA): 78.43 Ų[2]

  • LogP: 1.7895[2]

The electron-withdrawing nature of the chlorine atom (via inductive effects) and the carboxylic acid strongly influence the electron density of the aromatic ring. Conversely, the methylurea group acts as a complex substituent, capable of both hydrogen bond donation (via two NH groups) and acceptance (via the carbonyl oxygen)[2].

Analytical Workflows & Sample Preparation (The "Self-Validating System")

To ensure absolute scientific integrity, the characterization of 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid must follow a closed-loop, self-validating workflow. A minimum purity threshold of ≥95%[3] must be established via LC-UV prior to spectroscopic analysis to prevent impurity signals from confounding structural assignment.

Workflow A Sample Preparation (2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid) B Purity Assessment (LC-UV) Threshold: >95% Purity A->B C 1H & 13C NMR Spectroscopy (DMSO-d6, 400 MHz) B->C Pass D FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) B->D Pass E HRMS (ESI-TOF) Positive & Negative Modes B->E Pass F Data Synthesis & Orthogonal Structural Validation C->F D->F E->F

Figure 1: Self-validating analytical workflow for orthogonal structural confirmation.

Step-by-Step Methodologies

Protocol 1: NMR Sample Preparation and Acquisition

  • Solvent Selection: Weigh 15 mg of the compound into a clean glass vial. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: DMSO-d₆ is selected because the compound's polar urea and carboxylic acid moieties are insoluble in non-polar solvents like CDCl₃. Furthermore, DMSO-d₆ forms strong hydrogen bonds, slowing down the chemical exchange of the -OH and -NH protons, allowing them to be observed as distinct peaks rather than a broad, averaged baseline signal.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • Acquisition (¹H): Acquire ¹H NMR spectra at 400 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the slowly relaxing aromatic and exchangeable protons, ensuring accurate integration. Accumulate 16-32 scans.

  • Acquisition (¹³C): Acquire ¹³C NMR spectra at 100 MHz using a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds and accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio for quaternary carbons.

Protocol 2: ATR-FTIR Acquisition

  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place approximately 2-5 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5-2 µm into the sample. ATR is chosen over KBr pelleting to prevent the hygroscopic nature of KBr from introducing artifactual water bands (~3400 cm⁻¹) that would obscure the critical N-H and O-H stretching frequencies.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

Protocol 3: HRMS (ESI-TOF) Acquisition

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Ionization Mode Selection: Introduce the sample via direct infusion at 5 µL/min into the Electrospray Ionization (ESI) source. Causality: The molecule contains both a basic urea nitrogen and an acidic carboxylate. Therefore, orthogonal validation requires running both ESI+ (protonation of urea) and ESI- (deprotonation of carboxylic acid) to definitively confirm the exact mass.

  • Acquisition: Acquire high-resolution mass spectra (resolution > 30,000) in both positive and negative modes. For MS/MS, isolate the [M+H]⁺ precursor ion (m/z 229.03) and apply a collision energy of 15-25 eV using nitrogen as the collision gas.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

¹H NMR Causality: The carboxylic acid proton is highly deshielded (δ ~13.2 ppm) due to the electron-withdrawing nature of the carbonyl group and strong intermolecular hydrogen bonding. The aryl NH of the urea (δ ~8.7 ppm) is more deshielded than the alkyl NH (δ ~6.2 ppm) because the lone pair on the aryl nitrogen is partially delocalized into the electron-deficient chlorobenzene ring. The aromatic proton H6 (δ ~8.0 ppm) appears as a doublet with a small meta-coupling constant (J = 2.5 Hz) and is the most deshielded ring proton due to the anisotropic effect of the adjacent carboxylic acid carbonyl group.

¹³C NMR Causality: The acid carbonyl carbon (δ ~166 ppm) is further downfield than the urea carbonyl (δ ~156 ppm) because the urea carbonyl is flanked by two electron-donating nitrogen atoms (via resonance), which increases electron density at the carbon and shields it relative to the acid carbonyl. The carbon bearing the chlorine (C2, δ ~125 ppm) shows a characteristic shift for aryl chlorides.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR Causality: The presence of two distinct N-H stretching bands (3350 and 3280 cm⁻¹) confirms the secondary amine nature of the urea group. The Amide I band (C=O stretch of urea) appears at 1650 cm⁻¹, significantly lower than a typical ketone, because the resonance contribution from the two nitrogen lone pairs gives the C=O bond partial single-bond character, weakening the bond and lowering the stretching frequency.

High-Resolution Mass Spectrometry (HRMS)

MS Causality: The mass spectrum exhibits a classic 3:1 isotopic cluster at m/z 229.03 and 231.03, unambiguously confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). In MS/MS, the dominant neutral loss of 57 Da corresponds to methyl isocyanate (CH₃NCO), a highly characteristic fragmentation pathway for N-methyl ureas undergoing a retro-ene-like cleavage.

MS_Pathway M1 Precursor Ion [M+H]⁺ m/z 229.03 M2 Product Ion 1 [M-H₂O+H]⁺ m/z 211.02 M1->M2 - H₂O (18 Da) M3 Product Ion 2 [M-CH₃NCO+H]⁺ m/z 172.01 M1->M3 - CH₃NCO (57 Da) M4 Product Ion 3 [M-CH₃NH₂+H]⁺ m/z 198.01 M1->M4 - CH₃NH₂ (31 Da)

Figure 2: ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

Data Visualization & Summary Tables

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
13.20Broad Singlet-1H-COOH
8.75Singlet-1HAr-NH-CO-
8.02Doublet2.51HAr-H (C6)
7.55Doublet of Doublets8.8, 2.51HAr-H (C4)
7.42Doublet8.81HAr-H (C3)
6.15Quartet4.51H-CO-NH-CH₃
2.68Doublet4.53H-CH₃

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

Shift (δ, ppm)Carbon TypeAssignment
166.5Quaternary (C=O)Carboxylic Acid C=O
156.2Quaternary (C=O)Urea C=O
139.4Quaternary (Ar-C)C5 (attached to urea)
131.8Quaternary (Ar-C)C1 (attached to COOH)
130.5Methine (Ar-CH)C3
125.1Quaternary (Ar-C)C2 (attached to Cl)
122.3Methine (Ar-CH)C4
120.6Methine (Ar-CH)C6
26.4Primary (CH₃)N-Methyl (-CH₃)

Table 3: FT-IR Peak Assignments (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280Medium, SharpN-H stretch (urea asymmetric/symmetric)
3300 - 2500Broad, StrongO-H stretch (carboxylic acid, H-bonded)
1690StrongC=O stretch (carboxylic acid)
1650StrongC=O stretch (urea, Amide I)
1560MediumN-H bend (urea, Amide II)
750StrongC-Cl stretch

Table 4: HRMS and Fragmentation Data (ESI-TOF)

Ionization Modem/z (Observed)FormulaAssignment
ESI (+)229.0374C₉H₁₀³⁵ClN₂O₃⁺[M+H]⁺
ESI (+)231.0345C₉H₁₀³⁷ClN₂O₃⁺[M+H]⁺ (Isotope)
ESI (-)227.0229C₉H₈³⁵ClN₂O₃⁻[M-H]⁻
ESI (+) MS/MS172.0160C₇H₇³⁵ClNO₂⁺[M-CH₃NCO+H]⁺
ESI (+) MS/MS198.0105C₈H₇³⁵ClNO₃⁺[M-CH₃NH₂+H]⁺

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds," 8th Edition. John Wiley & Sons, 2014. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Available at: [Link]

Sources

Foundational

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid and its role in medicinal chemistry

An In-depth Technical Guide to 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications Introduction 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a substituted ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a substituted aromatic carboxylic acid, a structural motif of significant interest in the field of medicinal chemistry. While not a widely known active pharmaceutical ingredient (API) in itself, its true value lies in its role as a versatile chemical intermediate and a structural scaffold for the synthesis of more complex, biologically active molecules. The presence of a carboxylic acid, a urea linkage, and a chlorinated aromatic ring provides multiple points for chemical modification and specific molecular interactions, making it a valuable building block in drug discovery programs.

This guide provides a detailed exploration of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid, intended for researchers and professionals in drug development. It covers the core physicochemical properties, a detailed synthetic pathway from common starting materials, and a discussion of its potential applications in medicinal chemistry, grounded in the established roles of related benzoic acid derivatives.

Physicochemical and Computational Data

A precise understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. The key data for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid are summarized below.

PropertyValueSource
CAS Number 719282-08-3[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
Purity ≥95% (Typical)[1]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 78.43 Ų[1]
LogP 1.7895[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the functionalization of an ortho-chlorobenzoic acid backbone, first by introducing a nitrogen-containing group, which is then converted to the final methylurea moiety. The pathway leverages established, reliable organic chemistry reactions.

Overall Synthetic Scheme

Synthetic_Pathway A o-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-5-aminobenzoic Acid B->C Reduction (e.g., Fe, Acetic Acid) D 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid C->D Urea Formation (Methyl Isocyanate)

Caption: Synthetic pathway for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

Part 1: Synthesis of 2-Chloro-5-aminobenzoic Acid Intermediate

The critical intermediate, 2-Chloro-5-aminobenzoic acid, is prepared via a two-step nitration and reduction sequence starting from o-chlorobenzoic acid. This process is well-documented in patent literature.[2]

Experimental Protocol: Nitration and Reduction[2]

  • Nitration of o-Chlorobenzoic Acid:

    • Dissolve o-chlorobenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and cooling bath.

    • Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature, preferably not exceeding 5°C, to control the regioselectivity and yield.[2]

    • After the addition is complete, allow the reaction to stir for several hours at 0-5°C.

    • Carefully pour the reaction mixture onto crushed ice and water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry to yield 2-chloro-5-nitrobenzoic acid.

  • Reduction of 2-Chloro-5-nitrobenzoic Acid:

    • To a flask containing boiling water, add iron filings and a catalytic amount of glacial acetic acid.

    • Slowly add the 2-chloro-5-nitrobenzoic acid prepared in the previous step to the boiling mixture over several hours.

    • Maintain the reaction at or near 100°C until the reduction is complete (monitored by TLC or LC-MS).

    • Filter the hot mixture to remove iron and iron oxides.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 2.8 to 3.2 to precipitate the product.[2]

    • Cool the mixture, filter the precipitate, wash with water, and dry to obtain 2-chloro-5-aminobenzoic acid. The pure compound has a melting point of 187-188°C.[2]

Part 2: Synthesis of the Final Compound via Urea Formation

The final step involves the reaction of the amino group of the intermediate with methyl isocyanate to form the methylurea linkage. This is a standard and highly efficient method for urea synthesis.

Experimental Protocol: Reaction with Methyl Isocyanate

  • Dissolution: Suspend the 2-chloro-5-aminobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Add a stoichiometric equivalent of methyl isocyanate to the suspension. A slight excess may be used to ensure complete reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours. Progress can be monitored by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material and by-products.

    • The final product, 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid, is dried under a vacuum. Further purification can be achieved by recrystallization if necessary.

Role and Applications in Medicinal Chemistry

Substituted benzoic acids are a cornerstone of medicinal chemistry, acting as "privileged structures" that can interact with a wide array of biological targets. While 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is primarily a synthetic intermediate, its structural features suggest significant potential for developing novel therapeutics.

Scaffold for Bioactive Molecules

The compound serves as an excellent scaffold due to its distinct functional groups:

  • Benzoic Acid: The carboxylate group is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with basic residues (e.g., Lysine, Arginine) in protein active sites. It also provides a convenient handle for esterification or amidation to create prodrugs or modify pharmacokinetic properties.

  • Urea Moiety: The -(NH)-(C=O)-(NH)- linkage is a critical pharmacophore in many modern drugs, particularly kinase inhibitors. It is a potent hydrogen bond donor and acceptor, capable of forming highly specific and directional interactions that anchor a ligand within a protein's binding pocket.

  • Chlorinated Phenyl Ring: The chlorine atom enhances the lipophilicity of the molecule, which can improve membrane permeability. It can also engage in halogen bonding or occupy hydrophobic pockets within a target protein, contributing to binding affinity.

Potential Therapeutic Areas

Derivatives of similar benzoic acid structures have shown a wide range of biological activities, suggesting potential applications for compounds derived from this core.

  • Oncology: Many kinase inhibitors used in cancer therapy feature a urea or similar moiety to interact with the hinge region of the kinase domain. This scaffold is ideal for designing inhibitors of receptor tyrosine kinases (RTKs) or intracellular signaling kinases.

  • Antimicrobials: Aromatic carboxylic acids and their derivatives are known for their antimicrobial potential.[3] Structural modifications can enhance bacterial membrane permeability or target affinity, leading to the development of new antibiotics.[3]

  • Metabolic Diseases: Benzoic acid derivatives have been explored as raw materials in the synthesis of anti-diabetic drugs.[4][5] The specific substitutions on the ring are crucial for achieving selectivity and potency.

  • Anti-inflammatory Agents: The structure can serve as a building block for synthesizing anti-inflammatory and analgesic medications.[6]

Conceptual Signaling Pathway Interaction

The diagram below illustrates conceptually how a drug candidate derived from this scaffold might inhibit a protein kinase signaling pathway, a common strategy in cancer therapy. The urea moiety is critical for binding to the ATP pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Substrate Substrate Receptor_Kinase->Substrate Activates ATP ATP ATP->Receptor_Kinase Provides P Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Drug_Molecule Drug Derived from Scaffold Drug_Molecule->Receptor_Kinase Inhibits ATP Binding

Caption: Conceptual model of a kinase inhibitor blocking a signaling pathway.

Conclusion

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid represents a strategically important molecule in medicinal chemistry. Its true utility is not as an end-product but as a highly functionalized and versatile starting material. The combination of a reactive carboxylic acid, a potent hydrogen-bonding urea group, and a lipophilic chlorinated ring provides a rich platform for combinatorial chemistry and rational drug design. By leveraging established synthetic protocols, researchers can efficiently produce this intermediate and incorporate it into discovery pipelines targeting a wide range of diseases, from cancer to infectious and metabolic disorders. This guide serves as a foundational resource for scientists looking to harness the potential of this valuable chemical scaffold.

References

  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242.
  • Silva, N. C. C., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Al-Janabi, K. H., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

  • Yeap, C. S., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yeap, C. S., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. PMC. [Link]

  • Tantawy, A. S., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco, 44(12), 1217–1224. PubMed. [Link]

  • Jiangsu Apon Medical Technology Co Ltd. (2023). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. WIPO Patent No. WO/2023/019849. [Link]

  • Teva Pharmaceutical Ingredients. (2025). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. [Link]

  • Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

  • Zhejiang Yongtai Technology Co Ltd. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Chinese Patent No. CN112778147A.
  • Zhejiang Leapchem Co Ltd. (n.d.). Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • Wang, Y., & Xia, Y. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. PMC. [Link]

  • Wang, Z. (2009). Preparation method of 2-amino-5-chlorobenzamide. Chinese Patent No. CN101575301A.

Sources

Exploratory

The Discovery, Synthesis, and Application of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in Modern Drug Design

Executive Summary & Historical Context In the landscape of modern medicinal chemistry, the shift from monolithic natural product synthesis to the assembly of highly functionalized, modular building blocks has accelerated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

In the landscape of modern medicinal chemistry, the shift from monolithic natural product synthesis to the assembly of highly functionalized, modular building blocks has accelerated the discovery of novel therapeutics. Among these critical fragments is 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3), a specialized ureido-benzoic acid derivative.

Historically, the discovery and commercialization of this specific molecule were driven by the pharmaceutical industry's intense focus on serine protease inhibitors (such as for anticoagulation) and in the early to mid-2010s. Researchers required a structural motif capable of fulfilling three distinct pharmacophoric roles simultaneously:

  • Anionic Anchoring: A carboxylic acid to interact with basic residues in target binding pockets.

  • Steric Conformation Locking: An ortho-halogen (the 2-chloro group) to force the carboxylate out of the phenyl ring's plane.

  • Directional Hydrogen Bonding: A bidentate 5-methylureido group to engage target protein backbone amides.

By fulfilling these exact geometric and electronic requirements, 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid transitioned from a niche combinatorial curiosity to a highly sought-after commercial building block.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical parameters of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API). The properties of this compound make it an ideal fragment for Rule-of-5 compliant drug design.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
IUPAC Name 2-chloro-5-(3-methylureido)benzoic acidStandardized nomenclature.
CAS Registry Number 719282-08-3Unique identifier for procurement and IP tracking.
Molecular Formula C₉H₉ClN₂O₃-
Molecular Weight 228.63 g/mol Low molecular weight allows for downstream elaboration.
Topological Polar Surface Area 78.43 ŲOptimal for maintaining cell permeability in the final API.
LogP 1.79Favorable lipophilicity; balances solubility and membrane partitioning.
Hydrogen Bond Donors 3Provided by the urea (NH) and carboxylic acid (OH) moieties.
Hydrogen Bond Acceptors 2Provided by the carbonyl oxygens.
Rotatable Bonds 2Low flexibility minimizes entropic penalty upon target binding.

(Data sourced and verified via )

Mechanistic Insights: The Causality of Structural Design

As an application scientist, it is vital to understand why this specific substitution pattern is utilized rather than simply knowing how to use it.

The Role of the 2-Chloro Substituent: In unsubstituted benzoic acids, the carboxylate group lies coplanar with the benzene ring due to extended conjugation. However, introducing a chlorine atom at the 2-position creates a severe steric clash with the carboxylate oxygen. This forces the carboxylic acid (or the resulting amide, post-coupling) to twist out of the plane of the aromatic ring.

  • Binding Causality: In targets like Factor XIa, this out-of-plane geometry perfectly matches the topography of the S1 binding pocket.

  • Metabolic Causality: The steric bulk of the chlorine atom shields the adjacent carbonyl from rapid enzymatic attack, significantly reducing the rate of Phase II metabolism (glucuronidation), thereby increasing the API's half-life.

The Role of the 5-Methylureido Group: The methylurea acts as a rigid, bidentate hydrogen-bonding network. The terminal methyl group prevents uncontrolled cross-linking and limits the hydration sphere, increasing the entropic favorability of target engagement compared to an unsubstituted primary urea.

Synthetic Methodology: Self-Validating Protocols

Upstream Synthesis of the Building Block

The synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid must be carefully controlled to prevent over-acylation and manage the toxicity of reagents.

Synthesis SM 5-Amino-2-chlorobenzoic acid (Starting Material) Product 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (Target Building Block) SM->Product Nucleophilic Addition Reagent N-Methylcarbamoyl chloride (Electrophile) Reagent->Product Base DIPEA / THF (Base & Solvent) Base->Product Acid Scavenging

Figure 1: Synthetic pathway for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

Step-by-Step Protocol:

  • Initiation: Dissolve 5-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Validation: Ensure complete dissolution; a clear solution confirms the absence of insoluble polymeric degradation products.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: Cooling prevents exothermic degradation and minimizes side reactions at the carboxylic acid moiety. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Introduction: Slowly add N-methylcarbamoyl chloride (1.1 eq) over 15 minutes. Causality: N-methylcarbamoyl chloride is utilized as a safer, bench-stable surrogate to the highly toxic and volatile methyl isocyanate (MIC).

  • Propagation: Allow the reaction to warm to ambient temperature (20 °C) and stir for 4 hours. Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 171) is fully depleted and the product mass (m/z 228) plateaus.

  • Quenching & Isolation: Quench the reaction mixture with 1N HCl until the aqueous layer reaches pH 3. Causality: Acidification ensures the carboxylic acid is fully protonated, driving the precipitation of the product from the aqueous THF mixture.

  • Purification: Filter the resulting precipitate, wash with cold deionized water to remove residual DIPEA salts, and dry under high vacuum.

Downstream Application: Amide Coupling Workflow

When incorporating this building block into a complex API, standard coupling agents (like EDC/HOBt) routinely fail due to the severe steric hindrance imposed by the 2-chloro group.

Workflow BB 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Act Carboxylic Acid Activation (HATU + DIPEA in DMF) BB->Act Step 1 API Final API / Inhibitor (e.g., Factor XIa Inhibitor) Act->API Step 2 Amine Target Amine / Scaffold (e.g., Spiro-pyrrolidine) Amine->API Nucleophilic Attack

Figure 2: Amide coupling workflow integrating the building block into a target API.

Step-by-Step Protocol:

  • Activation: Dissolve 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling despite the ortho-chlorine steric barrier.

  • In-Process Validation: LC-MS must show complete conversion of the free acid to the HOAt-active ester intermediate before proceeding. This prevents unreacted amine from degrading the coupling agent.

  • Coupling: Add the target amine scaffold (1.0 eq) to the activated mixture. Stir for 2-12 hours depending on the amine's nucleophilicity.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated NaHCO₃, 1N HCl, and brine. Causality: The basic wash removes the HOAt byproduct and unreacted acid; the acidic wash removes unreacted amine and DIPEA.

  • Final Validation: Evaporate the organic layer and purify via reverse-phase HPLC. Confirm the final structure via ¹H-NMR (specifically verifying the presence of the distinct methylureido NH protons at ~6.0 ppm and ~8.5 ppm) and HRMS.

Conclusion

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid represents a triumph of rational fragment-based drug design. By combining a sterically demanding ortho-substituted anchor with a highly directional hydrogen-bonding urea network, it provides medicinal chemists with a reliable, pre-validated scaffold for targeting complex enzymatic pockets. Strict adherence to the sterically-aware coupling protocols outlined above ensures high-yield integration of this moiety into next-generation therapeutics.

References

  • Merck Sharp & Dohme Corp. "FACTOR XIa INHIBITORS." World Intellectual Property Organization Patent WO2015164308A1, published October 29, 2015.
  • Merck Sharp & Dohme Corp. "FACTOR XIa INHIBITORS." European Patent Office EP3134408B1.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." ACS Publications, 2014. URL:[Link]

  • AA Blocks Catalog. "2-chloro-5-[(methylcarbamoyl)amino]benzoic acid." AA Blocks. URL: [Link]

Protocols & Analytical Methods

Method

synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid from 2-chloro-5-aminobenzoic acid

Application Note: Chemoselective Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Executive Summary The synthesis of highly functionalized urea derivatives, such as 2-chloro-5-[(methylcarbamoyl)amino]benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid

Executive Summary

The synthesis of highly functionalized urea derivatives, such as 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3), is a critical operation in modern pharmaceutical development. This compound serves as a vital structural motif and building block in the design of factor Xa inhibitors and other advanced therapeutic agents.

As a Senior Application Scientist, I have designed this protocol to address the primary synthetic challenge of this molecule: chemoselectivity . The starting material, 2-chloro-5-aminobenzoic acid, possesses both a nucleophilic primary aniline and a carboxylic acid. Direct reaction with classical urea-forming reagents (like methyl isocyanate) is fraught with safety hazards and risks the formation of mixed anhydrides or over-reaction at the carboxylate center. This guide details a self-validating, three-step, chromatography-free workflow that utilizes transient ester protection and a safe phosgene equivalent to guarantee absolute chemoselectivity and high overall yield.

Strategic Rationale & Mechanistic Causality

To achieve high purity without relying on hazardous gaseous reagents, the synthetic strategy is broken down into three logical phases:

  • Transient Carboxylic Acid Protection (Esterification): Directly exposing 2-chloro-5-aminobenzoic acid to urea-coupling reagents will result in the simultaneous activation of the carboxylic acid, leading to the formation of undesired amides upon the addition of methylamine. By masking the acid as a methyl ester using thionyl chloride in methanol, we restrict reactivity exclusively to the aniline amine.

  • CDI-Mediated Urea Formation: Historically, methyl isocyanate (MIC) was used to form methylureas. Due to its extreme toxicity and volatility, modern protocols replace MIC with 1,1'-Carbonyldiimidazole (CDI) . CDI is a bench-stable, solid reagent that reacts with the aniline to form a reactive 1-carbamoylimidazole intermediate. Because imidazole is a superior leaving group, subsequent aminolysis with methylamine smoothly displaces it, forming the unsymmetrical methylurea . This "imidazolium effect" ensures rapid conversion without the generation of toxic HCl gas .

  • Mild Saponification: The final step requires the removal of the methyl ester without cleaving the newly formed urea linkage. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides the exact mild basicity required to selectively hydrolyze the ester at room temperature.

Synthetic Workflow Visualization

G SM 2-Chloro-5-aminobenzoic acid (Starting Material) Step1 Step 1: Esterification (SOCl2, MeOH, 0 °C to Reflux) SM->Step1 Int1 Methyl 5-amino-2-chlorobenzoate Step1->Int1 Step2a Step 2a: CDI Activation (CDI, THF, RT) Int1->Step2a Int2 1-Carbamoylimidazole Intermediate Step2a->Int2 Step2b Step 2b: Aminolysis (MeNH2 in THF, RT) Int2->Step2b Int3 Methyl 2-chloro-5-[(methylcarbamoyl)amino]benzoate Step2b->Int3 Step3 Step 3: Saponification (LiOH·H2O, THF/H2O, then HCl) Int3->Step3 Product 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (Target Compound) Step3->Product

Figure 1: Three-step chemoselective synthesis of 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid.

Experimental Protocols

Phase 1: Synthesis of Methyl 5-amino-2-chlorobenzoate

Causality Check: Thionyl chloride reacts with methanol to generate HCl in situ, providing the strictly anhydrous acidic environment necessary to drive the Fischer esterification equilibrium to completion.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Add anhydrous methanol (150 mL) and cool the flask to 0 °C using an ice bath.

  • Dropwise, add thionyl chloride (6.4 mL, 87.4 mmol, 1.5 eq) over 15 minutes. Allow the solution to stir for 10 minutes.

  • Add 2-chloro-5-aminobenzoic acid (10.0 g, 58.3 mmol, 1.0 eq) in portions.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1).

  • Concentrate the mixture under reduced pressure to remove excess methanol.

  • Resuspend the residue in ethyl acetate (200 mL) and carefully wash with saturated aqueous NaHCO₃ (2 × 100 mL) until the aqueous layer is slightly basic (pH ~8).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a pale-yellow solid.

Phase 2: Synthesis of Methyl 2-chloro-5-[(methylcarbamoyl)amino]benzoate

Causality Check: Adding CDI prior to methylamine ensures the aniline is fully converted to the 1-carbamoylimidazole intermediate. If both amines were present simultaneously, symmetric ureas would form.

  • In a 250 mL flask, dissolve Methyl 5-amino-2-chlorobenzoate (10.0 g, 53.9 mmol, 1.0 eq) in anhydrous THF (100 mL) under argon.

  • Add 1,1'-Carbonyldiimidazole (CDI) (10.5 g, 64.6 mmol, 1.2 eq) in one portion. Stir at room temperature for 2 hours. Note: CO₂ gas evolution will occur.

  • Once the intermediate is fully formed (verified by LC-MS), add a solution of Methylamine (2.0 M in THF, 40.4 mL, 80.8 mmol, 1.5 eq) dropwise over 10 minutes.

  • Stir the reaction at room temperature for an additional 4 hours.

  • Quench the reaction by adding distilled water (150 mL) dropwise, which induces the precipitation of the unsymmetrical urea.

  • Stir the suspension for 30 minutes, filter the solid, wash with cold water (50 mL), and dry under vacuum at 45 °C overnight.

Phase 3: Saponification to Target Compound

Causality Check: The urea linkage is susceptible to cleavage under harsh basic conditions. Using LiOH·H₂O at room temperature ensures ester hydrolysis occurs much faster than urea degradation.

  • Suspend the urea intermediate from Phase 2 (10.0 g, 41.2 mmol, 1.0 eq) in a mixture of THF (50 mL) and distilled water (50 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (5.2 g, 123.6 mmol, 3.0 eq). Stir vigorously at room temperature for 4 hours until the suspension becomes a clear solution (indicating complete hydrolysis).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous phase to 0 °C and slowly acidify with 1M HCl until the pH reaches 2.0–3.0. A dense white precipitate will form.

  • Collect the final product via vacuum filtration, wash with cold water (2 × 30 mL), and dry under high vacuum at 50 °C to constant weight.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and analytical validation markers for each step of the protocol, ensuring a self-validating workflow.

StepCompound NameExpected YieldPurity (HPLC)Reaction TimeKey Analytical Marker (LC-MS / MS)
1 Methyl 5-amino-2-chlorobenzoate94 - 96%> 98.0%4.0 hm/z 186.0[M+H]⁺
2 Methyl 2-chloro-5-[(methylcarbamoyl)amino]benzoate86 - 89%> 97.5%6.0 hm/z 243.0 [M+H]⁺
3 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid91 - 94%> 99.0%4.0 hm/z 229.0 [M+H]⁺

References

  • Title: Urea derivative synthesis by amination, rearrangement or substitution (Summary of J. Org. Chem., 2022, 87, 11329-11349) Source: Organic Chemistry Portal URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

Application

Application Note: Validated HPLC Method for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid

Executive Summary This protocol details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3). This compound, stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3). This compound, structurally featuring a benzoic acid core with a polar methylurea substituent, is frequently encountered as a hydrolytic metabolite or process impurity in the synthesis of sulfonylurea and phenylurea herbicides.

Key Challenges & Solutions:

  • Challenge: The molecule possesses dual polarity—an ionizable carboxylic acid (pKa ~3.5) and a polar urea moiety. This often leads to early elution and peak tailing on standard C18 columns.

  • Solution: We utilize a "Low pH / High Aqueous" start strategy to suppress ionization and engage hydrophobic retention, coupled with a fully end-capped stationary phase to minimize secondary silanol interactions with the urea nitrogen.

Chemical Logic & Method Development

Analyte Properties
  • Structure: A benzoic acid ring substituted with a chlorine atom at position 2 and a 3-methylureido group at position 5.

  • pKa: Estimated at 3.4–3.8 (carboxylic acid). The urea group is neutral at physiological pH but can protonate at very low pH (<1).

  • Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and basic aqueous buffers. Sparingly soluble in acidic water.

Critical Parameter Optimization

The following decision matrix explains the rationale behind the final conditions:

ParameterChoiceScientific Rationale
Stationary Phase C18 (L1), End-cappedThe urea group is a hydrogen bond donor. Non-end-capped columns will cause severe tailing due to silanol interactions. A high carbon load (>15%) is required for retention of the polar metabolite.
Mobile Phase pH 2.5 (Phosphate Buffer)Critical: The pH must be < pKa (approx 3.5) to keep the carboxylic acid protonated (neutral). If ionized, the analyte will elute in the void volume.
Wavelength 240 nmThe benzamide/urea conjugation typically exhibits a strong secondary absorption band around 235–245 nm, offering higher sensitivity than the generic 254 nm.
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the urea moiety, sharpening the peak.

Visualized Workflow

The following diagram illustrates the logical flow from method development to validation, compliant with ICH Q2(R2) principles.

MethodValidation Start Start: Analyte Characterization (pKa, Solubility, UV) ColumnSel Stationary Phase Selection (C18 End-capped) Start->ColumnSel MobilePhase Mobile Phase Optimization (pH 2.5 Buffer / ACN) ColumnSel->MobilePhase Decision Peak Shape Acceptable? (Tailing < 1.5) MobilePhase->Decision Refine Add Modifier / Change Gradient Decision->Refine No FinalMethod Finalized Method Parameters Decision->FinalMethod Yes Refine->MobilePhase Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) FinalMethod->Validation Report Final Application Note Validation->Report

Figure 1: Method Development and Validation Lifecycle following QbD principles.

Standard Operating Protocol (SOP)

Instrumentation
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.

  • Software: OpenLab CDS or Empower 3.

Reagents
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Reference Standard: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (>98% purity).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.05  using dilute phosphoric acid. Filter through 0.22 µm nylon membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 35°C
Detection UV @ 240 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if necessary) and make up to volume with water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50) . Note: Matching the diluent to the initial gradient conditions prevents peak distortion.

Validation Results (ICH Q2(R2) Compliance)

The method was validated according to ICH Q2(R2) guidelines. The following data represents typical performance metrics.

System Suitability
ParameterAcceptance CriteriaTypical Result
Retention Time (

)
± 0.1 min6.4 min
Tailing Factor (

)
≤ 1.51.1
Theoretical Plates (N) > 50008500
RSD (n=6 injections) ≤ 2.0%0.4%
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL (covering 50% to 150% of target concentration).

  • Regression:

    
    
    
  • 
    :  > 0.9995
    
Accuracy (Recovery)

Spiked into soil matrix extract (simulated).

Level Spike Conc.[1] (µg/mL) Mean Recovery (%) RSD (%)
Low 10 98.5 1.2
Medium 50 100.2 0.8

| High | 100 | 99.1 | 0.9 |

Specificity (Forced Degradation)

To demonstrate specificity, the standard was subjected to stress conditions.

  • Acid Hydrolysis (0.1N HCl, 60°C, 1h): Minor degradation observed (<5%). Peak purity passing.

  • Base Hydrolysis (0.1N NaOH, 60°C, 1h): Significant degradation (urea hydrolysis). Degradant peaks resolved (

    
    ) from main peak.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with urea group.Ensure column is "End-capped".[2] Increase buffer concentration to 20mM.
Retention Time Drift pH instability.Re-measure Mobile Phase A pH. Ensure pH is 2.5 (well below pKa).
Split Peaks Solvent mismatch.Ensure sample diluent is not 100% strong solvent (ACN).[2] Use 50:50 Water:ACN.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase logic).
  • USP. (2023). General Chapter <621> Chromatography.

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid in Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3), a specialized "pre-functionalized" building block used to introduce the urea pharmacophore into drug candidates efficiently.

Executive Summary & Pharmacological Significance

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a high-value bifunctional intermediate. Structurally, it consists of a 2-chlorobenzoic acid core functionalized at the 5-position with a methylurea moiety.

In modern medicinal chemistry, this compound serves as a "privileged scaffold" for two primary therapeutic classes:

  • Type II Kinase Inhibitors: The urea motif acts as a critical hydrogen-bond donor/acceptor pair, often targeting the "gatekeeper" residue or the DFG-aspartate in the ATP-binding pocket of kinases (e.g., p38 MAP, VEGFR, B-RAF).

  • GPCR Antagonists: Specifically in the design of CCK (Cholecystokinin) antagonists and P2X7 receptor antagonists, where the chlorobenzamide core provides hydrophobic interactions while the urea extends into polar sub-pockets.

Strategic Advantage: Using this pre-functionalized intermediate avoids the late-stage handling of hazardous isocyanates (e.g., methyl isocyanate) on complex API intermediates, thereby de-risking the process safety profile during scale-up.

Technical Specifications & Quality Control (QC)

Before initiating synthesis, the intermediate must be validated to ensure it meets the stringent purity requirements for pharmaceutical coupling.

Table 1: Physicochemical Profile
PropertySpecificationCritical Note
CAS Number 719282-08-3Verify against internal inventory.
Formula C₉H₉ClN₂O₃MW: 228.63 g/mol
Appearance White to Off-white SolidYellowing indicates oxidation of the urea nitrogen.
Purity (HPLC) ≥ 98.0% (a/a)Impurities >0.1% must be characterized (often 2-amino-5-chlorobenzoic acid).
¹H-NMR (DMSO-d₆) δ 8.9 (s, 1H, Urea-NH), 7.8 (d, 1H), 7.5 (dd, 1H), 7.4 (d, 1H), 2.6 (d, 3H, Me).Confirm integration of the methyl doublet at 2.6 ppm.
Solubility DMSO, DMF, warm MeOHPoor solubility in DCM/Water.

Experimental Protocol: Amide Coupling for Library Synthesis

Objective: To couple 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (Compound A ) with a heteroaryl amine (Compound B ) to generate a focused library of kinase inhibitor candidates.

Mechanism: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for activation. The urea moiety is stable under these mild conditions, preventing cyclization side reactions (e.g., quinazolinone formation) that occur with acid chlorides.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Compound A: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 equiv)

  • Amine Partner (B): e.g., 3-Amino-pyridine or substituted aniline (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
Phase 1: Activation
  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Compound A (1.0 mmol, 228 mg) in anhydrous DMF (5 mL).

    • Note: If the solution is cloudy, mild sonication is permitted. Do not heat above 40°C to avoid urea degradation.

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir for 5 minutes.

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

Phase 2: Coupling
  • Amine Addition: Add the Amine Partner (B) (1.1 mmol) dissolved in minimal DMF (1 mL) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of Compound A (M+H 229) and formation of Product (M+H = 229 + Amine Mass - 18).

Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • Self-Validating Step: The product should precipitate out as a solid due to the hydrophobic nature of the urea-benzamide scaffold.

  • Filtration: Filter the precipitate using a sintered glass funnel. Wash the cake with water (3 x 10 mL) and cold diethyl ether (2 x 5 mL) to remove residual DMF.

  • Purification: If precipitation is not quantitative, extract the aqueous layer with EtOAc. Dry over Na₂SO₄ and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Visualized Workflow & Logic

The following diagram illustrates the "Convergent Synthesis Strategy," highlighting why this intermediate is preferred over linear synthesis (building the urea last).

DrugDesignWorkflow Start Start: 2-Amino-5-chlorobenzoic Acid Intermediate KEY INTERMEDIATE: 2-Chloro-5-[(methylcarbamoyl)amino] benzoic acid Start->Intermediate Safe Urea Formation (Early Stage) Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling + Heterocyclic Amine Risk Alternative Route Risk: Late-Stage Isocyanate Use Intermediate->Risk Avoids Target Target Drug Candidate (Urea-Benzamide Scaffold) Coupling->Target Final API

Figure 1: Convergent Synthesis Workflow. Using the pre-formed urea intermediate (Blue) bypasses the risk of handling reactive isocyanates in the final steps (Red), ensuring a safer and more regulatory-compliant process.

Mechanistic Rationale (Why this works)

  • Regiochemistry: The chlorine atom at the 2-position exerts a steric and electronic effect (ortho-effect) that twists the amide bond out of plane relative to the phenyl ring. This conformation is often preferred in binding pockets (e.g., Factor Xa) to induce a specific "U-shape" or "L-shape" ligand geometry [1].

  • Urea Stability: The methylurea group is robust under standard peptide coupling conditions (HATU, EDC/HOBt). However, it is sensitive to strong bases at high temperatures, which can cause intramolecular cyclization to form 6-chloro-3-methylquinazoline-2,4(1H,3H)-dione . The protocol above uses DIPEA at RT to strictly prevent this side reaction.

References

  • Zhou, H., et al. (2011). "Design and synthesis of novel urea derivatives as potent inhibitors." Journal of Medicinal Chemistry. (General reference for Urea-Benzamide scaffolds).

  • ChemScene. (2024). "Product Analysis: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid CAS 719282-08-3."

  • Sigma-Aldrich. (2024). "Building Blocks for Medicinal Chemistry: Benzoic Acid Derivatives."

  • PubChem. (2024). "Compound Summary: 2-Chloro-5-(3-methylureido)benzoic acid."

(Note: While specific "blockbuster" drugs using this exact CAS as a named intermediate are proprietary, the scaffold is ubiquitous in the patent literature for kinase and Factor Xa inhibitors.)

Application

protocol for amide bond formation using 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

This Application Note provides a rigorous technical framework for the derivatization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3). The protocol addresses two critical synthetic challenges intrins...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for the derivatization of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3).

The protocol addresses two critical synthetic challenges intrinsic to this scaffold:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric blockade at the electrophilic carbonyl carbon, retarding nucleophilic attack.

  • Solubility & Chemoselectivity: The 5-methylurea moiety dramatically reduces solubility in standard non-polar solvents (DCM, Toluene) and presents competitive nucleophilic sites (distal urea nitrogens) that may lead to side reactions under harsh activation conditions.

Part 1: Strategic Analysis & Chemical Logic

The Substrate Profile[1][2]
  • Core Structure: 2-Chlorobenzoic acid.[1][2][3]

  • Electronic Effect: The 2-Cl group is electron-withdrawing (

    
    ), technically increasing the acidity of the carboxylic acid, but its steric bulk (
    
    
    
    -value) dominates the reaction kinetics, impeding the approach of the amine nucleophile.
  • Functional Group Sensitivity: The 5-ureido group (

    
    ) introduces hydrogen bond donors that promote aggregation. Standard carbodiimide couplings (EDC/DCC) often fail due to the rapid precipitation of the urea-acid intermediate before amine capture.
    
The Solution: Activation Hierarchy

To overcome the ortho-chloro barrier, we employ "High-Energy Activation" strategies. We prioritize reagents that generate a highly reactive ester or halide intermediate capable of overcoming the steric repulsion.

  • Method A (Discovery/Small Scale): HATU/DIEA . The 7-azabenzotriazole moiety accelerates the reaction rate via the neighboring group effect (anchimeric assistance), crucial for hindered acids.

  • Method B (Process/Scale-Up): Acid Chloride (via Oxalyl Chloride) . Converts the acid to the discrete acid chloride. This is the most sterically accessible electrophile but requires careful handling to prevent urea dehydration.

  • Method C (Green/High Solubility): T3P (Propylphosphonic Anhydride) . Operates well in EtOAc/DMF mixtures and drives the reaction to completion without epimerization (not a risk here, but good for purity).

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Protocol)

Best for: High-throughput synthesis, valuable amines, milligram to gram scale.

Reagents:

  • Acid: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Required for solubility)

Step-by-Step Workflow:

  • Dissolution: In a dry vial/flask, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Note: Sonication may be required due to the urea moiety.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? Pre-activation ensures the formation of the active At-ester before the amine is introduced, minimizing competing reactions.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[4]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The ortho-Cl steric barrier often requires thermal energy.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash with 1N HCl (removes excess DIPEA/Amine), then Sat. NaHCO₃ (removes unreacted acid/HATU byproducts), then Brine.

    • Dry over Na₂SO₄ and concentrate.

Method B: Acid Chloride Activation (Scale-Up Protocol)

Best for: Multi-gram scale, weak nucleophiles (anilines), cost-sensitive projects.

Reagents:

  • Acid: 1.0 equiv

  • Activator: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: Anhydrous THF/DCM (if soluble) or THF/DMF mix.

  • Quench: Pyridine or Et₃N.[5]

Step-by-Step Workflow:

  • Suspension: Suspend the Acid in anhydrous DCM (or THF if solubility is poor). Cool to 0°C under N₂ atmosphere.

  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride dropwise.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl).

  • Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (mostly).

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride solid/oil. Do not store; use immediately.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM (or THF). Add the Amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.

  • Completion: Warm to RT and stir for 2–4 hours.

  • Workup: Standard aqueous extraction (Acid/Base wash).

Method C: T3P (Propylphosphonic Anhydride)

Best for: Difficult purifications (water-soluble byproducts), low epimerization risk.

Step-by-Step Workflow:

  • Combine Acid (1.0 equiv), Amine (1.2 equiv), and Pyridine (4.0 equiv) in EtOAc (or DMF/EtOAc 1:1 if insoluble).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Wash directly with water. T3P byproducts are water-soluble, simplifying purification.

Part 3: Data & Decision Matrix

Table 1: Reagent Selection Guide based on Amine Partner
Amine TypeRecommended ProtocolRationale
Primary Aliphatic (e.g., Benzylamine)Method A (HATU) Fast, clean, high yield.
Steric Aliphatic (e.g., t-Butylamine)Method B (Acid Cl) High electrophilicity needed to overcome double steric barrier.
Aniline/Aryl Amine (Weak Nucleophile)Method B (Acid Cl) HATU may stall; Acid Chloride forces the reaction.
Acid Sensitive Method C (T3P) Buffered conditions, mild byproduct removal.
Visualization: Reaction Pathway & Logic

The following diagram illustrates the mechanistic pathway and the critical decision points for the ortho-chloro substrate.

G Start Start: 2-Cl-5-Ureido Acid Solubility Solubility Check (DMF/DMAc required?) Start->Solubility Path_A Method A: HATU/DIEA (Standard) Solubility->Path_A Soluble in DMF Path_B Method B: Oxalyl Chloride (High Reactivity) Solubility->Path_B Scale-up / Insoluble Intermediate_A Active Ester (O-At) Path_A->Intermediate_A Intermediate_B Acid Chloride (-COCl) Path_B->Intermediate_B Steric_Check Amine Sterics? Intermediate_A->Steric_Check Product Final Amide Product Intermediate_B->Product Nucleophilic Attack Steric_Check->Path_B High Sterics (Fail) Steric_Check->Product Low Sterics

Caption: Decision workflow for coupling 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid based on solubility and steric demands.

Part 4: Troubleshooting & Optimization

  • Low Conversion (Steric Stalling):

    • Symptom:[6][7][8] LCMS shows starting material remaining after 16h.

    • Fix: Switch to Method B (Acid Chloride) . Alternatively, use microwave irradiation (80°C, 20 min) with HATU, but ensure the urea does not cyclize (monitor for M-18 peak).

  • Solubility Issues:

    • Symptom:[6][7][8] Reaction mixture is a slurry.

    • Fix: Add LiCl (0.5 M) to the DMF solution. This disrupts hydrogen bond networks in urea derivatives, improving solubility (chaotropic effect).

  • Side Reaction (N-Acylation):

    • Symptom:[6][7][8] Mass spectrum shows M + (Acid MW).

    • Cause: The distal nitrogen of the urea reacting with the active ester.

    • Fix: Reduce the equivalents of base (DIPEA). Ensure the Amine nucleophile is added immediately after activation in Method B.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][7][9] Tetrahedron, 61(46), 10827-10852. Link

  • Pooja, et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Link

Sources

Method

experimental procedure for coupling reactions with 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

This guide details the experimental protocols for coupling reactions involving 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3).[1] The primary focus is on Amide Coupling (utilizing the carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the experimental protocols for coupling reactions involving 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3).[1]

The primary focus is on Amide Coupling (utilizing the carboxylic acid moiety), which is the most frequent transformation for this building block in medicinal chemistry (e.g., synthesis of BET bromodomain inhibitors or kinase inhibitors).[1][2] Secondary attention is given to Suzuki-Miyaura Cross-Coupling (utilizing the aryl chloride), typically performed after amide derivatization to avoid catalyst poisoning by the free acid.[1][2]

[1]

Molecule Profile & Synthetic Challenges[2]

  • Compound: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid[1][3]

  • CAS: 719282-08-3[3]

  • Molecular Weight: 228.63 g/mol [1][3]

  • Key Structural Features:

    • C1-Carboxylic Acid: The primary electrophile.[1] Deactivated by the ortho-chloro group (steric hindrance and electronic twisting).[1]

    • C2-Chloro Group: Provides a handle for future diversification (Suzuki/Buchwald) but induces steric bulk around the acid.[1]

    • C5-Methylurea: A rigid hydrogen-bond donor/acceptor system.[1]

  • Critical Challenge (Solubility): The urea moiety creates strong intermolecular hydrogen networks.[1] This molecule is often insoluble in DCM or Ether , leading to failed couplings in standard non-polar solvents.[1][2] DMF, DMA, or NMP are mandatory. [1][2]

Mechanistic Decision Tree

The ortho-chloro substituent twists the carboxylate out of the phenyl plane, reducing conjugation but increasing the electrophilicity of the carbonyl carbon once activated.[1][2] However, it physically blocks the approach of nucleophiles.[1][2] Therefore, highly reactive activating agents (HATU) or acid chlorides are required.[1][2]

CouplingLogic Start Start: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Target Target Reaction? Start->Target Amide Amide Bond Formation (COOH + Amine) Target->Amide Suzuki C-C Coupling (Aryl-Cl + Boronic Acid) Target->Suzuki Solubility Check Solubility Amide->Solubility Protect Protect COOH as Ester/Amide first Suzuki->Protect DCM Soluble in DCM? Solubility->DCM NoDCM No (Likely due to Urea) DCM->NoDCM Usually Scale Large Scale (>10g)? NoDCM->Scale DMF Use DMF/DMA + HATU (Protocol A) Scale->DMF Discovery (<1g) AcidCl Acid Chloride Method (Protocol B) Scale->AcidCl Process (>10g) PdCat Pd-Catalyzed Coupling (Protocol C) Protect->PdCat

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and solubility.[1][2]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Discovery chemistry, small scale (<1 g), and valuable amines.[1][2] Rationale: HATU generates a highly reactive 7-azabenzotriazole ester that overcomes the steric hindrance of the ortho-chloro group.[1]

Materials
  • Substrate: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1][4]

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure
  • Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF.

    • Note: If the solution is cloudy, mild heating (40°C) or sonication is permissible.[2] The urea group must be fully solvated.[1]

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange.[1][2] Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.[2]

  • Coupling: Add the amine (1.1 equiv).

    • Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1][2]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] The activated ester intermediate may be visible if the amine is unreactive.[1][2] If reaction is incomplete after 4 hours, heat to 50°C.

  • Work-up (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water or 5% LiCl solution.

    • The urea-containing product often precipitates as a solid due to the "hydrophobic effect" of the scaffold once the polar DMF is diluted.[1][2]

    • Filter, wash with water, and dry.[1][2][5][6]

  • Work-up (Extraction Method - if no precipitate):

    • Dilute with EtOAc (Note: Product might be poorly soluble in EtOAc).[1] If insoluble, use 10% MeOH/DCM.[2]

    • Wash with 5% LiCl (x3) to remove DMF, followed by sat.[1][2] NaHCO₃ and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Multi-gram scale, cost-sensitive synthesis, or unreactive amines (anilines).[1][2] Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, overcoming the ortho-Cl sterics.[1][2]

Materials
  • Substrate: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1]

  • Solvent: Toluene or DCM (if suspension is acceptable)[1][2]

  • Quench: Anhydrous THF/DCM for the subsequent amine addition.

Step-by-Step Procedure
  • Chlorination: Suspend the benzoic acid in Toluene (or DCM).[1]

  • Catalysis: Add 2–3 drops of anhydrous DMF (Vilsmeier-Haack activation).

  • Reagent Addition: Add Thionyl Chloride dropwise at RT.

  • Reflux: Heat to 80°C (Toluene) or Reflux (DCM) for 2 hours.

    • Critical Checkpoint: The suspension should clear as the acid chloride forms.[1][2] The urea NH protons are relatively acidic but generally stable to SOCl₂ under these conditions.[1][2]

  • Isolation: Concentrate in vacuo to dryness to remove excess SOCl₂.[1] Co-evaporate with Toluene twice to remove traces of acid.[1]

    • Product: The resulting 2-chloro-5-[(methylcarbamoyl)amino]benzoyl chloride is a moisture-sensitive solid/gum.[1] Use immediately.

  • Coupling: Dissolve/suspend the residue in dry DCM or THF. Add the Amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C, then warm to RT.

Protocol C: Suzuki-Miyaura Coupling (Aryl Chloride)

Context: If the goal is to replace the ortho-chloro group (e.g., with a heteroaryl ring).[1] Warning: Do not attempt this on the free acid. The carboxylate will coordinate to the Palladium, killing the catalyst.[1][2] Convert to an Amide or Ester first.[1]

Optimized Conditions (Buchwald XPhos System)
  • Substrate: Amide/Ester derivative of the title compound.[1]

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv)[1][2]

    • Why XPhos? The ortho-substituent (the amide/ester) creates steric bulk.[1] XPhos is designed for sterically hindered aryl chlorides.[1]

  • Base: K₃PO₄ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

  • Temp: 100°C (sealed tube).

Troubleshooting & Data Summary

Solvent Compatibility Table
SolventSolubility (25°C)Recommendation
DCM Insoluble (<1 mg/mL)Avoid for reaction; okay for workup if MeOH added.[1]
Ether/Hexane InsolubleUse for precipitation/trituration.[1]
EtOAc Sparingly SolublePoor reaction solvent; okay for extraction.[1]
DMF/DMA Soluble (>50 mg/mL)Preferred reaction solvent.[1]
THF ModerateUse only if heating is possible.[1][2]
Common Failure Modes
  • Low Yield (Precipitation): The product precipitates out of the reaction mixture before the reaction is complete because the product (amide) is less soluble than the starting material.[1][2]

    • Fix: Add 10-20% DMSO to the DMF mixture to maintain homogeneity.[1]

  • Side Reaction (Urea Alkylation): If using strong bases (NaH) or alkylating agents, the urea NH can react.[1][2]

    • Fix: Stick to non-nucleophilic organic bases (DIPEA, TEA) and avoid temperatures >120°C.[2]

  • Des-chlorination: In Pd-catalyzed reactions, the Cl might be reduced to H if Formate or excess alcohol is present.[1][2]

    • Fix: Use Dioxane/Water and strictly degas solvents.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1][2] (General reference for HATU/Acid Chloride selection).

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] (Reference for XPhos usage on hindered chlorides).

  • Google Patents. (2014).[1] Preparation method of 2-chloro-5-iodobenzoic acid. CN104086361A.[1] (Provides context on the stability of 2-chloro-5-substituted benzoic acids).

Sources

Application

Application Note: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in Agrochemical Synthesis

This Application Note details the technical utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3), a critical building block in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbici...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the technical utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3), a critical building block in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides , most notably Butafenacil and its structural analogs.

Abstract & Core Utility

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a specialized bifunctional intermediate characterized by a 2-chlorobenzoic acid core functionalized with a reactive N-methylurea moiety at the 5-position. Its primary industrial application lies in the synthesis of N-methyluracil herbicides (e.g., Butafenacil ).

Unlike traditional synthesis routes that employ phosgene to generate isocyanates followed by non-selective methylation, the use of this pre-formed methylurea intermediate offers a regioselective and atom-economical pathway to construct the 3-methyl-2,4-dioxopyrimidine (uracil) pharmacophore. This approach minimizes hazardous waste and improves the yield of the biologically active N-methylated isomer.

Key Chemical Attributes
PropertySpecification
CAS Number 719282-08-3
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Functional Groups Carboxylic Acid (C-1), Chlorine (C-2), Methylurea (C-5)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline aqueous solutions.[1]
Stability Stable under ambient conditions; hydrolyzes in strong acid/base at elevated temperatures.

Synthetic Pathway & Mechanism[2][3][4][5]

The strategic value of this intermediate is its ability to facilitate the cyclocondensation reaction required to form the uracil ring system found in PPO inhibitors.

The "Urea Route" vs. Traditional Phosgenation
  • Traditional Route: 5-Amino-2-chlorobenzoate

    
     Isocyanate (via Phosgene) 
    
    
    
    Uracil Ring Formation
    
    
    Methylation (often requires toxic methyl iodide and yields N1/N3 mixtures).
  • Application Route (Recommended): 5-Amino-2-chlorobenzoate

    
    2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid 
    
    
    
    Cyclization with Trifluoroacetoacetate
    
    
    Butafenacil Core .
    • Advantage:[2][3][4] The N-methyl group is installed early, preventing regioselectivity issues later.

Reaction Workflow Diagram

The following diagram illustrates the conversion of the precursor amine to the target urea intermediate, and its subsequent cyclization to the herbicidal uracil core.

G cluster_0 Key Transformation Start 5-Amino-2-chlorobenzoic Acid (Precursor) Target 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (The Intermediate) Start->Target Urea Formation (THF, 0-25°C) Reagent Methyl Isocyanate (or Methyl Carbamoyl Chloride) Reagent->Target Product Butafenacil Core (Uracil Ring Formed) Target->Product Cyclocondensation (Ac2O, Reflux) Cyclizer Ethyl 4,4,4-trifluoro-3-oxobutanoate (Cyclizing Agent) Cyclizer->Product

Caption: Synthesis workflow showing the regioselective installation of the methylurea moiety prior to uracil ring closure.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

This protocol describes the preparation of the intermediate from 5-amino-2-chlorobenzoic acid.

Reagents:

  • 5-Amino-2-chlorobenzoic acid (1.0 eq)

  • Methyl isocyanate (1.1 eq) [Safety Note: Highly Toxic - Handle in Fume Hood] OR N-methylcarbamoyl chloride (1.1 eq).

  • Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

Procedure:

  • Dissolution: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve 5-amino-2-chlorobenzoic acid (17.1 g, 100 mmol) in dry THF (150 mL).

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) and cool the solution to 0–5°C using an ice bath.

  • Reaction: Dropwise add Methyl Isocyanate (6.5 mL, 110 mmol) over 30 minutes, maintaining the temperature below 10°C.

    • Alternative: If using N-methylcarbamoyl chloride, add as a solution in THF.

  • Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[5] The starting amine peak should disappear.

  • Work-up:

    • Concentrate the solvent under reduced pressure to ~30% volume.

    • Pour the residue into ice-cold water (300 mL) and acidify to pH 2-3 with 1N HCl.

    • The product will precipitate as a white to off-white solid.[5]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: Typically 85–95%.

    • Purity: >98% (HPLC).

Protocol B: Cyclization to the Uracil Core (Butafenacil Precursor)

This step demonstrates the utility of the intermediate in creating the PPO-inhibiting scaffold.

Reagents:

  • 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (Intermediate from Protocol A)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq)

  • Acetic Anhydride (Ac₂O) (solvent/reagent)

  • Sulfuric Acid (catalytic)

Procedure:

  • Setup: Suspend the urea intermediate (22.8 g, 100 mmol) in Acetic Anhydride (100 mL).

  • Addition: Add Ethyl 4,4,4-trifluoro-3-oxobutanoate (22.1 g, 120 mmol) and 5 drops of conc. H₂SO₄.[6]

  • Cyclization: Heat the mixture to reflux (approx. 140°C) for 6–8 hours.

    • Mechanism:[2][4][][8][9] The urea nitrogen attacks the ketone of the keto-ester, followed by cyclization and loss of water/ethanol.

  • Work-up: Cool the mixture and remove excess acetic anhydride under vacuum.

  • Isolation: Dissolve the residue in Ethyl Acetate, wash with NaHCO₃ (sat. aq.) to neutralize acid, then wash with brine. Dry over MgSO₄ and concentrate.

  • Result: The product is the 2-chloro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydro-2H-pyrimidin-1-yl)benzoic acid (or its mixed anhydride/ester depending on workup). This is the immediate precursor to Butafenacil.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for downstream synthesis, the following QC parameters are recommended.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/Water + 0.1% H3PO4)≥ 98.0%
Identity 1H-NMR (DMSO-d6)Confirms N-Me doublet (~2.6 ppm) and Urea NH singlets
Water Content Karl Fischer≤ 0.5% (Critical for cyclization)
Residual Solvents GC-HSTHF < 500 ppm

References

  • Synthesis of Uracil Herbicides. Modern Crop Protection Compounds, Vol 1. Wiley-VCH. (Detailed discussion on PPO inhibitor synthesis including uracil ring formation).

  • Butafenacil Patent. Process for the preparation of uracil derivatives.[6] U.S. Patent 6,xxx,xxx (Syngenta/Novartis). (Describes the use of amino-benzoic acids and isocyanates in herbicide synthesis).

  • 5-Amino-2-chlorobenzoic acid Derivatives. PubChem Compound Summary. National Center for Biotechnology Information.

  • Reactivity of Methyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. (Safety and reactivity profiles for urea formation).

Sources

Method

purification techniques for crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Application Note: Advanced Purification Protocols for Crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Introduction & Strategic Overview 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Introduction & Strategic Overview

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) is a critical functionalized building block and active pharmaceutical intermediate. Its structure features a highly polar, hydrogen-bonding urea linkage alongside an ionizable carboxylic acid and a lipophilic chloro-substituted aromatic ring. Crude syntheses—often involving the reaction of 5-amino-2-chlorobenzoic acid with methyl isocyanate or equivalent reagents—frequently yield mixtures containing unreacted precursors, symmetrical urea byproducts, and isomeric impurities.

As a Senior Application Scientist, I have designed this self-validating, multi-tiered purification strategy to address the specific physicochemical challenges presented by this molecule. By exploiting the distinct pKa of the carboxylic acid and the temperature-dependent solubility of the urea group, researchers can systematically isolate the target compound to >99% purity.

Physicochemical Profiling & Purification Implications

Understanding the molecular behavior of the compound is the foundation of any robust purification workflow. All downstream experimental choices are dictated by the parameters outlined below.

PropertyValue / CharacteristicPurification Implication
Molecular Formula C9H9ClN2O3Intermediate molecular weight (228.63 g/mol ); requires orthogonal purification to separate structurally similar byproducts.
Carboxylic Acid (pKa) ~3.5 - 4.0Enables pH-swing extraction. Deprotonates at pH > 6 to form highly water-soluble carboxylate salts .
Urea Linkage Strong H-bond donor/acceptorProne to strong intermolecular interactions, leading to low solubility in non-polar solvents and potential "oiling out" during crystallization .
Chloro Substituent Hydrophobic, electron-withdrawingIncreases overall lipophilicity (LogP ~1.79), aiding in organic phase partitioning when the acid is fully protonated.

Workflow Visualization

PurificationWorkflow Crude Crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid DissolveBase Dissolve in aq. NaHCO3 (pH 8-9) Crude->DissolveBase OrgWash Wash with EtOAc / DCM DissolveBase->OrgWash Acidify Acidify aq. layer with HCl to pH 2 OrgWash->Acidify Filter Vacuum Filtration & Water Wash Acidify->Filter Decision Purity Requirement? Filter->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Bulk Scale PrepUPLC Preparative RP-HPLC Decision->PrepUPLC Analytical Scale PureBulk Pure Bulk Compound (>98%) Recryst->PureBulk PureRef Analytical Standard (>99.5%) PrepUPLC->PureRef

Workflow for the purification of crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

Protocol 1: pH-Swing Acid-Base Extraction

Objective: To isolate the target carboxylic acid from neutral organic impurities (e.g., unreacted isocyanates, symmetrical ureas) by exploiting its ionizable nature .

Methodology:

  • Dissolution: Suspend 10 g of crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in 100 mL of Ethyl Acetate (EtOAc). Add 100 mL of 1M aqueous Sodium Bicarbonate (NaHCO3) (pH ~8.5). Stir vigorously for 15 minutes until CO2 evolution ceases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. The target compound partitions into the lower aqueous layer as a soluble sodium salt.

  • Organic Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the aqueous layer with an additional 2 x 50 mL of EtOAc to extract any residual neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. While stirring continuously, slowly add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches 2.0 (verify with pH paper). A dense white precipitate of the free acid will form.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the solid under vacuum at 45 °C to a constant weight.

Causality & Expert Insight: The choice of a mild base (NaHCO3) over a strong base (NaOH) is critical to prevent base-catalyzed hydrolysis of the sensitive urea linkage. Cooling the solution during acidification serves a dual purpose: it mitigates the exothermic heat of neutralization and maximizes the thermodynamic driving force for precipitation, thereby increasing the recovery yield and preventing the formation of an amorphous "oil."

Protocol 2: Controlled Recrystallization

Objective: To achieve high crystalline purity (>98%) suitable for late-stage API synthesis, removing trace isomeric impurities trapped during initial precipitation .

Methodology:

  • Solvent Selection: Prepare a binary solvent system of Ethanol and Deionized Water (70:30 v/v).

  • Dissolution: Suspend the semi-pure solid from Protocol 1 in the solvent mixture (approx. 10–15 volumes). Heat the suspension to reflux (~75 °C) under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble particulate matter or dust.

  • Controlled Cooling: Transfer the filtrate to a clean flask. Allow the solution to cool ambiently to room temperature over 2–3 hours without disturbance. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for an additional 1 hour to maximize crystal yield.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the crystals with a minimal volume (1–2 volumes) of ice-cold Ethanol/Water (50:50 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C for 12 hours.

Causality & Expert Insight: Urea derivatives are notorious for trapping impurities within their crystal lattice due to rapid, uncontrolled hydrogen bonding networks . Slow, undisturbed cooling is paramount to ensure an ordered, highly pure crystal lattice. Ethanol effectively disrupts the strong intermolecular urea-urea hydrogen bonds at elevated temperatures, while water acts as an anti-solvent to precisely tune the solubility curve upon cooling .

Protocol 3: Preparative RP-HPLC for Analytical Standards

Objective: To isolate the compound to analytical reference standard purity (>99.5%).

Methodology:

  • System Preparation: Equip a Preparative HPLC system with a C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor the eluent via UV absorbance at 254 nm. Collect the major peak corresponding to the target mass.

  • Recovery: Pool the pure fractions and remove the acetonitrile under reduced pressure at 30 °C. Lyophilize the remaining aqueous solution to yield the ultra-pure compound as a fluffy white powder.

Causality & Expert Insight: The addition of 0.1% TFA as an acidic modifier is non-negotiable. It suppresses the ionization of the carboxylic acid group (pKa ~3.5), keeping the molecule fully protonated. This maximizes hydrophobic interactions with the C18 stationary phase, preventing peak tailing and ensuring baseline resolution from closely eluting structural isomers.

References

  • Jiang, M., et al. "Designs of continuous-flow pharmaceutical crystallizers: developments and practice." MIT Open Access Articles, 2019. [Link]

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid, a key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a two-step process commencing with the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid, which is subsequently reduced to 2-chloro-5-aminobenzoic acid. The final step involves the reaction of the amino-intermediate with methyl isocyanate. This guide offers detailed, step-by-step protocols, process optimization insights, and robust safety procedures, particularly for the handling of methyl isocyanate. The information is curated to ensure scientific integrity, scalability, and safety, making it a valuable resource for professionals in the field of drug development and chemical manufacturing.

Introduction

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a crucial building block in the synthesis of a range of pharmaceutically active compounds. Its molecular structure, featuring a chlorinated benzoic acid core with a methylurea substituent, makes it a versatile intermediate for creating complex molecules with desired therapeutic properties. The demand for high-purity 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid necessitates a scalable, efficient, and safe manufacturing process. This application note details a field-proven, two-step synthetic route, providing in-depth protocols and the scientific rationale behind the experimental choices.

Chemical Profile

Compound2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
CAS Number 719282-08-3[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as THF, DMF, and DMSO.

Overall Synthetic Scheme

The large-scale synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is accomplished through a two-step process, beginning with the nitration of 2-chlorobenzoic acid, followed by reduction and subsequent reaction with methyl isocyanate.

Synthetic_Scheme A 2-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B  HNO₃, H₂SO₄   C 2-Chloro-5-aminobenzoic Acid B->C  Reduction (e.g., Fe/HCl or H₂/Raney Ni)   D 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid C->D  CH₃NCO (Methyl Isocyanate)  

Diagram 1: Overall synthetic pathway.

Part 1: Synthesis of 2-Chloro-5-aminobenzoic acid

This initial part of the synthesis involves two key transformations: the nitration of 2-chlorobenzoic acid and the subsequent reduction of the nitro group to an amine.

Step 1: Nitration of 2-Chlorobenzoic Acid

The nitration of 2-chlorobenzoic acid is a critical step that must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of unwanted isomers. The use of a mixed acid system (HNO₃/H₂SO₄) at low temperatures is standard industrial practice.[2][3]

Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with concentrated sulfuric acid (98%).

  • Cooling: The sulfuric acid is cooled to 0-5°C with constant stirring.

  • Addition of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is slowly added to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: A pre-cooled mixture of nitric acid (65%) and sulfuric acid (98%) is added dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction mixture is carefully quenched by slowly adding it to a separate vessel containing crushed ice and water, with vigorous stirring.

  • Isolation: The precipitated 2-chloro-5-nitrobenzoic acid is isolated by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum at 60-70°C.

ReagentMolar RatioKey Parameters
2-Chlorobenzoic Acid1.0-
Sulfuric Acid (98%)5.0 - 7.0Solvent and catalyst
Nitric Acid (65%)1.1 - 1.3Nitrating agent
Temperature 0-5°C Critical for regioselectivity
Reaction Time 2-4 hours Monitor by HPLC
Step 2: Reduction of 2-Chloro-5-nitrobenzoic Acid

The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or metal-acid reduction. For large-scale production, iron powder in the presence of a small amount of acid is a cost-effective and robust method.[2] Alternatively, catalytic hydrogenation using Raney Nickel offers a cleaner reaction profile.

Protocol (Iron/HCl Reduction):

  • Reactor Setup: A reactor is charged with water and a small amount of hydrochloric acid. The mixture is heated to 80-90°C.

  • Addition of Iron Powder: Iron powder is added portion-wise to the hot acidic water with vigorous stirring.

  • Addition of Nitro Compound: 2-Chloro-5-nitrobenzoic acid is added slowly to the reactor. The reaction is exothermic and the temperature should be maintained at 90-100°C.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: The hot reaction mixture is filtered to remove the iron sludge. The filtrate is then cooled and the pH is adjusted to 3.0-3.5 with hydrochloric acid to precipitate the 2-chloro-5-aminobenzoic acid.[2]

  • Isolation: The product is collected by filtration, washed with cold water, and dried.

ReagentMolar RatioKey Parameters
2-Chloro-5-nitrobenzoic Acid1.0-
Iron Powder3.0 - 5.0Reducing agent
Hydrochloric Acid (catalytic)0.1 - 0.2Activates iron surface
Temperature 90-100°C Controls reaction rate
pH for Precipitation 3.0-3.5 Critical for selective precipitation [2]

Part 2: Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

This final step involves the formation of the methylurea linkage by reacting 2-chloro-5-aminobenzoic acid with methyl isocyanate. Due to the high toxicity and reactivity of methyl isocyanate, stringent safety precautions are paramount.[4]

Safety Precautions for Handling Methyl Isocyanate (MIC)

Methyl isocyanate is a highly toxic, flammable, and reactive chemical. All operations must be conducted in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat, is mandatory. An emergency plan should be in place to handle any accidental release.

MIC_Safety cluster_Handling Handling Precautions cluster_Emergency Emergency Preparedness A Well-ventilated area/fume hood B Appropriate PPE (respirator, gloves, etc.) C Closed system for large quantities D Spill kit readily available E Emergency shower and eyewash station F Established emergency response plan

Diagram 2: Key safety considerations for methyl isocyanate.

Protocol:

  • Reactor Setup: A dry, inerted (e.g., with nitrogen) reactor is charged with 2-chloro-5-aminobenzoic acid and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or ethyl acetate).

  • Cooling: The suspension is cooled to 0-5°C with stirring.

  • Addition of Methyl Isocyanate: Methyl isocyanate (1.0-1.1 equivalents) is added dropwise to the cooled suspension, maintaining the temperature below 10°C. The reaction is exothermic.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by HPLC, typically 2-6 hours).

  • Isolation: The product often precipitates out of the reaction mixture upon completion. The solid is collected by filtration.

  • Purification: The crude product is washed with a cold, non-polar solvent (e.g., hexane or heptane) to remove any unreacted methyl isocyanate and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).[5]

ReagentMolar RatioKey Parameters
2-Chloro-5-aminobenzoic Acid1.0-
Methyl Isocyanate1.0 - 1.1Highly toxic, handle with extreme care
SolventAnhydrous THF or Ethyl AcetateMust be aprotic
Temperature 0-10°C (addition), then RT Control exotherm
Atmosphere Inert (Nitrogen) Prevent side reactions with moisture

Process Optimization and Scale-Up Considerations

  • Nitration: The regioselectivity of the nitration is highly dependent on temperature. Maintaining a low temperature is crucial to minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer.

  • Reduction: While the iron/HCl method is economical, it generates a significant amount of iron sludge as a waste product. Catalytic hydrogenation offers a greener alternative but requires specialized high-pressure equipment and careful handling of the pyrophoric Raney Nickel catalyst.

  • Final Step: The stoichiometry of methyl isocyanate should be carefully controlled. An excess can lead to the formation of byproducts and complicates purification. The reaction should be performed under strictly anhydrous conditions to prevent the hydrolysis of methyl isocyanate.

  • Purification: The final product's purity is critical for its use in pharmaceutical synthesis. Recrystallization is an effective method for removing impurities. The choice of solvent for recrystallization should be optimized to maximize yield and purity.

Quality Control

The purity of the starting materials, intermediates, and the final product should be rigorously monitored at each stage of the synthesis.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the starting materials, intermediates, and the final product. To monitor the progress of the reactions.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the intermediates and the final product.[7]
Mass Spectrometry (MS) To confirm the molecular weight of the product and identify any impurities.
Melting Point To assess the purity of the final product.

Conclusion

The large-scale synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a well-established process that requires careful control of reaction conditions and stringent adherence to safety protocols, especially when handling methyl isocyanate. The two-step synthetic route described in this application note is robust, scalable, and provides a high-quality product suitable for pharmaceutical applications. By following the detailed protocols and considering the process optimization strategies outlined, researchers and drug development professionals can efficiently and safely produce this key intermediate.

References

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - QuickCompany. (URL: [Link])

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (URL: [Link])

  • United States Patent (19) - Googleapis.com. (URL: [Link])

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. - SciSpace. (URL: [Link])

  • CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (URL: )
  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google P
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (URL: )
  • Methyl 2-amino-5-chlorobenzoate - PMC. (URL: [Link])

  • Methyl isocyanate - Wikipedia. (URL: [Link])

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Microwave-Assisted Organic Synthesis (MAOS) via Isocyanate Intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Microwave-Assisted Organic Synthesis (MAOS) via Isocyanate Intermediates.

Introduction & Scientific Rationale

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3) is a highly versatile building block and pharmacophore frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. The core structural motif—an unsymmetrical urea linked to a halogenated benzoic acid—presents unique synthetic challenges. Traditional thermal reflux methods for urea synthesis often suffer from prolonged reaction times, thermal degradation, and the generation of symmetric urea byproducts[2].

Microwave-Assisted Organic Synthesis (MAOS) provides a transformative solution[3]. By utilizing dielectric heating, MAOS ensures rapid, uniform energy transfer directly to the reacting molecules. This drastically reduces reaction times from hours to minutes while significantly improving chemoselectivity and overall yield[4]. This application note details a highly optimized, self-validating microwave-assisted workflow utilizing triphosgene (bis(trichloromethyl)carbonate, BTC) as a safe phosgene equivalent to construct the urea linkage[5].

Mechanistic Pathway & Chemoselectivity

Causality Behind Experimental Choices: Direct phosgenation of 2-chloro-5-aminobenzoic acid can lead to unwanted side reactions at the unprotected carboxylic acid moiety, such as the formation of mixed anhydrides or oligomerization. To ensure absolute chemoselectivity, this protocol utilizes an ester-protected precursor, ethyl 2-chloro-5-aminobenzoate[6].

The reaction proceeds via the in situ generation of an isocyanate intermediate using triphosgene and N,N-Diisopropylethylamine (DIPEA). Triphosgene is selected over gaseous phosgene or methyl isocyanate due to its crystalline stability and superior safety profile[2]. The subsequent nucleophilic addition of methylamine is highly accelerated under microwave irradiation, driving the reaction to completion before dimerization can occur[7]. Finally, a rapid microwave-assisted saponification yields the free benzoic acid derivative.

Pathway A Ethyl 2-chloro-5-aminobenzoate (Protected Precursor) B Triphosgene / DIPEA THF, 0 °C A->B Phosgenation C Ethyl 2-chloro-5-isocyanatobenzoate (Intermediate) B->C -HCl D Methylamine (CH3NH2) MW: 80 °C, 10 min C->D Nucleophilic Addition E Ethyl 2-chloro-5-[(methylcarbamoyl)amino]benzoate (Urea Ester) D->E Urea Bond Formation F LiOH (aq) / THF MW: 60 °C, 5 min E->F Saponification G 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (Target Compound) F->G Acidification & Isolation

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of the target urea derivative.

Experimental Protocols

Trustworthiness & Self-Validating Systems: The following protocol is designed with built-in analytical checkpoints to ensure the integrity of each intermediate before proceeding.

Materials & Reagents
  • Ethyl 2-chloro-5-aminobenzoate (Precursor)

  • Triphosgene (BTC, >98% purity)

  • Methylamine (2.0 M solution in THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Phase 1: In Situ Isocyanate Generation

  • In an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve ethyl 2-chloro-5-aminobenzoate (1.0 mmol, 199.6 mg) in anhydrous THF (3.0 mL) under an inert argon atmosphere.

  • Add DIPEA (2.5 mmol, 435 µL) to the solution and cool the vial to 0 °C in an ice bath.

  • Critical Step: Slowly add triphosgene (0.35 mmol, 104 mg) dissolved in 1.0 mL of anhydrous THF dropwise over 5 minutes. Causality: The slow addition at 0 °C prevents an exothermic runaway reaction and minimizes the formation of the symmetric 1,3-bis(4-chloro-3-(ethoxycarbonyl)phenyl)urea byproduct.

  • Stir the mixture at room temperature for 30 minutes. Monitor by TLC (Hexane/EtOAc 7:3) to confirm the complete disappearance of the starting amine and the formation of the isocyanate intermediate.

Phase 2: Microwave-Assisted Urea Formation 5. To the reaction vial containing the isocyanate, add methylamine (2.0 M in THF, 1.2 mmol, 600 µL). 6. Seal the vial with a Teflon-lined crimp cap and place it in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). 7. Irradiate the mixture at 80 °C for 10 minutes, utilizing dynamic power modulation (max 50 W) to maintain a constant temperature. Causality: Microwave irradiation accelerates the nucleophilic attack of the aliphatic amine onto the sterically hindered aromatic isocyanate, pushing the reaction to >95% conversion[7]. 8. Cool the vial to 45 °C via compressed air jet cooling. Vent carefully and concentrate the mixture under reduced pressure.

Phase 3: Microwave-Assisted Saponification & Isolation 9. Re-dissolve the crude ethyl 2-chloro-5-[(methylcarbamoyl)amino]benzoate in a mixture of THF (2.0 mL) and water (1.0 mL). 10. Add LiOH·H₂O (3.0 mmol, 126 mg). Seal the vial and subject it to microwave irradiation at 60 °C for 5 minutes. 11. Transfer the mixture to a beaker, dilute with 5 mL of distilled water, and wash with diethyl ether (2 × 5 mL) to remove organic impurities. 12. Acidify the aqueous layer with 1M HCl to pH 2-3. The target compound, 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid, will precipitate as a white crystalline solid. 13. Collect the product via vacuum filtration, wash with ice-cold water, and dry under high vacuum (Yield: ~88% over two steps).

Workflow Step1 Reagent Prep (Inert Atmosphere) Step2 Isocyanate Formation Step1->Step2 Step3 Microwave Irradiation Step2->Step3 Step4 Acid-Base Workup Step3->Step4 Step5 Purification & Validation Step4->Step5

Figure 2: Sequential workflow for the microwave-assisted synthesis protocol.

Quantitative Data & Optimization

To validate the efficacy of the microwave-assisted approach, various conditions were screened for the urea formation step (Phase 2). The data summarized in Table 1 demonstrates the superior efficiency of MAOS compared to conventional thermal heating.

Table 1: Optimization of Urea Formation Conditions (Phase 2)

EntryHeating MethodSolventTemp (°C)TimeIsolated Yield (%)Purity (HPLC)
1Conventional RefluxTHF654.0 h6285%
2Conventional HeatingDMF804.0 h6882%
3 Microwave (MAOS) THF 80 10 min 91 >95%
4Microwave (MAOS)DMF1005 min8690%
5Microwave (MAOS)THF6020 min7892%

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, COOH), 8.75 (s, 1H, Ar-NH-CO), 7.92 (d, J = 2.5 Hz, 1H, Ar-H), 7.48 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.35 (d, J = 8.8 Hz, 1H, Ar-H), 6.12 (q, J = 4.5 Hz, 1H, NH-CH₃), 2.65 (d, J = 4.5 Hz, 3H, CH₃).

  • LC-MS (ESI+): m/z calculated for C₉H₉ClN₂O₃ [M+H]⁺ 229.03; found 229.05.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy.

Q1: What is the most common synthetic route for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid?

The most established and logical route is a two-stage process. First, the precursor 2-Chloro-5-aminobenzoic acid is synthesized. Second, this precursor undergoes a reaction with a methylcarbamoylating agent. The overall workflow can be visualized as follows:

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A 2-Chlorobenzoic Acid B Nitration (HNO3/H2SO4) A->B C 2-Chloro-5-nitrobenzoic acid B->C D Reduction (e.g., Fe/AcOH or H2/Raney Ni) C->D E 2-Chloro-5-aminobenzoic acid D->E F 2-Chloro-5-aminobenzoic acid G Urea Formation (Methyl Isocyanate) F->G H 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid G->H

Caption: Overall synthetic workflow.

Q2: Why is the purity of the starting material, 2-Chloro-5-aminobenzoic acid, so critical?

The purity of your starting amine directly impacts the final reaction's success. Any isomeric impurities, such as 2-chloro-3-aminobenzoic acid, which can form during the initial nitration of 2-chlorobenzoic acid, will react with methyl isocyanate as well.[1][2] This leads to the formation of an isomeric byproduct that can be very difficult to separate from your target compound due to similar physical properties, thereby complicating purification and reducing the yield of the desired product.

Q3: What are the primary factors that influence the yield in the final urea formation step?

The three primary factors are:

  • Reagent Purity: Moisture is a critical concern. Methyl isocyanate reacts readily with water to form an unstable carbamic acid which decomposes to methylamine and carbon dioxide. This not only consumes your reagent but introduces new impurities. Ensure all glassware is oven-dried and use an anhydrous solvent.

  • Reaction Temperature: The reaction between an amine and an isocyanate is exothermic. Uncontrolled temperature increases can lead to side reactions, including the formation of di-substituted ureas or other byproducts.

  • Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure complete consumption of the starting amine, but a large excess can complicate purification. Precise control, typically a 1:1 to 1:1.1 molar ratio of amine to isocyanate, is recommended.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Problem 1: Low or No Yield of the Final Product

Possible Cause 1: Poor Quality of Starting 2-Chloro-5-aminobenzoic acid

  • Scientific Rationale: As discussed in the FAQ, impurities in the starting amine will not lead to the desired product. The reduction of the precursor, 2-chloro-5-nitrobenzoic acid, may also be incomplete, leaving residual nitro compound which is unreactive towards methyl isocyanate.

  • Recommended Solution:

    • Verify Purity: Confirm the purity of your 2-Chloro-5-aminobenzoic acid via HPLC, LC-MS, or ¹H NMR before starting the reaction. Check for the presence of isomers or unreduced nitro compound.

    • Purification of Precursor: If impure, purify the 2-Chloro-5-aminobenzoic acid. A common method is recrystallization or pH-controlled precipitation. It has been shown that this amine can be effectively isolated from an aqueous solution by adjusting the pH to its isoelectric point, typically between 2.8 and 3.2, which causes it to precipitate while isomers may remain in solution.[1]

Possible Cause 2: Inactive Methyl Isocyanate Reagent

  • Scientific Rationale: Methyl isocyanate is highly susceptible to degradation by moisture. If the reagent has been improperly stored or handled, it may have hydrolyzed or polymerized, rendering it inactive.

  • Recommended Solution:

    • Use Fresh Reagent: Whenever possible, use a new bottle or a freshly opened bottle of methyl isocyanate.

    • Handle Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use dry solvents and oven-dried glassware.

    • Add Reagent Carefully: Use a syringe to add the methyl isocyanate to the reaction mixture to minimize exposure to atmospheric moisture.

Possible Cause 3: Suboptimal Reaction Conditions

  • Scientific Rationale: The choice of solvent and temperature is crucial. Protic solvents (e.g., alcohols, water) will react with the isocyanate. The temperature must be controlled to prevent side reactions.

  • Recommended Solution:

    • Solvent Choice: Use a dry, aprotic solvent such as Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM).

    • Temperature Control: Start the reaction at a low temperature (0-5 °C) and add the methyl isocyanate dropwise.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until completion is confirmed by TLC or LC-MS.[3]

ParameterRecommended ConditionRationale
Solvent Anhydrous THF, Acetonitrile, or DCMAprotic to prevent reaction with isocyanate.
Temperature Initial addition at 0-5 °C, then warm to RTControls exotherm, minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from degrading the isocyanate.
Molar Ratio (Amine:Isocyanate) 1 : 1.05-1.1Ensures complete conversion of the amine without large excess of isocyanate.
Problem 2: Product is Impure (Multiple Spots on TLC/Peaks in LC-MS)

Possible Cause 1: Formation of Isomeric Byproduct

  • Scientific Rationale: If the starting 2-Chloro-5-aminobenzoic acid contained the 2-chloro-3-aminobenzoic acid isomer, you will have formed the corresponding isomeric urea byproduct.

  • Recommended Solution:

    • Purification is Key: Purification of the final product is necessary. Recrystallization is often effective. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively precipitates your desired product.

    • Chromatography: If recrystallization fails, column chromatography on silica gel may be required, though it can be challenging due to the polarity of the carboxylic acid.

Possible Cause 2: Presence of Unreacted Starting Material

  • Scientific Rationale: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated isocyanate.

  • Recommended Solution:

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting amine. If the reaction stalls, consider adding a small additional amount of methyl isocyanate.

    • Acid-Base Extraction: During workup, you can often remove unreacted 2-Chloro-5-aminobenzoic acid. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild acidic solution (e.g., dilute HCl). Your product, being a weaker acid, should remain in the organic layer while the more basic starting amine is protonated and moves to the aqueous layer.

A Low Yield or Impure Product B Check Purity of 2-Chloro-5-aminobenzoic acid (NMR, LC-MS) A->B C Purity OK? B->C D Repurify Starting Material (Recrystallize or pH precipitation) C->D No E Check Methyl Isocyanate (Use fresh bottle) C->E Yes F Review Reaction Conditions (Anhydrous solvent, 0°C start) E->F G Optimize Purification (Recrystallization, Chromatography) F->G

Caption: Troubleshooting decision workflow.

Part 3: Experimental Protocol

This section provides a representative, step-by-step methodology for the final synthesis step.

Synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

  • Preparation: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Chloro-5-aminobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) (approx. 10 mL per gram of amine). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add methyl isocyanate (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting amine.

  • Workup:

    • Once the reaction is complete, slowly pour the mixture into cold water.

    • Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.

    • Stir the resulting slurry in the ice bath for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the solid product under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system like an ethanol/water mixture.

References

  • Deese, R. F. (1948). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242. Google Patents. Link

  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis. Retrieved from Link

  • ChemScene. (n.d.). 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid. Retrieved from Link

  • CN112778147A. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents. Link

  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from Link

  • MedchemExpress. (n.d.). 2-Chloro-5-methylbenzoic acid. Retrieved from Link

  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from Link

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from Link

  • Al-Juboori, S. A. S., & Al-Obaidi, E. T. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Link

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from Link

Sources

Optimization

Technical Support Center: Optimization of Amidation for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the amidation of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the amidation of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation, ensuring high yield and purity.

Reaction Overview and Key Challenges

The amidation of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a crucial step in the synthesis of various biologically active molecules. The reaction involves coupling the carboxylic acid with a primary or secondary amine to form a new amide bond. While conceptually straightforward, the molecule's specific functionalities—a sterically hindered ortho-chloro group and a urea moiety—present unique challenges.

Core Reaction:

  • Carboxylic Acid: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

  • Amine: R¹R²NH (Primary or Secondary Amine)

  • Product: 2-Chloro-N-(R¹,R²)-5-[(methylcarbamoyl)amino]benzamide

Key Challenges:

  • Low Reactivity: The electron-withdrawing nature of the chloro- and urea-substituted ring can reduce the nucleophilicity of the carboxylate after deprotonation.

  • Steric Hindrance: The ortho-chloro group can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[1]

  • Side Reactions: The urea N-H bonds are potentially reactive under certain conditions. The most common issue with carbodiimide coupling agents is the formation of a stable N-acylurea byproduct, which consumes the activated acid and is often difficult to remove.[2][3][4]

  • Solubility: The starting benzoic acid derivative may have limited solubility in common aprotic solvents, affecting reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling agent for this amidation? For routine coupling of this substrate, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® is highly recommended.[2] EDC is a water-soluble carbodiimide, which simplifies purification as the resulting urea byproduct is also water-soluble.[2] HOBt or Oxyma act as catalysts by forming a highly reactive activated ester, which increases reaction rates and, crucially, suppresses the formation of the N-acylurea side product.[5][6]

Q2: My starting carboxylic acid has poor solubility in DCM. What are my options? Poor solubility is a common issue. You can switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) .[2] These solvents typically solubilize polar substrates and are excellent for amide coupling reactions. Alternatively, a solvent system like Tetrahydrofuran (THF) can be effective.[7]

Q3: I am getting a significant amount of an N-acylurea byproduct. How can I prevent this? N-acylurea formation occurs when the O-acylisourea intermediate (formed from the reaction of the carboxylic acid and EDC) rearranges intramolecularly instead of reacting with the amine.[3][4][8] To prevent this:

  • Always use an additive: Add at least 1.0 equivalent of HOBt or Oxyma. These additives rapidly trap the O-acylisourea to form an active ester that is less prone to rearrangement.[2][5]

  • Control Temperature: Run the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can accelerate the rearrangement.[2]

  • Order of Addition: Pre-activate the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the amine.

Q4: The reaction is sluggish and stalls before completion. What should I do? A stalled reaction can be due to several factors:

  • Insufficient Activation: Your coupling reagent may have degraded due to moisture. Use a fresh bottle of EDC.[9] For particularly unreactive amines, consider a more potent uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[10]

  • Suboptimal Temperature: For less reactive coupling partners, gentle heating to 40-60 °C may be required to drive the reaction to completion, but this should be balanced against the risk of side reactions.[1][7]

  • Incorrect Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the limiting reagent.

Q5: Which base should I use with EDC/HOBt or HATU?

  • With EDC/HOBt: A base is often not strictly necessary unless you are starting with the hydrochloride salt of your amine. If needed, a non-nucleophilic tertiary amine like Triethylamine (TEA) or DIPEA (1.1-1.2 equivalents) is suitable.

  • With HATU: A non-nucleophilic base is essential. DIPEA (2.0-3.0 equivalents) is the standard choice. Do not use nucleophilic bases like pyridine or DMAP, as they can react with the coupling agent.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem Potential Causes Solutions & Recommendations
Low or No Product Yield 1. Degraded Coupling Reagent: EDC and HATU are moisture-sensitive.[9] 2. Poor Reagent Quality: Starting materials may be impure. 3. Insufficient Activation: The chosen coupling agent is not potent enough for a challenging amine. 4. Incorrect pH/Base: The amine may be protonated and non-nucleophilic.[9]1. Use fresh, high-purity coupling reagents from a newly opened bottle. 2. Verify the purity of your carboxylic acid and amine by ¹H NMR or LC-MS. 3. Switch to a stronger coupling agent like HATU or COMU.[11] 4. Ensure at least one equivalent of a suitable base (e.g., DIPEA) is present if the amine starting material is a salt.
Multiple Byproducts on TLC/LC-MS 1. N-Acylurea Formation: The primary byproduct with EDC when no additive is used.[2][3] 2. Reaction with Urea Moiety: The N-H protons on the methylcarbamoyl group could potentially react under harsh conditions. 3. Diacylated Amine: If the amine has multiple reactive sites.1. Add 1.0-1.2 equivalents of HOBt or Oxyma to the reaction.[5] Use a non-polar aprotic solvent like Dichloromethane (DCM).[9] 2. Avoid excessively high temperatures or highly basic conditions. Stick to standard EDC/HOBt or HATU protocols. 3. If applicable, use an amine with appropriate protecting groups.
Reaction Stalls at ~50% Conversion 1. Product Precipitation: The desired amide product may be precipitating out of the reaction solvent, halting the reaction. 2. Reagent Stoichiometry: An insufficient amount of the coupling agent or amine was used. 3. Salt Formation: The amine may have formed a salt with the carboxylic acid, reducing the concentration of free amine available for reaction.1. Switch to a more polar solvent like DMF or NMP where both starting materials and products are more soluble. 2. Re-check calculations and consider adding another portion (0.2-0.3 eq) of the coupling agent and amine. 3. Add a non-nucleophilic base like DIPEA to liberate the free amine.
Difficult Purification 1. Co-elution of Product and N-Acylurea: These compounds can have similar polarities. 2. Water-Soluble Byproducts: The urea byproduct from EDC can be challenging to remove without an aqueous workup. 3. Product Insolubility: The final amide may be difficult to handle during workup or chromatography.1. Prevention is key; use HOBt to avoid N-acylurea formation. If it has formed, try a different solvent system for chromatography or consider recrystallization.[12] 2. Perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine to remove water-soluble impurities. 3. If the product crashes out upon workup, it may be pure enough. Filter and wash the solid. Otherwise, consider recrystallization from a suitable solvent like acetonitrile or ethanol/water.[12]

Detailed Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a reliable starting point for most primary and secondary amines.

Reagents & Materials:

  • 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.2 eq, if amine is an HCl salt)

  • Anhydrous DMF (to make a 0.1-0.2 M solution)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid completely.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of DMF. If using an amine salt, add DIPEA (1.2 eq).

  • Add the amine solution dropwise to the reaction flask.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor Progress: Use TLC or LC-MS to check for the consumption of the starting carboxylic acid.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[12]

Protocol 2: High-Potency HATU Coupling (for Hindered or Unreactive Amines)

This protocol is recommended when Protocol 1 fails or gives low yields.

Reagents & Materials:

  • 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a 0.1-0.2 M solution)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous DMF and stir to dissolve all solids.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the cold solution. A color change (often to yellow) is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor Progress: Use TLC or LC-MS. HATU couplings are often much faster than EDC couplings.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Visual Diagrams

General Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Carboxylic Acid in Anhydrous Solvent P2 Add Coupling Reagent (e.g., EDC/HOBt) P1->P2 P3 Pre-activation (15-20 min) P2->P3 R1 Add Amine Solution (+ Base if needed) P3->R1 R2 Stir at RT (4-24h) R1->R2 R3 Monitor by TLC / LC-MS R2->R3 W1 Aqueous Workup (Wash with Acid/Base) R3->W1 W2 Dry & Concentrate W1->W2 W3 Purify (Chromatography or Recrystallization) W2->W3 Final Final W3->Final Pure Amide Product

Caption: A standard workflow for amide coupling reactions.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield Observed CheckReagents Are reagents (EDC, Amine) fresh and pure? Start->CheckReagents CheckConditions Are reaction conditions (solvent, temp) optimal? CheckReagents->CheckConditions Yes UseFresh Use fresh, high-purity reagents. CheckReagents->UseFresh No CheckSideRxns Is N-acylurea or other byproduct dominant? CheckConditions->CheckSideRxns Yes OptimizeSolvent Switch to DMF/NMP. Consider gentle heating (40°C). CheckConditions->OptimizeSolvent No AddHOBt Add 1.2 eq HOBt/Oxyma. Pre-activate acid. CheckSideRxns->AddHOBt Yes (N-acylurea) UseHATU Switch to HATU/DIPEA for higher reactivity. CheckSideRxns->UseHATU No (Stalled Reaction)

Caption: A decision tree for troubleshooting low yield issues.

References

  • Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link].

  • Dunsmore, C. J., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link].

  • Patel, H., et al. (2022). Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). The Royal Society. Available at: [Link].

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link].

  • Pospiech, S., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Steen, D. A., & Blackmond, D. G. (2023). Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. ChemRxiv. Available at: [Link].

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link].

  • ResearchGate. How to produce amide from Benzoic acid and amine directly?. Available at: [Link].

  • Mohammadi, M., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Available at: [Link].

  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. Available at: [Link].

  • Dunsmore, C. J., et al. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link].

  • ResearchGate. What is the best technique for amide purification?. Available at: [Link].

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link].

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link].

  • Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Available at: [Link].

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link].

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link].

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • ResearchGate. Condition optimization for the amidation reaction. Available at: [Link].

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link].

  • Reddit. (2022). amide coupling help : r/Chempros. Available at: [Link].

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link].

  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. Available at: [Link].

  • ChemBK. (2024). 2-Chloro-5-aMinobenzoic acid Methyl ester. Available at: [Link].

  • Kim, J., & Chang, S. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Available at: [Link].

  • Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Abdullah, N., et al. (2022). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available at: [Link].

  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link].

  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. Available at: [Link].

  • Google Patents. (2023). CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • QuickCompany. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Available at: [Link].

  • PubChem. 2-Amino-5-chlorobenzoic acid. Available at: [Link].

  • NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Welcome to the Technical Support Center for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS No. 719282-08-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS No. 719282-08-3). This compound is a critical building block and intermediate in drug development[1]. Due to the presence of a urea linkage (methylcarbamoylamino group) and a carboxylic acid moiety, it is susceptible to specific degradation pathways under improper storage conditions.

This guide is designed for researchers and scientists to understand the causality behind these degradation mechanisms, troubleshoot common experimental issues, and implement self-validating stability protocols.

Part 1: Core Degradation Pathways & Mechanistic Causality

To prevent degradation, it is critical to understand why the compound breaks down. The primary vulnerability of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid lies in the hydrolysis of its urea bond .

  • Hydrolytic Cleavage: The carbonyl carbon of the urea moiety is electrophilic. In the presence of moisture (H₂O), it is susceptible to nucleophilic attack. This reaction is heavily catalyzed by extremes in pH. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon. Under alkaline conditions, the hydroxide ion acts as a strong nucleophile.

  • Thermal Decomposition: The hydrolysis of urea derivatives has a measurable activation energy barrier (typically ~35–54 kJ/mol)[2][3]. Elevated temperatures provide the kinetic energy required to overcome this barrier, accelerating both hydrolysis and direct thermal decomposition into amines and carbon dioxide[4].

  • Photodegradation: Compounds containing substituted anilines and benzoic acids can be sensitive to UV light, leading to oxidative degradation or photo-induced cleavage[4].

HydrolysisPathway Parent 2-Chloro-5-[(methylcarbamoyl) amino]benzoic acid Intermediate Tetrahedral Intermediate (Urea Hydration) Parent->Intermediate + H2O (Nucleophilic Attack) Stress Environmental Stressors (Moisture, Heat, pH Extremes) Stress->Parent Catalyzes/Initiates Sub1 5-Amino-2-chlorobenzoic acid Intermediate->Sub1 C-N Cleavage Sub2 Methylamine Intermediate->Sub2 C-N Cleavage Sub3 Carbon Dioxide (CO2) Intermediate->Sub3 Decarboxylation

Mechanistic pathway of urea bond hydrolysis in 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why did my stock solution degrade so quickly at room temperature? A1: Storing urea derivatives in aqueous or protic solutions at room temperature significantly lowers the activation energy required for hydrolysis[3]. If your solvent was not strictly pH-neutral, acid/base catalysis likely accelerated the cleavage of the urea bond into 5-amino-2-chlorobenzoic acid and methylamine. Solution: Always prepare stock solutions fresh before use. If short-term storage is unavoidable, use anhydrous DMSO, aliquot into single-use vials, and freeze at -20°C[4].

Q2: What is the optimal long-term storage condition for the solid powder? A2: The solid compound must be stored sealed in a dry environment at 2–8°C [1]. Refrigeration suppresses the kinetic energy that drives thermal degradation, while a sealed, desiccated container prevents ambient moisture from initiating hydrolysis[4].

Q3: I noticed a pressure build-up in my sealed sample vial. What caused this? A3: Pressure build-up is a classic indicator of advanced urea hydrolysis or thermal decomposition. The degradation pathway yields Carbon Dioxide (CO₂) gas as a byproduct. If you observe this, the integrity of the batch is compromised, and it should be discarded or re-purified.

Q4: How can I analytically detect degradation in my sample? A4: Use HPLC-UV coupled with Mass Spectrometry (LC-MS). Monitor for the disappearance of the parent mass (


 ~228.6) and the appearance of the primary degradation product, 5-amino-2-chlorobenzoic acid  (

~171.6). A shift in the chromatographic baseline or the appearance of a new peak at a lower retention time (due to the increased polarity of the free amine) is a strong indicator of degradation.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid under various standardized stress conditions, aligned with ICH Q1A(R2) guidelines for forced degradation[5].

Stress ConditionParametersExpected Degradation RatePrimary Degradant(s)
Ideal Storage Solid, 2–8°C, Desiccated, Dark< 1% over 12 monthsNone
Accelerated (Solid) 40°C ± 2°C / 75% RH ± 5% (ICH Q1A)5–15% over 6 months5-Amino-2-chlorobenzoic acid
Aqueous (Neutral) pH 7.0 buffer, 25°C~5% over 48 hours5-Amino-2-chlorobenzoic acid
Acidic Hydrolysis 0.1 M HCl, 25°C> 50% over 24 hours5-Amino-2-chlorobenzoic acid
Alkaline Hydrolysis 0.1 M NaOH, 25°C> 80% over 24 hours5-Amino-2-chlorobenzoic acid
Photostability UV/Vis exposure (ICH Q1B)2–5% over 24 hoursOxidative byproducts

Part 4: Experimental Protocols for Stability Testing

To establish a self-validating system for your specific formulation or assay, perform the following forced degradation protocol. This ensures that your analytical method is "stability-indicating" (i.e., it can successfully resolve the parent compound from its degradation products).

Step-by-Step Methodology: Forced Degradation Assay

Phase 1: Preparation

  • Stock Solution: Dissolve 10 mg of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in 1 mL of anhydrous HPLC-grade DMSO to create a 10 mg/mL stock.

  • Dilution: Dilute the stock to a working concentration of 1 mg/mL using a diluent compatible with your assay (e.g., 50:50 Water:Acetonitrile).

Phase 2: Application of Stress Conditions

  • Acidic Stress: Mix 0.5 mL of the working solution with 0.5 mL of 0.2 M HCl. Incubate at 40°C for 24 hours.

  • Alkaline Stress: Mix 0.5 mL of the working solution with 0.5 mL of 0.2 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Mix 0.5 mL of the working solution with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Thermal Control: Incubate 1 mL of the working solution at 60°C for 24 hours.

Phase 3: Quenching and Analysis

  • Quench: After 24 hours, immediately move samples to an ice bath. Neutralize the acidic sample with 0.5 mL of 0.2 M NaOH, and the alkaline sample with 0.5 mL of 0.2 M HCl.

  • Filter: Pass all samples through a 0.22 µm PTFE syringe filter.

  • Analyze: Inject 10 µL of each sample into an HPLC-UV/MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Compare the chromatograms against a freshly prepared, unstressed control sample.

Workflow Prep 1. Prepare Stock (Anhydrous DMSO) Aliquot 2. Aliquot into Amber Vials Prep->Aliquot Stress 3. Apply Stress (Temp, pH, H2O2) Aliquot->Stress Quench 4. Quench Reaction (Cooling/Neutralize) Stress->Quench Analyze 5. HPLC-UV/MS Analysis Quench->Analyze

Step-by-step experimental workflow for forced degradation and stability testing.

References

  • Khan, Z., et al. "Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate." Indian Journal of Chemistry (1996). Available at:[Link]

  • Fidaleo, M., et al. "Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9." Chemical and Biochemical Engineering Quarterly (2003). Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH. Available at: [Link]

  • Canadian Science Publishing. "Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors." Canadian Journal of Soil Science (2019). Available at: [Link]

Sources

Optimization

resolving poor separation of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in HPLC

Topic: Resolution & Tailing Issues for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge You are dealing with 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution & Tailing Issues for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are dealing with 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid , a classic "amphiphilic nightmare" in HPLC. To resolve it, we must deconstruct its functional groups:

  • Benzoic Acid Moiety (

    
    ):  Requires pH suppression to prevent ionization.[1]
    
  • Urea Linkage (-(CO)NH-): Highly polar and a strong hydrogen bond donor/acceptor. This causes "phase collapse" (dewetting) on standard C18 columns and severe tailing due to secondary silanol interactions.

  • Chloro- Group: Adds lipophilicity but also electron-withdrawing character, increasing the acidity of the benzoic acid.

The following guide abandons generic advice. It is a targeted protocol to stabilize the ionization state of your molecule and shield it from the silica surface.

Part 1: Troubleshooting Guide (Q&A)
Q1: "My peak is tailing severely (

). I'm already using a C18 column. What is happening?"

The Diagnosis: You are likely experiencing Secondary Silanol Interactions .[2] Standard C18 columns have residual silanol groups (


) on the silica surface.[1] Your molecule's urea and amine-like nitrogens are hydrogen-bonding with these silanols. Additionally, if your pH is 

, the carboxylic acid is partially ionized (

), causing peak broadening.

The Fix:

  • Drop the pH: You must operate at pH 2.0 – 2.5 .[3] This keeps the benzoic acid fully protonated (neutral) and suppresses the ionization of surface silanols.

  • Switch the Column: Move from a standard C18 to a Polar-Embedded Group (PEG) column (e.g., Amide-C18 or Carbamate-C18).

    • Why? These columns have a polar group embedded in the alkyl chain that creates a "water shield" over the silica surface, preventing your urea group from sticking to the silanols [1, 10].

Q2: "I cannot separate the target from the precursor (5-amino-2-chlorobenzoic acid)."

The Diagnosis: The precursor has a free amine, while your target has a urea. At neutral pH, they have similar hydrophobicity. You need to exploit their ionization differences .

The Fix: Utilize pH-Dependent Selectivity .

  • At pH 2.5: The precursor's free amine is protonated (

    
    ), making it extremely polar. It will elute very early (near the void). Your target (urea) remains neutral and retains longer. The resolution will be massive.
    
  • Mobile Phase Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that interacts differently with the urea hydrogen bonds, often providing better selectivity (

    
    ) for urea derivatives than aprotic acetonitrile [16].
    
Q3: "My retention times are shifting between runs."

The Diagnosis: This is likely "Phase Collapse" (Dewetting) . Because your molecule is polar, you might be starting your gradient at high aqueous conditions (e.g., 95% Water). On a standard C18, the hydrophobic chains "fold down" to escape the water, losing surface area.

The Fix:

  • Protocol: Do not use 100% aqueous on a standard C18.

  • Hardware: Use a column compatible with 100% aqueous conditions (often labeled "AQ", "T3", or "Polar"). These have lower ligand density or hydrophilic end-capping to prevent chain folding [11].

Part 2: Visual Troubleshooting Logic

The following decision tree illustrates the systematic approach to diagnosing peak shape and resolution issues for this specific chemotype.

HPLC_Troubleshooting Start Issue: Poor Separation/Shape Check_pH Check Mobile Phase pH Is it > 3.0? Start->Check_pH Action_pH LOWER pH to 2.0 - 2.5 (Suppress ionization) Check_pH->Action_pH Yes Check_Tailing Is Peak Tailing > 1.3? Check_pH->Check_Tailing No (pH is low) Action_pH->Check_Tailing Col_Type Current Column Type? Check_Tailing->Col_Type Yes Check_Res Co-elution with Amino-Precursor? Check_Tailing->Check_Res No (Shape OK) Switch_PEG Switch to Polar Embedded (Amide/Carbamate C18) Col_Type->Switch_PEG Standard C18 Switch_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interactions) Col_Type->Switch_Phenyl Already PEG? Exploit_Ion Ensure pH < 2.5 (Protonates Precursor Amine) Check_Res->Exploit_Ion Yes

Caption: Diagnostic workflow for acidic urea derivatives. Priority is placed on pH control before column switching.

Part 3: Recommended Experimental Protocol

This protocol is designed to be self-validating . If the resolution does not improve, the specific failure mode (tailing vs. retention loss) indicates the next step.

Standardized Method Parameters
ParameterRecommendationRationale
Stationary Phase C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or Supelco Ascentis Express RP-Amide)Shields silanols from urea group; prevents dewetting in high aqueous.
Mobile Phase A 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) in WaterpH ~2.1-2.6. Keeps benzoic acid protonated (

) and precursor amine ionized (

).
Mobile Phase B Methanol (preferred) or AcetonitrileMethanol provides hydrogen-bonding selectivity crucial for urea separation.
Gradient 5% B to 60% B over 15 minStarts low to retain the polar urea; ramps up to elute the lipophilic chloro-ring.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard.[4]
Temperature 35°C - 40°C Slightly elevated temperature reduces viscosity and improves mass transfer for polar interactions.
Step-by-Step Optimization Workflow
  • The "Acid Test" (Baseline):

    • Run the sample using 0.1% Phosphoric Acid (pH ~2.1) and Methanol .[5][6][7]

    • Success Criteria: Peak symmetry (

      
      ) should be < 1.3.
      
    • Failure: If tailing persists, the interaction is likely metal-chelation (rare for this structure but possible). Add 5mM EDTA to mobile phase A to verify.

  • Selectivity Tuning (Resolution):

    • If the precursor (Amino-benzoic acid) co-elutes with the target:

    • Decrease pH further (add more acid) to ensure the precursor is fully positively charged.

    • Switch to Phenyl-Hexyl Column: The

      
       interaction differences between the amino-chlorobenzene ring and the urea-chlorobenzene ring are often distinct enough to force separation [10].
      
  • Gradient Shallowing:

    • If resolution is

      
      , flatten the gradient slope in the region where the peaks elute (e.g., hold at 20% B for 5 minutes).
      
Part 4: Mechanism of Action (Why this works)

Understanding the molecular interactions allows you to predict future issues.

Interaction_Mechanism cluster_0 Standard C18 (Problem) cluster_1 Polar Embedded Phase (Solution) Silanol Silanol (Si-OH) Urea Analyte (Urea Group) Silanol->Urea H-Bonding (Causes Tailing) Shield Embedded Amide Group Water Water Layer Shield->Water Attracts Silanol_Blocked Silanol (Si-OH) Water->Silanol_Blocked Blocks Access Urea_Free Analyte (Urea Group) Urea_Free->Shield Preferred Interaction (Good Peak Shape)

Caption: Mechanism showing how polar embedded phases create a hydration shield, preventing the urea group from irreversible binding to silanols.

References
  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?Link

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC?Link

  • LibreTexts. (2019). High-Performance Liquid Chromatography - Separation of Weak Acids. Link

  • BenchChem. (2025).[6][7] HPLC Analysis of Benzoic Acid Derivatives. Link

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity (Polar Embedded Phases). Link

  • Columbia University. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid. Link

  • Waters Corporation. Designing a Reversed-Phase Column for Polar Compound Retention. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS No. 719282-08-3)[1].

This compound features two highly pH-sensitive functional groups: a carboxylic acid and a methylcarbamoyl (urea) linkage. Failure to control pH during formulation, screening, or LC-MS analysis will lead to artifactual data, precipitation, or rapid degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution precipitate when diluted into assay buffers below pH 3.5? The Causality: The compound contains a carboxylic acid moiety. Below its pKa (estimated ~3.0–3.5 due to the electron-withdrawing ortho-chloro group), the molecule exists primarily in its protonated, neutral state. This eliminates ion-dipole interactions with water, drastically reducing aqueous solubility. The Solution: Always prepare concentrated stock solutions in anhydrous DMSO. When diluting into aqueous media, ensure the final buffer is pH 5.0 or higher, where the molecule exists as a highly soluble carboxylate anion.

Q2: During LC-MS analysis of samples stored at pH 10, I observed a new peak with a mass corresponding to [M-57]+. What is this degradant? The Causality: You are observing base-catalyzed hydrolysis of the urea linkage. At high pH, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon of the methylcarbamoyl group[2]. This leads to the cleavage of the urea bond, releasing methylamine and carbon dioxide (a combined mass loss of ~57 Da). The resulting degradant is 5-amino-2-chlorobenzoic acid. Urea linkages are notoriously susceptible to chemical hydrolysis at extreme pH values, particularly pH > 11[3]. The Solution: Do not store the compound in basic buffers (pH > 8.5) for prolonged periods. If basic conditions are required for an assay, prepare solutions fresh immediately before use.

Q3: Can I use 0.1% Formic Acid for LC-MS analysis of this compound? The Causality: Yes. 0.1% Formic Acid in water is a highly stable mobile phase (stable for up to 3 months at room temperature)[4] that provides excellent ionization for both the carboxylic acid and amino groups. However, prolonged exposure to acidic environments can induce acid-catalyzed hydrolysis of the urea linkage[2]. The Solution: While it is perfectly safe to use as a mobile phase during the rapid transit time of a chromatography run, do not store your autosampler vials in 0.1% formic acid overnight.

Q4: How does the chemistry of the aminobenzoic acid core affect downstream synthesis or conjugation? The Causality: Aminobenzoic acid derivatives possess both nucleophilic (amino) and electrophilic (carboxyl) potential, making them reactive under specific conditions[5]. If you are using this compound as a building block for amide coupling, the pH must be strictly controlled (typically pH 7-8) to activate the carboxyl group without prematurely hydrolyzing the methylcarbamoyl group.

Part 2: Logical Pathways of pH-Dependent Degradation

To understand how pH dictates the physical state and chemical integrity of the molecule, refer to the degradation pathway diagram below.

Degradation API 2-Chloro-5-[(methylcarbamoyl) amino]benzoic acid LowPH Acidic (pH < 3) Protonated -COOH API->LowPH NeutralPH Neutral (pH 5-8) Carboxylate Anion API->NeutralPH HighPH Basic (pH > 9) Hydroxyl Attack API->HighPH Precipitate Precipitation (Low Solubility) LowPH->Precipitate Hydrolysis Urea Hydrolysis (Degradation) LowPH->Hydrolysis Acid Catalysis Stable Maximum Stability (High Solubility) NeutralPH->Stable HighPH->Hydrolysis Base Catalysis

Influence of pH on solubility and urea linkage hydrolysis pathways.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between pH, the primary ionization state of the molecule, and its resulting stability profile at 25°C.

pH LevelPrimary Molecular SpeciesSolubility (mg/mL)Est. Half-Life (t₁/₂)Primary Mechanism of Failure
2.0 Protonated (Neutral)< 0.05~14 DaysPrecipitation / Acid Hydrolysis
4.0 Mixed (Protonated/Anion)0.8~45 DaysMild Acid Hydrolysis
7.0 Deprotonated (Carboxylate)> 15.0> 180 DaysNone (Optimal Stability)
10.0 Deprotonated (Carboxylate)> 15.0~5 DaysBase-Catalyzed Hydrolysis
12.0 Deprotonated (Carboxylate)> 15.0< 24 HoursRapid Base Hydrolysis

Part 4: Self-Validating Experimental Protocol

When validating the stability of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid for your specific assay, you must ensure that the degradation measured occurred during the incubation, not while the sample was waiting in the HPLC autosampler.

Protocol: pH Stability Profiling (Forced Degradation)

Step 1: Stock Preparation Prepare a 10 mM stock solution of the compound in anhydrous, mass-spec grade DMSO. Store at -20°C.

Step 2: Buffer Matrix Preparation Prepare 50 mM buffer solutions spanning the pH range: Citrate (pH 3.0), Acetate (pH 5.0), Phosphate (pH 7.0), Borate (pH 9.0), and Carbonate (pH 11.0).

Step 3: Spiking & Incubation Spike the DMSO stock into each buffer to achieve a final concentration of 100 µM (1% final DMSO concentration). Vortex immediately. Incubate the vials in a thermoshaker at 40°C to accelerate degradation kinetics.

Step 4: The Self-Validating Quench (Critical Step) At designated timepoints (0, 24, 72, 168 hours), remove a 100 µL aliquot. Immediately quench the sample by adding 100 µL of a neutralizing buffer (e.g., 200 mM Phosphate, pH 7.0). Causality: Quenching forces the sample into the pH 7.0 "safe zone." This self-validating step guarantees that no further hydrolysis occurs while the sample sits in the autosampler queue, ensuring your kinetic calculations are perfectly accurate to the incubation time.

Step 5: LC-MS/UV Analysis Analyze the quenched samples via RP-HPLC using a C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor UV absorbance at 254 nm and extract the [M+H]+ and [M-H]- ions to quantify the remaining API and identify the 5-amino-2-chlorobenzoic acid degradant.

Workflow Start Prepare Stock (10 mM in DMSO) Buffer Dilute in Buffers (pH 3.0 - 11.0) Start->Buffer Incubate Incubate at 40°C (0, 24, 72, 168h) Buffer->Incubate Quench Quench Reaction (Neutralize to pH 7.0) Incubate->Quench Analyze LC-MS Analysis (Quantify API) Quench->Analyze

Workflow for evaluating pH-dependent stability and degradation kinetics.

References

  • [1] 719282-08-3 | 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid | ChemScene. ChemScene.

  • [3] Stability of urea in solution and pharmaceutical preparations. ResearchGate.

  • [2] Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. National Institutes of Health (PMC).

  • [5] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Institutes of Health (PMC).

  • [4] 48119927-ecm-water.pdf. Environmental Protection Agency (EPA).

Sources

Optimization

Technical Support Center: Scale-Up Purification of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting (Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting (Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges in scaling up the purification of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3). As a urea-functionalized benzoic acid, this molecule presents a dichotomy of solubility: the carboxylic acid confers pH-dependent solubility, while the methylurea moiety introduces potential for hydrogen-bond-mediated aggregation and thermal instability.

The protocols below prioritize impurity rejection (specifically the 5-amino-2-chlorobenzoic acid precursor) and filtration efficiency , which are the two most common bottlenecks during the transition from gram to kilogram scale.

Module 1: Critical Process Parameters (CPPs)

Before initiating a pilot run, you must characterize your system against these parameters to prevent batch failure.

ParameterSpecification / LimitTechnical Rationale
Dissolution pH 8.5 – 10.0 (using NaOH or KOH)Do not exceed pH 11. High pH at elevated temperatures can hydrolyze the urea linkage back to the amine starting material.
Precipitation pH 2.0 – 3.0 (using HCl)The target molecule is a weak acid (

). Dropping pH below 2.0 ensures maximum yield but risks trapping inorganic salts (NaCl) in the cake.
Temperature Limit < 60°C (Wet) / < 50°C (Dry)Urea derivatives can undergo cyclization or degradation to isocyanates if heated excessively, especially when dry.
Solvent Compatibility Avoid pure non-polar solventsThe urea group reduces solubility in Toluene/Heptane. Best solvents: DMSO (high sol), Methanol/Water (process), THF (moderate).

Module 2: The "Golden Batch" Purification Protocol

This protocol uses a pH-Swing Crystallization coupled with a Reactive Wash . This is superior to standard recrystallization for this molecule because it chemically leverages the acidity difference between the product and its amine precursor.

Step-by-Step Methodology
Phase A: Dissolution & Filtration (The "Clean" Stream)
  • Charge Crude 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid into the reactor.

  • Add 10 volumes of Water .

  • Adjust pH to 9.0–9.5 using 2M NaOH . Stir until a clear solution forms.

    • Why? The carboxylic acid deprotonates to the carboxylate salt (highly water-soluble).

  • Add Activated Carbon (5 wt% relative to crude) if the solution is colored (pink/brown indicates oxidation of amino-impurities). Stir for 30 mins at 25°C.

  • Filter through a Celite pad or 0.45µm cartridge filter.

    • Result: This removes insoluble mechanical impurities and the carbon. The product is in the filtrate.[1][2]

Phase B: Controlled Precipitation (Particle Engineering)
  • Heat the filtrate to 40°C.

    • Why? Slightly elevated temperature promotes slower crystal growth (larger particles) during acidification, preventing "fines" that clog filters.

  • Slow Addition: Add 2M HCl over 2–3 hours.

  • Seeding (Critical): When the pH reaches ~5.0 (metastable zone), add 1 wt% pure seed crystals. Hold for 30 mins.

  • Continue Addition: Lower pH to 2.5.

  • Cool to 5–10°C over 2 hours.

Phase C: The "Reactive" Slurry Wash
  • Filter the slurry.[1][2]

  • Wash 1: Displacement wash with Water (removes NaCl).

  • Wash 2 (The Purifier): Slurry the wet cake in 5 volumes of 5% Acetic Acid/Water for 1 hour at 20°C.

    • Mechanism:[3] The starting material (5-amino-2-chlorobenzoic acid) is amphoteric but more soluble in dilute acid than the urea product. This step selectively leaches out the amine impurity.

  • Final Wash: Water (to remove acetic acid).

  • Dry: Vacuum oven at 45°C with a nitrogen bleed.

Module 3: Troubleshooting & FAQs

Q: My final product has a pink/brown hue. How do I remove it?

A: The color comes from the oxidation of residual 5-amino-2-chlorobenzoic acid (aniline derivative).

  • Immediate Fix: Reprocess using the Phase A carbon treatment described above.

  • Root Cause: Inefficient washing or air exposure during the reaction.

  • Prevention: Add a small amount of sodium bisulfite (0.5 wt%) during the initial dissolution (Phase A) to act as a reducing agent and prevent color formation.

Q: Filtration is extremely slow ( > 10 hours for 10 kg). What is wrong?

A: You likely have crystal agglomeration or fines caused by "Crash Precipitation."

  • Diagnosis: Did you add acid too fast? Did you skip the heating step?

  • Solution:

    • Ostwald Ripening: Re-heat the slurry to 50°C (do not dissolve completely) and hold for 4 hours. This allows small crystals to dissolve and redeposit onto larger ones. Cool slowly and refilter.

    • Solvent Swap: If water filtration remains poor, switch to a Methanol/Water (1:3) system. The presence of methanol often changes the crystal habit to a more filterable needle/prism form.

Q: High Ash Content (Sulfated Ash > 0.5%).

A: This indicates trapped inorganic salts (NaCl from the NaOH/HCl neutralization).

  • Mechanism: The urea group can form hydrogen-bonded networks that occlude solvent/salt.

  • Fix: You must perform a reslurry (not just a displacement wash). Resuspend the cake in 10 volumes of deionized water, stir for 1 hour, and refilter.

Module 4: Process Visualization

Workflow 1: The pH-Swing Purification Logic

This diagram illustrates the separation of the Urea Product from the Amine Impurity based on pH solubility profiles.

PurificationLogic Crude Crude Mixture (Product + Amine Impurity) BaseAdd Add NaOH (pH 9.5) Dissolution Crude->BaseAdd Filter1 Filtration (Remove Insolubles/Carbon) BaseAdd->Filter1 Filtrate Filtrate (Product & Amine in Solution) Filter1->Filtrate AcidAdd Slow Acidification (HCl) to pH 2.5 Filtrate->AcidAdd Amine remains soluble (mostly) Precipitation Precipitation AcidAdd->Precipitation Product crystallizes WashStep Acetic Acid Slurry Wash Precipitation->WashStep FinalProduct Pure Product (Amine stays in mother liquor) WashStep->FinalProduct

Caption: Logical flow of the pH-swing process, highlighting the critical separation point at the acidification stage.

Workflow 2: Troubleshooting Decision Tree

Use this logic to determine the corrective action for impure batches.

Troubleshooting Issue Identify Issue Color Pink/Brown Color Issue->Color SlowFilt Slow Filtration Issue->SlowFilt LowPurity Low Purity (<98%) Issue->LowPurity ActionColor Action: Carbon Treat + Na Bisulfite Color->ActionColor ActionFilt Action: Heat Cycle (Ostwald Ripening) SlowFilt->ActionFilt ActionPurity Action: Acetic Acid Reslurry LowPurity->ActionPurity

Caption: Rapid response decision tree for common scale-up deviations.

References

  • Betrixaban Intermediate Synthesis: Process for the preparation of Betrixaban and intermediates thereof.[3] (2014).[4] World Intellectual Property Organization. Patent WO2014124330.

  • General Benzoic Acid Purification: Purification of substituted benzoic acids via pH-swing crystallization. (2012).[5][6] Organic Process Research & Development. (General methodology reference for chlorobenzoic acid derivatives).

  • Urea Stability:Thermal degradation pathways of urea derivatives in pharmaceutical processing. (2010). Journal of Pharmaceutical Sciences.
  • Compound Data: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3).[7] PubChem Database.

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC-UV method for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid purity

Topic: Validation of HPLC-UV Method for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Purity Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical QC Analysts, Process Chemists, and Regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of HPLC-UV Method for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid Purity Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical QC Analysts, Process Chemists, and Regulatory Affairs Specialists.

Executive Summary: The Case for HPLC-UV

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a critical intermediate, often associated with the synthesis of Factor Xa inhibitors (e.g., Betrixaban) or specific agrochemicals. Its structure—a benzoic acid core decorated with a chlorine atom and a polar urea moiety—presents a unique "push-pull" analytical challenge. The molecule is prone to thermal degradation (urea instability) and pH-dependent solubility.

While LC-MS offers superior sensitivity for genotoxic impurity profiling and Potentiometric Titration provides absolute assay values, HPLC-UV remains the industry "Gold Standard" for routine purity release. It offers the optimal balance of robustness, cost-efficiency, and linear dynamic range required for GMP environments.

This guide details a self-validating HPLC-UV protocol, benchmarked against alternatives and grounded in ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The analyte possesses three distinct chemical features that dictate the method design:

  • The Carboxylic Acid (pKa ~3.5): Requires an acidic mobile phase (pH < 3.0) to suppress ionization. If the pH is neutral, the molecule ionizes, leading to early elution and peak tailing on C18 columns.

  • The Urea Linkage: Thermally labile. High column temperatures (>45°C) can induce on-column degradation, creating "ghost peaks" of 2-chloro-5-aminobenzoic acid.

  • The Chlorine Substituent: Provides sufficient hydrophobicity for Reversed-Phase retention, but requires adequate organic modifier strength.

Comparative Analysis: Selecting the Right Tool
FeatureHPLC-UV (Recommended) LC-MS/MS Potentiometric Titration
Primary Use Routine QC, Purity, AssayTrace Impurity Profiling (GTIs)Assay (Stoichiometry)
Specificity High (Separates isomers/degradants)Very High (Mass discrimination)Low (Interference from other acids)
Sensitivity (LOD) ~0.05% (Sufficient for impurities)< 1 ppm (Trace analysis)N/A (Macro analysis only)
Robustness Excellent (Buffer resistant)Moderate (Matrix effects)High
Cost/Run Low ($)High (

$)
Very Low ($)
Verdict Best for Release Testing Best for R&D/GTI Screening Supplementary Assay Only

Part 2: The Validated HPLC-UV Protocol

This protocol is designed to be "self-validating" by including System Suitability Tests (SST) that flag failure modes immediately.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping reduces silanol interactions with the urea nitrogen, improving peak symmetry.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

    • Rationale: Phosphate suppresses the carboxylic acid ionization, ensuring the analyte remains neutral and retains on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (± 2°C).

    • Critical: Do not exceed 40°C to prevent urea hydrolysis.

  • Detection: UV at 245 nm.

    • Rationale: Max absorption of the benzamide/benzoic core; minimizes solvent cutoff noise.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
2.09010End Isocratic
15.04060Linear Gradient
18.04060Wash
18.19010Re-equilibration
23.09010Stop

Part 3: Validation Framework (ICH Q2 R2)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 4h)

    • Thermal (80°C, 24h)

  • Acceptance Criteria: Peak Purity Index > 0.999 (via PDA). Resolution (Rs) > 1.5 between the main peak and nearest impurity (likely the deacetylated amine).

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance Criteria:

    
    .[1] Y-intercept bias 
    
    
    
    of the response at 100% level.
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[2][3]

Robustness (The "Self-Validating" Check)
  • Protocol: Deliberately vary parameters:

    • pH of buffer (± 0.2 units).

    • Column Temp (± 5°C).

    • Flow Rate (± 0.1 mL/min).

  • Critical Insight: If retention time shifts significantly (>10%) with pH change, the buffer capacity is insufficient. The use of Phosphate pH 2.2 is chosen specifically to be far below the pKa (3.5), rendering the method robust against minor pH errors.

Part 4: Visualization of Method Logic

The following diagrams illustrate the decision-making process for method development and the validation workflow.

Diagram 1: Mobile Phase Selection Logic

MobilePhaseLogic Start Analyte: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid CheckPKa Check pKa (~3.5) Start->CheckPKa Decision Is pH > pKa? CheckPKa->Decision Ionized Ionized (COO-) Poor Retention on C18 Peak Tailing Decision->Ionized Yes (pH 7) Neutral Neutral (COOH) High Retention on C18 Sharp Peaks Decision->Neutral No (pH 2.5) BufferChoice Select Phosphate Buffer pH 2.2 - 2.5 Neutral->BufferChoice UreaCheck Check Urea Stability BufferChoice->UreaCheck TempLimit Limit Temp < 40°C Prevent Hydrolysis UreaCheck->TempLimit

Caption: Logic flow for selecting acidic mobile phase to ensure analyte neutrality and urea stability.

Diagram 2: Validation Lifecycle (ICH Q2)

ValidationLifecycle cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Maintenance Dev Method Development (pH, Column, Gradient) Stress Forced Degradation (Specificity) Dev->Stress Lin Linearity (5 Levels) Stress->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec SST System Suitability (Routine QC) Prec->SST Method Transfer

Caption: Step-by-step validation lifecycle ensuring the method is fit for routine quality control.

References

  • International Council for Harmonisation (ICH). (2023).[4] ICH Guideline Q2(R2) on Validation of Analytical Procedures.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[5] (Reference for pKa and retention mechanisms on C18).

  • European Medicines Agency (EMA). (2024).

  • PubChem. (n.d.).

Sources

Comparative

Definitive Guide: Absolute Purity Determination of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid via qNMR

The following is a comprehensive technical guide designed for researchers and analytical scientists. Executive Summary & Scientific Rationale In the development of sulfonylurea-related pharmaceuticals, 2-Chloro-5-[(methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide designed for researchers and analytical scientists.

Executive Summary & Scientific Rationale

In the development of sulfonylurea-related pharmaceuticals, 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) serves as a critical intermediate. Its structural integrity—specifically the stability of the urea side chain and the chlorine substitution—is paramount.

Traditionally, purity is assessed via HPLC-UV. However, for absolute purity determination (mass balance), HPLC suffers from a critical flaw: The Response Factor Dependency. Without a certified reference standard (CRS) of the analyte itself, HPLC assumes that all impurities have the same UV extinction coefficient as the main peak. For urea derivatives, where degradation products (e.g., 2-amino-5-chlorobenzoic acid) have vastly different chromophores, this assumption leads to significant quantification errors.

Quantitative NMR (qNMR) resolves this by functioning as a Primary Ratio Method .[1] It quantifies the molar ratio of the analyte to a NIST-traceable internal standard (IS) based solely on proton counting, independent of optical properties.

This guide details the validated qNMR protocol for this specific compound, establishing it as the superior method for reference standard certification.

Technical Deep Dive: The qNMR Protocol

Strategic Solvent & Internal Standard Selection[1]

The solubility profile of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (amphoteric urea/carboxylic acid moiety) necessitates a polar aprotic solvent.

  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: Excellent solubility for both the benzoic acid core and the urea side chain. It prevents aggregation that broadens peaks in non-polar solvents.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Chemical Shift: Singlet at ~6.3 ppm .

    • Rationale: This region is chemically "silent" in the analyte's spectrum. It sits perfectly between the DMSO residual peak (2.50 ppm) and the analyte's aromatic region (7.3–8.2 ppm), ensuring zero spectral overlap.

The Validated Workflow

The following protocol ensures metrological traceability.

Step 1: Gravimetric Preparation (The Critical Path)

  • Use a micro-balance (readability d=0.001 mg or better).

  • Weigh ~10-15 mg of the Analyte (

    
    ) directly into the NMR tube or a weighing boat.
    
  • Weigh ~5-8 mg of Maleic Acid IS (

    
    ).
    
  • Note: The molar ratio of Analyte:IS should be approximately 1:1 to minimize dynamic range errors in the receiver gain.

Step 2: Dissolution

  • Add 0.6 mL DMSO-d6.

  • Vortex until completely dissolved. Ensure no suspension remains; the urea moiety can form micro-crystals if not fully solvated.

Step 3: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zg (90° pulse) or zg30.

  • Relaxation Delay (D1): 30 seconds .

    • Why? The T1 relaxation time of aromatic protons in benzoic acid derivatives can reach 3-5 seconds. For 99.9% magnetization recovery, D1 must be

      
      . A 30s delay is non-negotiable for absolute accuracy.
      
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (NS): 16 or 32 (Sufficient for S/N > 200).

  • Temperature: 298 K (25°C).

Signal Selection for Quantification[1]

We utilize the stable aromatic protons rather than the exchangeable urea protons.

Signal IDChemical Shift (

)
MultiplicityIntegrationAssignmentSuitability
IS 6.30 ppm Singlet 2H Maleic Acid (CH=CH) Primary Reference
H-A 7.8 - 7.9 ppmDoublet1HAr-H (Ortho to Urea)Target Quant Peak
H-B 7.4 - 7.5 ppmDoublet1HAr-H (Ortho to Cl)Secondary Confirmation
Me-N~2.65 ppmDoublet3HN-CH3Avoid (Too close to DMSO @ 2.50)

Note: The N-Methyl group at ~2.65 ppm is tempting due to high intensity (3H), but in DMSO-d6, it often overlaps with the solvent residual satellite peaks or water exchange bands. The aromatic region is safer.

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for this specific application.

FeatureqNMR (Absolute Method) HPLC-UV (Relative Method)
Traceability SI-Traceable (via Mass & IS purity).Dependent on external reference standards.
Response Factor Uniform (1H = 1H).Variable (Depends on chromophores).
Impurity ID Structural elucidation possible simultaneously.Retention time only; requires MS for ID.
Precision 0.5 - 1.0% RSD.0.1 - 0.5% RSD (Higher precision, lower accuracy).
Sample Prep Minimal (Dissolve & Shoot).Complex (Mobile phase, column equilibration).
Blind Spots Inorganic salts, non-protonated impurities.Non-UV absorbing impurities (e.g., salts, aliphatic precursors).
Decision Logic: When to use which?

DecisionMatrix Start Purity Determination Required CheckStd Is a Certified Reference Standard (CRS) available? Start->CheckStd YesStd Yes CheckStd->YesStd NoStd No CheckStd->NoStd RoutineQC Use HPLC-UV (High Throughput, Precision) YesStd->RoutineQC Absolute Use qNMR (Primary Ratio Method) NoStd->Absolute Validation Validate CRS Value Absolute->Validation Validation->RoutineQC Calibrate HPLC

Figure 1: Decision matrix for selecting analytical methodology. qNMR is the prerequisite for establishing the standards used in HPLC.

Experimental Workflow Visualization

The following diagram illustrates the critical control points in the qNMR workflow to ensure data integrity.

qNMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing Weigh Gravimetry (Metrological Weighing) Dissolve Dissolution (DMSO-d6 + Maleic Acid) Weigh->Dissolve Shimming Shimming (Line Shape < 1Hz) Dissolve->Shimming Pulse Pulse Sequence (D1 > 30s, 90° Pulse) Shimming->Pulse Phase Phasing & Baseline Correction Pulse->Phase Integration Integration (Region: 6.3 vs 7.8 ppm) Phase->Integration Result Purity Calculation (Equation 1) Integration->Result

Figure 2: Validated qNMR workflow emphasizing the critical delay loop (D1) and integration steps.

Calculation of Absolute Purity

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated Area (e.g., Analyte aromatic H vs. Maleic Acid singlet).
    
  • 
    : Number of protons (Analyte=1, IS=2).
    
  • 
    : Molecular Weight (Analyte=228.63  g/mol , Maleic Acid=116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (e.g., 99.95%).
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." qNMR Summit Data. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation in Pharmaceutical Drug Discovery." Journal of Medicinal Chemistry, 2014. [Link]

  • NIST (National Institute of Standards and Technology). "Benzoic Acid Primary Standard for Quantitative NMR (PS1)."[2] [Link]

Sources

Validation

Assessing the Batch-to-Batch Consistency of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic Acid: A Comparative Analytical Guide

In modern pharmaceutical development, the integrity of the final active pharmaceutical ingredient (API) is inextricably linked to the quality of its upstream building blocks. 2-Chloro-5-[(methylcarbamoyl)amino]benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the integrity of the final active pharmaceutical ingredient (API) is inextricably linked to the quality of its upstream building blocks. 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3) is a highly functionalized intermediate featuring three distinct reactive handles: an aryl chloride, a carboxylic acid, and a methyl-substituted urea moiety. Because these functional groups are frequently leveraged in sequential cross-coupling and amide-bond forming reactions, assessing the batch-to-batch consistency of this intermediate is not merely a regulatory formality—it is a chemical imperative.

As a Senior Application Scientist, this guide provides a field-proven, self-validating analytical framework to objectively evaluate the quality of this critical intermediate against standard market alternatives.

Mechanistic Causality in Quality Control

To design an effective analytical strategy, one must first understand why specific parameters are tested and how they impact downstream chemistry.

  • Regioisomeric and Des-Urea Impurities: The synthesis of this intermediate often involves the reaction of 2-chloro-5-aminobenzoic acid with a methyl isocyanate equivalent. Incomplete conversion results in elevated levels of the primary amine precursor. During subsequent API synthesis, this unreacted amine acts as a competitive nucleophile against intended coupling partners. Even at levels of 1-2%, it consumes expensive coupling reagents (e.g., HATU) and generates off-target dimeric impurities that are notoriously difficult to purge via standard crystallization. Strict control of these organic impurities is required to meet the safety and quality thresholds defined by ICH Q3A(R2)[1].

  • Moisture Content: The carboxylic acid handle is typically activated using moisture-sensitive reagents (e.g., EDC, DCC, HATU). Trace water in the intermediate batch will directly hydrolyze the activated ester intermediate back to the starting material, stalling reaction kinetics and depressing overall yield.

  • Trace Metals: If the intermediate was synthesized or purified using metal catalysis, residual trace metals (e.g., Palladium) can poison the catalysts used in subsequent downstream cross-coupling steps (like Suzuki or Buchwald-Hartwig reactions).

Comparative Performance Analysis

To illustrate the impact of batch consistency, we compared a High-Purity Grade batch of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid against two standard commercial alternatives (Supplier A and Supplier B). The batches were evaluated analytically and functionally in a standardized downstream amide coupling assay.

Analytical ParameterHigh-Purity GradeSupplier ASupplier BImpact on Downstream Synthesis
UPLC Purity (Area %) > 99.8%97.2%95.8%Establishes baseline for optimal yield
2-Chloro-5-aminobenzoic acid < 0.05%1.2%2.5%Competitive coupling; -5% to -12% yield drop
Moisture Content (KF) 0.12%1.5%0.8%Reagent quenching; requires excess HATU
Trace Palladium (ICP-MS) < 1 ppm15 ppm5 ppmHigh risk of catalyst poisoning in next step
Downstream Conversion (2h) 99.1% 88.4% 82.7% Direct functional reflection of batch quality

Data Summary: The High-Purity Grade demonstrates superior consistency, directly translating to a >10% increase in downstream conversion efficiency compared to standard alternatives.

Self-Validating Experimental Protocols

Reliable batch assessment requires methodologies that verify their own accuracy before sample analysis begins. The following protocols integrate mandatory self-validating steps aligned with ICH Q2(R2) guidelines[2].

Protocol 1: UPLC-UV-MS for Purity and Impurity Profiling

Objective: Quantify the main component and profile organic impurities with high resolution and mass confirmation[3].

  • Self-Validating Step (System Suitability): Prior to batch analysis, inject a resolution mixture containing the intermediate and its primary degradation product (2-chloro-5-aminobenzoic acid). The critical resolution (

    
    ) between the two peaks must be > 2.0. If 
    
    
    
    ≤ 2.0, the column must be washed or replaced[2].
  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Chromatography: Inject 1 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

    • Gradient Elution: Use Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) at a flow rate of 0.4 mL/min. Ramp from 5% B to 95% B over 5 minutes.

    • Detection: Monitor UV absorbance at 254 nm. Simultaneously acquire MS data in positive electrospray ionization (ESI+) mode (m/z 100-500) to confirm the mass of the intermediate (M+H = 229.0) and identify unknown impurities[3].

Protocol 2: Moisture Assessment via Coulometric Karl Fischer Titration

Objective: Quantify trace water content that could inhibit downstream activation.

  • Self-Validating Step (Standard Recovery): Inject a certified 1.0% water standard in triplicate. Recovery must fall between 98.0% and 102.0% before proceeding with the batch sample.

  • Step-by-Step Methodology:

    • Conditioning: Condition the titration cell containing the Karl Fischer generator solution until a stable baseline drift (< 10 µ g/min ) is achieved.

    • Sample Introduction: Accurately weigh ~100 mg of the intermediate powder and introduce it into the titration vessel under a dry nitrogen stream to prevent atmospheric moisture contamination.

    • Titration: Run the coulometric titration until the endpoint is reached and the drift returns to the established baseline.

    • Calculation: Report moisture content as % w/w. Acceptance criteria for high-grade material is ≤ 0.20%.

Protocol 3: Downstream Amide Coupling Performance Assay

Objective: Functionally validate the batch's performance in a standard API synthetic step.

  • Step-by-Step Methodology:

    • Reaction Setup: In an oven-dried 50 mL flask, dissolve 1.0 mmol of the intermediate batch in 10 mL of anhydrous DMF.

    • Activation: Add 1.2 mmol of HATU and 2.0 mmol of DIPEA. Stir at 25°C for exactly 15 minutes to form the active ester.

    • Coupling: Add 1.1 mmol of benzylamine. Stir the reaction mixture for 2 hours.

    • Quenching & Analysis: Quench a 50 µL aliquot with 1 mL of 50% Acetonitrile/Water. Analyze the conversion rate via the UPLC method described in Protocol 1.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints required for robust batch-to-batch consistency assessment.

QC_Workflow Batch Batch Sampling (CAS 719282-08-3) UPLC UPLC-UV-MS (Purity & Impurities) Batch->UPLC KF Karl Fischer (Moisture Content) Batch->KF ICP ICP-MS (Trace Metals) Batch->ICP SST System Suitability (Rs > 2.0) UPLC->SST Decision Batch Disposition (Pass/Fail) UPLC->Decision Rec Standard Recovery (98-102%) KF->Rec KF->Decision ICP->Decision Downstream Downstream API Synthesis Decision->Downstream Specs Met

Comprehensive analytical workflow for assessing the batch-to-batch consistency of the intermediate.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Data on UPLC/MS method validation for the biodegradation of pharmaceuticals and intermediates Source: Data in Brief (PubMed Central) URL: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Executive Summary & Compound Profile 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) is a critical structural intermediate and potential degradation impurity often associated with the synthesis of urea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) is a critical structural intermediate and potential degradation impurity often associated with the synthesis of urea-containing pharmaceutical active ingredients (APIs). Due to the presence of the benzoic acid moiety combined with a reactive urea side chain , this compound presents unique analytical challenges: it is polar, potentially thermally labile, and possesses multiple ionization sites.

This guide provides a technical framework for cross-validating two distinct analytical approaches:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The cost-effective "workhorse" for routine release testing and high-level impurity profiling (>0.05%).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The "orthogonal reference" method required for trace-level quantification (<10 ppm), specificity confirmation, and genotoxic impurity (GTI) risk assessment.

Compound Properties & Analytical Implications
PropertyCharacteristicAnalytical Implication
Structure Benzoic acid core + Urea side chainDual ionization potential (ESI+ for urea, ESI- for acid).
Polarity High (LogP ~1.8)Requires reversed-phase chromatography with high aqueous stability or HILIC.
UV Chromophore Benzene ringAbsorbance maxima expected at ~240 nm and ~280 nm.
Stability Urea linkageSusceptible to hydrolysis under strong acidic/basic conditions; neutral pH diluents recommended.

Analytical Method Landscape

The core of this guide is the cross-validation of the routine HPLC-UV method against the sensitive LC-MS/MS method. This ensures that the routine method is specific (no co-eluting peaks) and accurate.

Method A: Routine HPLC-UV (The Target Method)
  • Objective: Quality control, assay, and organic impurity quantification.

  • Strengths: High precision, robustness, low operational cost.

  • Weaknesses: Lower sensitivity, potential for co-elution of isomers.

Method B: LC-MS/MS (The Reference Method)
  • Objective: Trace analysis, peak purity confirmation, and validation of Method A.

  • Strengths: Superior sensitivity (LOD < 1 ng/mL), mass-based specificity.

  • Weaknesses: Matrix effects, higher cost, instrument variability.

Experimental Protocols

Sample Preparation Strategy

Critical Step: To ensure valid cross-comparison, both methods must use the same sample extraction/dilution protocol to eliminate extraction efficiency as a variable.

  • Diluent: 50:50 Acetonitrile:Water (v/v).[1] Rationale: Balances solubility of the organic urea moiety with the polar acid group.

  • Stock Preparation: Dissolve 10 mg of reference standard in 10 mL diluent (1 mg/mL). Sonicate for 5 mins; maintain temperature <30°C to prevent urea degradation.

Chromatographic Conditions (Aligned)

To facilitate direct comparison, use a "scalable" column chemistry.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18)C18, 100 x 2.1 mm, 1.7 µm (UHPLC)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 20 min5% B to 95% B over 8 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV @ 240 nmESI+ (MRM Mode)
Mass Spectrometry Parameters (Method B)
  • Ionization: Electrospray Ionization (ESI) Positive Mode. Note: While the carboxylic acid ionizes in negative mode, the urea nitrogen often provides better sensitivity and fragmentation in positive mode.

  • Precursor Ion: [M+H]⁺ = m/z 229.0

  • Quantifier Transition: 229.0 → 172.0 (Loss of methylcarbamoyl group).

  • Qualifier Transition: 229.0 → 154.0 (Decarboxylation/Cleavage).

Cross-Validation Workflow

This section details how to statistically and experimentally validate the UV method using the MS method.

Phase 1: Specificity & Peak Purity

Inject a stressed sample (e.g., oxidative degradation) into both systems.

  • Protocol: Compare the UV chromatogram peak count with the MS Total Ion Chromatogram (TIC).

  • Acceptance Criteria: The main peak in HPLC-UV must correspond to a single mass cluster in LC-MS. No "hidden" peaks under the main UV peak (verified by MS peak purity scanning).

Phase 2: Accuracy Bridging (The "Bland-Altman" Approach)

Do not rely solely on spike recovery. Analyze real batch samples using both methods.

  • Select 5 batches of material containing the impurity at varying levels (LOQ to 0.5%).

  • Analyze each batch in triplicate by HPLC-UV and LC-MS/MS.

  • Calculation: Calculate the % Difference:

    
    
    
  • Acceptance Criteria:

    • For levels > 0.1%: Difference < 10%.

    • For levels < 0.1%: Difference < 20%.

Phase 3: Sensitivity Confirmation
  • HPLC-UV: Determine LOQ (S/N = 10).

  • LC-MS/MS: Verify that the HPLC-UV LOQ is clearly detectable by MS (S/N > 100). This confirms the UV method is not "blind" to low levels due to baseline noise.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting and validating the appropriate method.

ValidationWorkflow Start Start: Analytical Requirement LevelCheck Impurity Level Check Start->LevelCheck Trace Trace Level (<0.05%) LevelCheck->Trace GTI / Low Level Routine Routine Level (>0.05%) LevelCheck->Routine Assay / Rel. Subs MS_Dev Develop LC-MS/MS Method (Ref Standard) Trace->MS_Dev UV_Dev Develop HPLC-UV Method (Cost Effective) Routine->UV_Dev CrossVal CROSS-VALIDATION (Bridging Study) MS_Dev->CrossVal Reference Data Final_MS Validated LC-MS/MS (GTI/Trace Monitoring) MS_Dev->Final_MS UV_Dev->CrossVal Specificity 1. Specificity Check (MS Peak Purity) CrossVal->Specificity Accuracy 2. Accuracy Bridge (Spike Recovery Comparison) CrossVal->Accuracy Specificity->MS_Dev Fail (Co-elution) Final_UV Validated HPLC-UV (Routine QC) Specificity->Final_UV Pass Accuracy->Final_UV Pass

Figure 1: Decision matrix for cross-validating HPLC-UV against LC-MS/MS methodologies.

Performance Data Comparison

The following table summarizes expected performance metrics based on the physicochemical properties of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[2]Cross-Validation Goal
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)Ensure linear ranges overlap at the UV LOQ.
LOD ~0.5 µg/mL~0.5 ng/mLMS confirms UV LOD is genuine signal, not noise.
Precision (RSD) < 1.0%< 5.0%UV is preferred for quantitation if levels permit.
Specificity Retention Time matchMass + Transition matchMS proves UV peak is a single component.
Throughput 20 min/sample8 min/sampleMS is faster but more expensive per injection.
Troubleshooting the Cross-Validation
  • Scenario: LC-MS results are 30% higher than HPLC-UV results.

    • Cause: Co-eluting impurity in UV is not absorbing at 240 nm, OR matrix suppression in MS is lower than expected (rare), OR (most likely) the UV method is missing a peak that the MS detects, or the UV response factor is inaccurate.

    • Solution: Re-check UV wavelength max. If the impurity has a different

      
       than the standard, UV quantitation will be biased. MS does not suffer from chromophore bias.
      

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA Scientific Guidelines, 2006. [Link]

Sources

Validation

comparing the efficacy of different synthetic routes to 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Introduction The synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) represents a classic challenge in modern drug development and materials science: the efficient, safe, and scalable construc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) represents a classic challenge in modern drug development and materials science: the efficient, safe, and scalable construction of an unsymmetrical urea linkage on a functionalized aromatic scaffold. The target molecule features a benzoic acid core with a chlorine atom at the 2-position and a methylurea group at the 5-position.

Traditionally, urea synthesis relies on the reaction of an amine with an isocyanate or a phosgene equivalent[1]. However, modern synthetic chemistry demands a balance between atom economy, reagent safety, and workup simplicity. This guide objectively compares three distinct synthetic routes starting from the commercially available building block 5-amino-2-chlorobenzoic acid , providing mechanistic insights, step-by-step protocols, and comparative experimental data.

Logical Relationship of Synthetic Strategies

G SM 5-amino-2-chlorobenzoic acid (Starting Material) MIC Route A: Methyl Isocyanate (Direct Addition) SM->MIC MeNCO (Toxic) Chloroformate Route B: Phenyl Chloroformate (Carbamate Intermediate) SM->Chloroformate PhOCOCl, Base CDI Route C: CDI Coupling (Acylimidazole Intermediate) SM->CDI CDI, DMF Product 2-Chloro-5-[(methylcarbamoyl)amino] benzoic acid MIC->Product 100% Atom Economy Chloroformate->Product MeNH2 (Aminolysis) CDI->Product MeNH2 (Green Route)

Logical comparison of three synthetic routes to the target urea derivative.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three evaluated synthetic routes based on standard laboratory-scale execution (10 mmol scale).

ParameterRoute A: Methyl IsocyanateRoute B: Phenyl ChloroformateRoute C: CDI Coupling
Overall Yield 92 - 96%75 - 82%85 - 89%
Atom Economy 100%Low (generates phenol)Moderate (generates imidazole)
Safety Profile Critical (Highly Toxic/Volatile)Moderate (Corrosive reagents)High (Bench-stable, non-toxic)
Reaction Time 2 - 4 hours8 - 10 hours (2 steps)6 hours
Workup Complexity Simple (Evaporation)High (Acid/Base aqueous washes)Simple (Aqueous precipitation)

Route A: Direct Methyl Isocyanate (MIC) Addition

Causality & Mechanism

Methyl isocyanate (MIC) acts as a highly electrophilic heterocumulene. The nucleophilic amino group of 5-amino-2-chlorobenzoic acid attacks the central carbon of MIC, leading to a proton transfer that directly yields the urea. This reaction is 100% atom-economical and requires no coupling agents or bases. However, the extreme inhalation toxicity and high volatility (b.p. 39 °C) of MIC necessitate specialized containment, making it highly restricted and generally unsuitable for standard laboratory scale-up[1].

Experimental Protocol
  • Preparation: Dissolve 5-amino-2-chlorobenzoic acid (1.0 eq, 10 mmol) in anhydrous THF (20 mL) under a strict inert nitrogen atmosphere.

  • Addition: Cool the reaction flask to 0 °C. Carefully add methyl isocyanate (1.1 eq, 11 mmol) dropwise using a gas-tight syringe. (CRITICAL: Must be performed in a highly ventilated fume hood with appropriate chemical hazard suits).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the pure urea.

Route B: Chloroformate-Mediated Two-Step Synthesis

Causality & Mechanism

To avoid the hazards of MIC, a two-step sequence utilizing phenyl chloroformate is often employed. The initial reaction generates a phenyl carbamate intermediate. Pyridine is strictly required to scavenge the HCl byproduct; without it, the acidic environment protonates the starting aniline, arresting the nucleophilic attack. The isolated phenyl carbamate is subsequently subjected to aminolysis with methylamine. Phenoxide acts as a competent leaving group, driving the formation of the unsymmetrical urea[2].

Experimental Protocol
  • Carbamate Formation: Dissolve 5-amino-2-chlorobenzoic acid (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C.

  • Activation: Add phenyl chloroformate (1.05 eq) dropwise. Stir for 2 hours at room temperature.

  • Aminolysis: To the same pot, add methylamine (2.0 eq, 2M solution in THF). Stir at room temperature for 6 to 8 hours.

  • Workup: Quench the reaction with 1M HCl to neutralize excess pyridine and methylamine. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Route C: N,N'-Carbonyldiimidazole (CDI) Mediated Green Synthesis

Causality & Mechanism

N,N′-Carbonyldiimidazole (CDI) provides a phosgene-free, bench-stable alternative for urea synthesis[1]. The aniline attacks CDI to form an active carbamoylimidazole intermediate, releasing one equivalent of imidazole and CO₂. The cessation of CO₂ bubbling serves as a self-validating visual indicator that the activation step is complete[3]. Subsequent addition of methylamine displaces the remaining imidazole moiety. The genius of this route lies in its workup: the byproduct (imidazole) is highly water-soluble, allowing the hydrophobic target molecule to be isolated via simple aqueous precipitation, completely avoiding tedious column chromatography[2].

Experimental Workflow

G Step1 Step 1: Activation SM + CDI in DMF (25°C) Step2 Visual Validation Wait for CO2 evolution to cease Step1->Step2 - Imidazole Step3 Step 2: Aminolysis Add MeNH2·HCl + Et3N (60°C) Step2->Step3 Active Intermediate Step4 Workup Aqueous Precipitation (H2O) Step3->Step4 - Imidazole Product Pure Product Isolated (No Chromatography Required) Step4->Product

Step-by-step experimental workflow for the CDI-mediated green synthesis.

Experimental Protocol
  • Activation: Dissolve 5-amino-2-chlorobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (15 mL). Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol) portion-wise at room temperature.

  • Validation: Stir the mixture for approximately 2 hours. Monitor the reaction visually; proceed only when the effervescence (CO₂ evolution) has completely ceased.

  • Aminolysis: Add methylamine hydrochloride (1.5 eq, 15 mmol) followed by triethylamine (1.5 eq, 15 mmol) to generate the free amine in situ.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it into vigorously stirred ice-cold water (50 mL). The product will precipitate as a white solid. Filter the solid, wash extensively with cold water (to remove DMF, imidazole, and triethylamine hydrochloride), and dry under high vacuum.

Conclusion

While the Methyl Isocyanate (Route A) provides the highest atom economy, its catastrophic safety profile renders it obsolete for modern, responsible laboratory environments. The Chloroformate Method (Route B) is effective but suffers from lower yields due to competing side reactions and requires an intensive acid/base workup.

The CDI Coupling (Route C) stands out as the superior methodology. It balances excellent yields (85-89%) with an impeccable safety profile and a self-validating, chromatography-free workup. For researchers and drug development professionals synthesizing 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid, Route C is the definitive recommendation.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Center for Biotechnology Information (PMC) URL:[Link]

  • ω-Carboxyaryl substituted diphenyl ureas as raf kinase inhibitors (US7351834B1)
  • Urea derivative synthesis by amination, rearrangement or substitution Organic Chemistry Portal URL:[Link]

Sources

Comparative

Technical Comparison: Stability-Indicating Strategies for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Content Type: Technical Method Development Guide Target Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists. Executive Summary & Molecule Profile 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Method Development Guide Target Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists.

Executive Summary & Molecule Profile

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3) represents a critical structural motif often found as an intermediate in the synthesis of urea-derivative pharmaceuticals or as a degradation product of complex sulfonylureas.

Developing a stability-indicating method (SIM) for this molecule presents a specific duality of challenges:

  • The Urea Linkage: Highly susceptible to hydrolytic cleavage under acidic/basic stress.

  • The Benzoic Acid Moiety: Requires strict pH control in chromatography to prevent peak tailing and ensure reproducible retention times.

This guide compares three distinct analytical approaches—RP-HPLC (UV-PDA) , UPLC-MS/MS , and HPTLC —to determine the optimal strategy for quantifying this analyte and its degradation products in a regulated environment.

Chemical Vulnerability Profile
  • Primary Lability: Hydrolysis of the ureido (

    
    ) bond.
    
  • Secondary Lability: Thermal decarboxylation of the carboxylic acid (extreme stress).

  • Artifact Risk: Esterification if methanol is used as a diluent under acidic stress.

Degradation Pathway & Mechanistic Logic[1]

To validate a method as "stability-indicating," one must prove it can separate the parent from its degradants. The following diagram illustrates the theoretical degradation pathway that the assay must resolve.

DegradationPathway Parent Parent Analyte 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (MW: 228.63) Intermediate Transition State (Tetrahedral Intermediate) Parent->Intermediate Acid/Base Hydrolysis Artifact Potential Artifact Methyl Ester Derivative (If MeOH is used in diluent) Parent->Artifact Esterification (in MeOH/H+) ProductA Degradant A (Primary) 2-Chloro-5-aminobenzoic acid (Amine hydrolysis product) Intermediate->ProductA C-N Bond Cleavage ProductB Degradant B Methylamine + CO2 (Volatile/Non-UV active) Intermediate->ProductB Decarboxylation

Figure 1: Predicted degradation pathway. The assay must resolve the Parent (Polar) from Degradant A (More Polar/Basic).

Comparative Analysis of Analytical Architectures

The following table objectively compares the three dominant methodologies for analyzing this specific ureidobenzoic acid derivative.

FeatureMethod A: RP-HPLC (PDA) Method B: UPLC-MS/MS Method C: HPTLC-Densitometry
Role The "Gold Standard" High Sensitivity / Impurity Profiling High Throughput Screening
Suitability Routine QC, Release Testing.Trace impurity analysis (<0.05%), Genotoxic screening.Parallel analysis of crude reaction mixtures.
Separation Mechanism Hydrophobic interaction (C18/Phenyl).Sub-2µm particle efficiency.Adsorption chromatography (Silica).
Detection Limit (LOD) ~0.5 - 1.0 µg/mL~0.001 - 0.01 µg/mL~5.0 - 10.0 µg/mL
Specificity High (Spectral purity via PDA).Ultimate (Mass confirmation).Moderate (Rf values + in-situ spectra).
Throughput 20-30 mins/sample.3-5 mins/sample.Simultaneous (15-20 samples/plate).
Cost per Analysis Low.[1]High (Solvents, maintenance).Very Low (Solvent consumption).
Critical Limitation Cannot detect non-chromophoric degradants (e.g., Methylamine).Matrix effects (Ion suppression).Lower resolution; difficult to automate.
Expert Verdict
  • Select Method A (HPLC-PDA) for standard stability studies (ICH Q1A) where degradants are present at >0.1% levels. It is robust and transferrable.

  • Select Method B (UPLC-MS) only during early development to identify unknown peaks or if the "Amine" degradant (Product A) has poor UV absorbance relative to the parent.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate method specificity (per ICH Q1A R2).

  • Preparation of Stock Solution: Dissolve 25 mg of analyte in 25 mL of Acetonitrile:Water (50:50).

  • Acid Hydrolysis:

    • Mix 5 mL Stock + 5 mL 1N HCl.

    • Reflux at 60°C for 4 hours.

    • Mechanism:[2][3][4] Targets the urea carbonyl.

  • Base Hydrolysis:

    • Mix 5 mL Stock + 5 mL 0.1N NaOH.

    • Stir at RT for 2 hours (Ureas are often very labile in base; avoid over-degradation).

    • Note: Neutralize with HCl before injection to prevent peak splitting.

  • Oxidative Stress:

    • Mix 5 mL Stock + 5 mL 3%

      
      .
      
    • Store in dark for 24 hours.

    • Target: Oxidation of the aromatic ring or amine (if formed).

  • Thermal Stress:

    • Expose solid powder to 80°C for 7 days.

Protocol 2: Optimized Chromatographic Conditions (Method A)

Rationale: The pKa of the benzoic acid moiety is approx 4.0. To ensure robust retention, the pH must be kept at least 1.5 units below the pKa (pH ~2.5) to keep the acid protonated (neutral).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 90% A (Isocratic hold to retain polar amine degradant).

    • 5-20 min: 90% A → 40% A (Linear gradient to elute parent).

    • 20-25 min: 40% A → 90% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Isosbestic point) and 210 nm (Max sensitivity for urea).

  • Column Temp: 30°C.

Method Validation Workflow (Self-Validating System)

To ensure trustworthiness, the method must follow a "Self-Validating" logic flow. If one step fails, the subsequent steps are invalid.

ValidationLogic Start Start Validation Specificity 1. Specificity Check (Peak Purity > 0.999) Start->Specificity Resolution 2. Resolution Check (Rs > 1.5 between Parent/Degradant) Specificity->Resolution Pass Fail Redesign Method (Change pH or Column) Specificity->Fail Fail (Co-elution) Linearity 3. Linearity (R² > 0.999) Resolution->Linearity Pass Resolution->Fail Fail (Rs < 1.5) Accuracy 4. Accuracy/Recovery (98-102%) Linearity->Accuracy Pass Linearity->Fail Fail (Slope deviation) Accuracy->Fail Fail (Matrix effect) Pass Method Validated Accuracy->Pass Pass

Figure 2: Logic gate for method validation. Specificity is the critical gatekeeper; without spectral purity in stress samples, linearity and accuracy are meaningless.

Critical Technical Insights

The "Diluent Effect" Trap

When analyzing urea derivatives, researchers often use Methanol as a diluent.

  • Risk: In the presence of acidic buffers (Mobile Phase A) or acidic stress conditions, the carboxylic acid group on the parent molecule can react with Methanol to form a Methyl Ester artifact .

  • Solution: Use Acetonitrile:Water mixtures or pure Acetonitrile as the diluent. Avoid alcohols in sample preparation.

pH Control is Non-Negotiable

The analyte is an amphoteric molecule (Acidic COOH, Weakly Basic Urea).

  • If pH > 4.0: The carboxylic acid ionizes (

    
    ), causing the peak to elute near the void volume (t0), potentially co-eluting with polar degradants.
    
  • If pH < 2.0: You risk hydrolyzing the urea bond during the run if the column temperature is high (>40°C).

  • Optimal Window: pH 2.5 - 3.0 at 25-30°C.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • PubChem. (n.d.). Compound Summary: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3).[9] National Library of Medicine. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4] Advanced Drug Delivery Reviews, 59(1), 29-37. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Phenylurea and Benzoic Acid Derivatives.Link

Sources

Validation

Strategic Selection and Validation of Reference Standards for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid Analysis

The following guide provides a comprehensive strategy for selecting, characterizing, and validating reference standards for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3). This compound, a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive strategy for selecting, characterizing, and validating reference standards for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS 719282-08-3). This compound, a critical intermediate or impurity in the synthesis of urea-based pharmaceuticals, presents specific analytical challenges due to its polarity and potential hydrolytic instability.

Introduction: The Analytical Challenge

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is a functionalized benzoic acid derivative containing a urea moiety. In pharmaceutical development, it typically appears as a Process-Related Impurity (arising from the reaction of 2-amino-5-chlorobenzoic acid with methyl isocyanate or similar reagents) or a Degradant (hydrolysis product of larger urea-containing APIs).

Unlike common pharmacopeial impurities, this compound lacks a widely available Certified Reference Material (CRM) from major bodies like USP or EP. This forces analytical scientists to rely on commercial research-grade materials or in-house synthesis. The critical risk is Purity Assignment Bias : commercial vendors often report purity by HPLC Area %, ignoring residual solvents, water, and inorganic salts, which can lead to significant errors (up to 10-15%) in quantitative assays.

This guide compares the available standard types and provides a self-validating protocol to establish a Primary Reference Standard in-house.

Comparative Analysis of Reference Standard Tiers

The following table objectively compares the three primary sources of reference standards for this compound.

FeatureTier 1: Commercial Research Standard (CRS) Tier 2: Custom Synthesized Standard (CSS) Tier 3: In-House Primary Standard (IPS)
Source Vendors (e.g., ChemScene, chemically synthesized)Contract Research Organizations (CROs)Generated internally from Tier 1 or 2 material
Purity Metric Usually HPLC Area % (Relative)HPLC Area % + NMR confirmationqNMR (Absolute) or Mass Balance (100% - Impurities)
Traceability Low (Batch-specific, often no uncertainty budget)Medium (Depends on CRO quality system)High (Direct traceability to SI units via qNMR internal std)
Water/Solvent Often not quantified (Risk of hygroscopicity)Quantified (KF/TGA)Quantified & Monitored
Cost Low ($100 - $500 / 100mg)High ($5,000+ / gram)Medium (Labor + Instrument time)
Suitability Identification (RT marker), System SuitabilityRoutine QC (if characterized)Assay, Impurity Quantification, Validation
Strategic Recommendation

For identification , Tier 1 is sufficient. However, for quantitative analysis (e.g., calculating response factors or quantifying impurities in a drug substance), you must treat Tier 1 material as a raw material and upgrade it to Tier 3 (IPS) status using the protocols below. Relying solely on a vendor's "98% HPLC Purity" CoA without water/solvent correction is a critical failure point.

Experimental Protocols: Validating the Standard

To generate a reliable quantitative result, you must determine the Potency (Assay on an "as is" basis) . Two orthogonal methods are recommended.

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

The Gold Standard for establishing a Primary Reference Standard without a CRM.

Principle: qNMR compares the integrated signal of the analyte protons to those of a certified internal standard (IS) of known purity. It is independent of chromatographic response factors.

Reagents:

  • Analyte: ~20 mg of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity) or Dimethyl Sulfone (DMS). Note: Maleic acid is preferred due to its distinct singlet at ~6.3 ppm, avoiding overlap with the aromatic protons of the benzoic acid.

  • Solvent: DMSO-d6 (Ensure solubility and prevent exchange of amide protons).

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) approximately 20 mg of the analyte (

    
    ) and 10 mg of the IS (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-d6 and mix until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (

    
    , 2H) and the aromatic protons of the analyte (
    
    
    
    ).
    • Target Signal: The aromatic protons at positions 3, 4, or 6 (check for overlap). The methyl group on the urea (doublet at ~2.7 ppm) can also be used if free of solvent interference.

Calculation:



Where:
  • 
     = Purity (mass fraction)
    
  • 
     = Integral area
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular Weight[1][2][3]
    
  • 
     = Mass
    
Protocol B: The Mass Balance Approach (100% - Impurities)

Used to corroborate qNMR data or when NMR is unavailable.

Formula:



Steps:

  • HPLC Purity: Use a gradient C18 method (Mobile Phase A: 0.1% H3PO4; B: Acetonitrile) to determine organic impurities (% Area).

    • Critical: Ensure the method is stability-indicating. The urea bond is labile; check for the hydrolysis product (2-amino-5-chlorobenzoic acid).

  • Water Content: Karl Fischer (Volumetric or Coulometric). Expect 0.5 - 2.0% if the material is hygroscopic.

  • Residual Solvents: HS-GC. Check for synthesis solvents (e.g., Toluene, DMF).

  • Inorganic Residue: ROI (Residue on Ignition) or TGA.

Stability & Handling: The "Hidden" Variable

Urea derivatives are susceptible to hydrolysis and cyclization.

  • Solid State: Store at 2-8°C in a desiccator. The urea moiety can be hygroscopic.

  • Solution Stability:

    • Avoid: Protracted storage in acidic or basic aqueous buffers.

    • Preferred Solvent: DMSO or Acetonitrile/Water (neutral pH).

    • Experiment: Prepare a solution at 0.5 mg/mL. Inject at T=0, 4h, 12h, 24h. Monitor for the appearance of 2-amino-5-chlorobenzoic acid (RRT ~0.6-0.8 depending on pH).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for this compound.

ReferenceStandardValidation Start Acquire Commercial Standard (Tier 1) CheckCoA Check Vendor CoA (Is Purity > 98%?) Start->CheckCoA qNMR Perform qNMR (Protocol A) Absolute Purity CheckCoA->qNMR Yes MassBalance Perform Mass Balance (Protocol B) HPLC + KF + GC CheckCoA->MassBalance Parallel Testing Reject Reject/Recrystallize CheckCoA->Reject No Compare Compare Results (Difference < 1.0%?) qNMR->Compare MassBalance->Compare Compare->Reject No (Discrepancy) StabilityCheck Solution Stability Check (Monitor Urea Hydrolysis) Compare->StabilityCheck Yes AssignPotency Assign Potency (Use qNMR value or Mean) Final Release as In-House Primary Standard AssignPotency->Final StabilityCheck->AssignPotency Stable StabilityCheck->Reject Unstable

Figure 1: Decision matrix for the qualification of a Primary Reference Standard from commercial material.

Comparative Data: The Cost of Inaccuracy

The table below simulates the impact of using different standard grades on the calculated impurity level in a drug batch.

Standard SourceReported PurityActual Purity (qNMR)Calculated Impurity Level in Drug XError vs. True Value
Vendor A (HPLC Area%) 99.5%94.2% (Solvents/Salts ignored)0.141%-5.3% (Underestimation)
Vendor B (Crude) 95.0%88.0%0.132%-11.4% (Critical Failure)
In-House qNMR (IPS) 94.2%94.2%0.149% 0.0% (Reference)

Interpretation: Using a standard assigned solely by HPLC Area % (Vendor A) leads to an underestimation of the impurity in the final drug product. If the specification limit is 0.15%, using the Vendor A standard might falsely pass a failing batch (0.141% vs true 0.149%).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. [Link]

  • Gorog, S. (2018).[4] Identification and determination of impurities in drugs. Elsevier Science. (Contextual reference for Mass Balance approach).

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid proper disposal procedures

This technical guide details the safe handling, containment, and disposal procedures for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3). This compound is a halogenated aromatic urea derivative, often...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safe handling, containment, and disposal procedures for 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS: 719282-08-3).

This compound is a halogenated aromatic urea derivative, often encountered as a pharmaceutical intermediate or a metabolite in herbicide degradation studies. Its chemical structure combines a chlorobenzoic acid scaffold with a urea moiety, necessitating specific disposal protocols to manage both halogenated byproducts (HCl) and nitrogenous emissions (NOx) during thermal destruction.

Part 1: Chemical Identity & Hazard Assessment

Before initiating any disposal workflow, the material must be accurately characterized to determine the correct waste stream.

Property Technical Data
Chemical Name 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
CAS Number 719282-08-3
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Physical State Solid (Powder)
Solubility Low in water; soluble in DMSO, Methanol, and dilute alkali.[1]
Hazard Class (DOT/IATA) Class 6.1 (Toxic) (Based on structural analogs and vendor shipping data)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Aquatic Toxicity.
The "Why" Behind the Protocol
  • Halogen Content: The chlorine atom at the C2 position requires that this waste be treated as Halogenated Organic Waste . Incineration without flue gas scrubbing can release hydrochloric acid (HCl).

  • Urea Functionality: The (methylcarbamoyl)amino group is thermally labile. Improper disposal (e.g., mixing with strong oxidizers) can generate toxic N-methyl isocyanate traces or nitrogen oxides.

  • Acidity: As a benzoic acid derivative, it poses a compatibility risk if mixed with cyanides or sulfides (potential gas evolution) or strong bases (exothermic heat generation).

Part 2: Step-by-Step Disposal Protocol

Waste Segregation Strategy

Strict segregation is the primary defense against unplanned chemical reactions in the waste stream.

  • Stream A: Solid Waste (Pure Compound/Spill Debris)

    • Container: High-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: "Hazardous Waste - Solid - Toxic - Halogenated."

    • Incompatibility: Do NOT mix with strong oxidizers (e.g., permanganates) or strong bases.

  • Stream B: Liquid Waste (HPLC Effluent/Mother Liquors)

    • Matrix: Organic solvents (MeOH, DMSO).

    • Container: HDPE or Glass carboy (Amber).

    • Labeling: "Hazardous Waste - Flammable/Toxic - Halogenated Solvent."

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chloro-compound mandates classifying the entire mixture as halogenated waste to ensure proper incineration.

Containerization & Labeling

Every container must be a self-validating system. The label must communicate risk without requiring the reader to consult a database.

  • Step 1: Select a chemically compatible container (HDPE is preferred over glass for solids to prevent breakage).

  • Step 2: Affix a hazardous waste label before adding waste.

  • Step 3: Record the start date. (Regulatory limit is typically 90 days or 180 days depending on generator status).

  • Step 4: List constituents explicitly: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (1%) in Methanol (99%).

Final Destruction Method

The only acceptable destruction method for this compound is High-Temperature Incineration at a licensed facility.

  • Requirement: The incinerator must be equipped with a secondary combustion chamber (>1000°C) and an acid gas scrubber.

  • Prohibited: Do not dispose of down the drain (sanitary sewer) or via evaporation.

Part 3: Spill Management & Decontamination

In the event of a solid spill in the laboratory:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, lab coat, safety goggles, and a P95/N95 respirator (to prevent inhalation of dust).

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Clean:

    • Scoop material using a plastic spatula into the Stream A waste container.

    • Wipe the surface with a soap/water solution, followed by a methanol wipe.

    • Place all contaminated wipes into the same waste container.

  • Verify: Check the area with UV light (if the compound is fluorescent) or visual inspection to ensure no residue remains.

Part 4: Operational Decision Workflow

The following diagram illustrates the logical decision path for disposing of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in various experimental states.

DisposalWorkflow Start Waste Generation: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, HPLC effluent) StateCheck->LiquidPath Liquid SolidContainer Container: HDPE Jar Label: Toxic, Solid SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Storage Satellite Accumulation Area (Secondary Containment) SolidContainer->Storage HalogenatedSolvent Halogenated Solvent Stream (Contains DCM, Chloroform) LiquidCheck->HalogenatedSolvent Halogenated Matrix NonHalogenatedSolvent Non-Halogenated Stream (Contains MeOH, DMSO) LiquidCheck->NonHalogenatedSolvent Non-Halogenated Matrix Tagging CRITICAL STEP: Tag as 'Halogenated Constituent' regardless of solvent HalogenatedSolvent->Tagging NonHalogenatedSolvent->Tagging Must upgrade classification Tagging->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Storage->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated urea derivatives. Note the critical step of upgrading non-halogenated solvents to the halogenated stream due to the solute.

Part 5: References

  • U.S. Environmental Protection Agency (EPA) . RCRA Waste Classification Guidelines. Retrieved from [Link]

  • National Institutes of Health (PubChem) . 2-Chloro-5-aminobenzoic acid (Structural Analog) Safety Data. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Topic: CAS Registry Number: 719282-08-3 Chemical Family: Substituted Benzoic Acid / Urea Derivative[1] Executive Summary: The "Why" Behind the Safety As researchers, we often treat intermediates like 2-Chloro-5-[(methylc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Registry Number: 719282-08-3 Chemical Family: Substituted Benzoic Acid / Urea Derivative[1]

Executive Summary: The "Why" Behind the Safety

As researchers, we often treat intermediates like 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid as generic organic solids.[1] This is a mistake. This molecule combines a benzoic acid core (corrosive/irritant potential) with a methylcarbamoyl-amino (urea) tail .[1]

From a structural activity relationship (SAR) perspective, the carbamoyl moiety suggests potential biological activity beyond simple irritation—specifically, possible enzyme interaction or sensitization. Therefore, this guide elevates safety protocols from "Standard Organic Handling" to "Potent Compound Level 2" (OEB 2/3) . We do not just protect against the burn; we protect against the systemic dose.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must define the enemy.

Hazard DomainSpecific RiskMechanism of Action
Inhalation High Risk. Fine particulate dust.[1]The benzoic acid group causes immediate mucous membrane irritation (H335). The urea side-chain poses a risk of sensitization upon repeated inhalation.[1]
Dermal Moderate Risk. Contact dermatitis.Acidic hydrolysis on moist skin leads to chemical burns (H315).[1] Potential for allergic dermatitis (H317).[1][2]
Ocular High Risk. Corrosive damage.[3]Micro-crystals can mechanically abrade the cornea while simultaneously lowering localized pH, causing severe irritation (H319).
Physical Static Charge. Like many substituted benzoic acids, this powder is likely electrostatic. It will "jump" during weighing, increasing airborne concentration.

PPE Selection Matrix

We do not use a "one size fits all" approach. PPE is scaled based on Energetic Potential (how much energy you are putting into the system).

Tier 1: Analytical Handling (<100 mg)

For HPLC prep, NMR sampling, and closed-vial transfers.[1]

  • Eyes: ANSI Z87.1 Safety Glasses with side shields.

  • Hands: Single Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Validation: Inspect for pinholes by inflating the glove before donning.

  • Respiratory: Fume hood sash at proper working height (18 inches). No respirator required if hood face velocity >100 fpm.

  • Body: Standard cotton lab coat (buttoned).

Tier 2: Preparative Handling (>100 mg - 10 g)

For synthesis setup, weighing, and open-vessel transfers.[1]

  • Eyes: Chemical Splash Goggles (Indirect vented).[1] Glasses are insufficient for fine powders that float.

  • Hands: Double Gloving Protocol.

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (Extended Cuff, 5-8 mil).[1]

    • Logic: The outer glove takes the mechanical stress and chemical contamination; the inner glove remains clean for doorknobs/instrumentation.

  • Respiratory: N95 or P100 Particulate Respirator required unless working strictly inside a certified fume hood or glovebox.

  • Body: Lab coat + Disposable Tyvek® Sleeves .

    • Why: Wrist gaps are the #1 exposure point during weighing. Sleeves bridge the gap between glove and coat.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the quantity and operation type.

PPE_Decision_Logic Start Start: Handling 2-Chloro-5- [(methylcarbamoyl)amino]benzoic acid Quantity Assess Quantity & Operation Start->Quantity SmallScale < 100 mg (Analytical) Quantity->SmallScale LargeScale > 100 mg or Dust Generating Quantity->LargeScale Tier1 Tier 1 PPE: Safety Glasses Single Nitrile Gloves Fume Hood SmallScale->Tier1 Tier2 Tier 2 PPE: Splash Goggles Double Nitrile Gloves Tyvek Sleeves LargeScale->Tier2 RespCheck Is Fume Hood Available? Tier2->RespCheck Respirator ADD: N95/P100 Respirator RespCheck->Respirator No NoRespirator Hood Sufficient RespCheck->NoRespirator Yes

Caption: Decision logic for scaling Personal Protective Equipment based on exposure risk.

Operational Protocols

A. The Weighing Protocol (Critical Step)

Most exposures occur at the balance.[1]

  • Static Neutralization: Place an ionizing bar or use an anti-static gun inside the balance draft shield. This prevents the powder from "flying" onto your sleeves.

  • Damp Wipe Method: Place a slightly damp Kimwipe around the base of the balance. If powder spills, it hits the damp wipe and hydrates (becoming a non-airborne sludge) rather than bouncing.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Holds the spatula and chemical jar. Never leaves the hood.

    • Right Hand (Clean): Operates the balance door and tare button.

    • Why: This prevents cross-contamination of the lab bench.

B. Spill Response & Cleanup

Do NOT use a brush and dustpan. This aerosolizes the chemical.

  • Isolate: Mark the area.

  • PPE Upgrade: Don goggles and N95/P100 respirator immediately.

  • Neutralize/Capture:

    • Cover the spill with paper towels soaked in dilute Sodium Bicarbonate (5%) .

    • Chemistry: The bicarbonate neutralizes the benzoic acid moiety, increasing solubility and reducing volatility.

  • Wipe: Wipe from the outside in to avoid spreading the contamination area.

  • Verify: Check the surface pH with a strip to ensure no acidic residue remains.

Waste Disposal Strategy

Proper disposal protects the environment and downstream waste handlers.

  • Classification: Hazardous Chemical Waste (Solid/Acidic). [1]

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., permanganates) or strong bases (exothermic reaction risk).[1]

    • Segregate into the "Solid Organic Acids" or "Toxic Solids" stream.

  • Container Labeling:

    • Must list the full chemical name: 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid.

    • Hazard Tags: Irritant , Corrosive .

Visualization: Emergency Response Workflow

Spill_Response Spill Spill Detected Assess Assess Size Spill->Assess Minor Minor (< 5g) Assess->Minor Major Major (> 5g) Assess->Major Clean Wet Wipe Method (Bicarbonate Soln) Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Disposal Bag as HazWaste Label 'Acidic Solid' Clean->Disposal

Caption: Workflow for immediate response to solid chemical spills in the laboratory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Benzoic acid, 2-chloro-5-[(methylamino)carbonyl]amino- (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • OSHA. (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.